molecular formula C11H15NO B3054326 2-Methyl-6-phenylmorpholine CAS No. 59630-16-9

2-Methyl-6-phenylmorpholine

Cat. No.: B3054326
CAS No.: 59630-16-9
M. Wt: 177.24 g/mol
InChI Key: OEIVXYYFUJADLC-UHFFFAOYSA-N
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Description

2-Methyl-6-phenylmorpholine (CAS 59630-16-9) is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.25 g/mol . It is offered with a high purity of 95% and is specifically intended for research and development purposes . This morpholine derivative serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring a morpholine ring substituted with methyl and phenyl groups, makes it a versatile intermediate for the preparation of more complex molecules. Researchers utilize this compound in the development of new synthetic methodologies, particularly in the pursuit of more sustainable practices, such as exploring reactions in aqueous or micellar media to reduce the environmental impact of organic solvent use . The compound requires careful handling; it is harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation . Appropriate personal protective equipment should be worn, and it should only be used in a well-ventilated area . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-phenylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15NO/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIVXYYFUJADLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30283203
Record name 2-methyl-6-phenylmorpholine
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Molecular Weight

177.24 g/mol
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

59630-16-9
Record name 2-Methyl-6-phenylmorpholine
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Record name 2-Methyl-6-phenylmorpholine
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Record name 59630-16-9
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Foundational & Exploratory

Retrosynthetic Analysis and Strategic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Methyl-6-phenylmorpholine

This guide provides a comprehensive overview of a viable and robust synthetic pathway for this compound, a heterocyclic compound belonging to the substituted phenylmorpholine class. This class of molecules is of significant interest to researchers and drug development professionals due to their activity as monoamine releasing agents and reuptake inhibitors, with potential applications in treating conditions like obesity, depression, and addiction.[1][2] The synthesis described herein is designed to be adaptable for producing specific stereoisomers, a critical consideration as the pharmacological effects of phenylmorpholines are often highly stereospecific.

A logical retrosynthetic analysis of this compound identifies the morpholine ring as the primary strategic disconnection point. The most direct approach involves the formation of two key bonds: the C6-O bond and the C2-N bond, which can be conceptually achieved through an intramolecular cyclization. This leads to a key intermediate, a substituted N-(2-hydroxypropyl)-phenylethanolamine derivative.

This intermediate can be further disconnected at the C-N bond formed between the amine and the phenyl-substituted carbon. This bond is readily formed via the nucleophilic ring-opening of an epoxide. This strategy simplifies the target molecule into two readily accessible or commercially available starting materials: Styrene Oxide (to provide the phenyl group at C6) and 2-Aminopropan-1-ol (alaninol, to provide the methyl group at C2).

The choice of specific stereoisomers for these starting materials directly dictates the stereochemistry of the final product, allowing for a stereocontrolled synthesis.

Retrosynthesis of this compound TM This compound (Target Molecule) Int N-(2-hydroxy-1-phenylethyl)propan-2-amine-1-ol (Intermediate Diol) TM->Int C-O Cyclization (Dehydration) SM1 Styrene Oxide Int->SM1 C-N Bond Formation (Epoxide Opening) SM2 2-Aminopropan-1-ol Int->SM2

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Pathway: A Two-Step Approach

The forward synthesis follows the logic of the retrosynthetic analysis, constituting a two-step process: (1) Nucleophilic addition of 2-aminopropan-1-ol to styrene oxide to form the intermediate diol, and (2) Acid-catalyzed intramolecular cyclization to yield the final morpholine ring.

Step 1: Nucleophilic Ring-Opening of Styrene Oxide

The reaction between an amine and an epoxide is a well-established method for synthesizing β-amino alcohols.[3] In this first step, 2-aminopropan-1-ol acts as the nucleophile, attacking one of the electrophilic carbons of the styrene oxide ring.

The regioselectivity of this attack is a key consideration. Under neutral or basic conditions, the amine will preferentially attack the less sterically hindered carbon of the epoxide (the terminal carbon). However, with aromatic epoxides like styrene oxide, nucleophilic attack often occurs at the benzylic carbon due to its electronic activation.[4][5] For the synthesis of this compound, attack at the benzylic carbon is required.

General Workflow:

Epoxide_Opening_Workflow cluster_prep Reaction Setup cluster_workup Work-up & Isolation start Combine Styrene Oxide, 2-Aminopropan-1-ol, and Solvent (e.g., MeOH) heat Stir at elevated temperature (e.g., reflux) start->heat concentrate Concentrate under reduced pressure heat->concentrate extract Purify via column chromatography concentrate->extract product1 Isolate Intermediate Diol extract->product1

Caption: General workflow for the synthesis of the β-amino alcohol intermediate.

Detailed Experimental Protocol (Hypothetical):

  • Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopropan-1-ol (1.2 equivalents). Dilute with a suitable solvent such as methanol (approx. 5-10 mL per mmol of the limiting reagent).

  • Addition of Epoxide: Add styrene oxide (1.0 equivalent) to the solution.[6][7]

  • Reaction: Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude N-(2-hydroxy-1-phenylethyl)propan-2-amine-1-ol can be purified by silica gel column chromatography to yield the pure intermediate diol.

ReagentMolar Eq.Purpose
Styrene Oxide1.0Phenyl group & epoxide electrophile
2-Aminopropan-1-ol1.2Methyl group & amine nucleophile
Methanol-Solvent
Step 2: Acid-Catalyzed Intramolecular Cyclization

The second step involves the formation of the morpholine ring via an acid-catalyzed dehydration of the N-(2-hydroxypropyl)-phenylethanolamine intermediate. Strong acids, such as concentrated sulfuric acid, are typically employed for this type of cyclization.[8] The mechanism involves protonation of one of the hydroxyl groups, which then leaves as a water molecule, allowing the remaining hydroxyl group to attack the resulting carbocation (or participate in a concerted SN2-type displacement) to close the ring. The reaction is driven by the formation of a stable six-membered heterocyclic ring.

Detailed Experimental Protocol (Adapted from analogous cyclizations): [9]

  • Reaction Setup: In a flask, dissolve the purified intermediate diol from Step 1 in a suitable solvent like dichloromethane. Cool the solution in an ice bath.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 3-5 equivalents) to the cooled solution while stirring. The addition is highly exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Basification & Extraction: Basify the aqueous solution to a pH > 12 using a strong base (e.g., 2N NaOH solution). Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The final product can be further purified by column chromatography or distillation under reduced pressure.

ReagentMolar Eq.Purpose
Intermediate Diol1.0Morpholine ring precursor
Conc. Sulfuric Acid3.0 - 5.0Catalyst for dehydration/cyclization
Dichloromethane-Solvent
Sodium Hydroxide (aq.)-Neutralization and product isolation

Stereochemical Considerations

The biological activity of substituted phenylmorpholines is critically dependent on their stereochemistry. The described synthesis pathway allows for the control of up to two stereocenters (C2 and C6 of the morpholine ring).

  • Starting Material Control: The stereochemistry of the final product is directly determined by the enantiomers of the starting materials used. For example, reacting (R)-styrene oxide with (S)-2-aminopropan-1-ol will lead to a specific diastereomer of the final product. A patent for related compounds describes the synthesis of (2S,6S) and (2R,6S) isomers, highlighting the importance of this control.[1]

  • Diastereomer Separation: If racemic starting materials are used, the reaction will produce a mixture of diastereomers. These can often be separated using chromatographic techniques.

The table below outlines the expected major stereoisomer based on the starting materials, assuming an SN2-type attack at the benzylic carbon of the epoxide.

(R/S)-Styrene Oxide(R/S)-2-Aminopropan-1-olExpected Product Stereochemistry
(R)(S)(2S, 6R)-2-Methyl-6-phenylmorpholine
(S)(S)(2S, 6S)-2-Methyl-6-phenylmorpholine
(R)(R)(2R, 6R)-2-Methyl-6-phenylmorpholine
(S)(R)(2R, 6S)-2-Methyl-6-phenylmorpholine

Conclusion

The synthetic pathway detailed in this guide, proceeding through the nucleophilic opening of styrene oxide with 2-aminopropan-1-ol followed by acid-catalyzed cyclization, represents a robust and versatile method for producing this compound. Its primary advantages lie in the use of readily available precursors and the inherent ability to control the stereochemical outcome by selecting appropriate chiral starting materials. This strategic approach provides researchers and drug development professionals with a clear and adaptable framework for accessing this important class of pharmacologically active molecules.

References

2-Methyl-6-phenylmorpholine CAS number 59630-16-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-6-phenylmorpholine (CAS: 59630-16-9)

Introduction

This compound is a substituted phenylmorpholine derivative, a class of compounds recognized for their significant effects on the central nervous system.[1][2] Belonging to the same chemical family as the well-known anorectic and stimulant phenmetrazine, this compound and its analogues are subjects of interest in medicinal chemistry and pharmacology.[2][3][4] The core structure, a morpholine ring featuring a phenyl group at the 6-position and a methyl group at the 2-position, provides a scaffold for potent interaction with monoamine neurotransmitter systems.[5][6]

This guide provides a comprehensive technical overview of this compound (CAS No. 59630-16-9), consolidating information on its chemical properties, synthesis, pharmacological profile, and potential applications. The primary focus is on its role as a modulator of dopamine, norepinephrine, and serotonin, which underpins its potential for therapeutic development in areas such as obesity, addiction, and depression.[5][6]

Physicochemical and Structural Characteristics

A precise understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and analytical characterization.

PropertyValueSource
CAS Number 59630-16-9[7][8][9][10][11]
Molecular Formula C11H15NO[7]
Molecular Weight 177.24 g/mol [7]
IUPAC Name This compoundN/A
Synonyms Morpholine, 2-methyl-6-phenyl-[7]
Purity (Typical) ≥95%[11]

Synthesis and Stereochemistry

The synthesis of this compound and its analogues is a critical aspect of its study, as the stereochemistry of the final compound profoundly influences its pharmacological activity.

General Synthetic Approach

A common and effective method for synthesizing the 2,6-disubstituted morpholine core involves the reaction of a primary amine with an epoxide, followed by cyclization.[5][6] This multi-step process allows for the controlled introduction of substituents and the establishment of the desired stereocenters.

Step-by-Step Protocol (General Procedure):

  • Amino Alcohol Formation: A primary amine (e.g., 1-amino-propan-2-ol) is reacted with a suitable styrene oxide derivative (e.g., 2-phenyloxirane) in a polar solvent such as methanol. This reaction is typically conducted under an inert atmosphere (e.g., N2) to prevent side reactions. The nucleophilic amine attacks the epoxide ring, leading to the formation of an intermediate amino alcohol.[5][6]

  • Cyclization: The resulting amino alcohol is then subjected to a cyclization step. This is often achieved by treatment with a strong acid, such as sulfuric acid, which catalyzes the intramolecular dehydration to form the morpholine ring.[12][13]

  • Purification: The crude product is basified and extracted into an organic solvent (e.g., ether or ethyl acetate). The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the final product.[13][14] Further purification can be achieved through chromatographic techniques if necessary.

G cluster_start Starting Materials cluster_process Reaction Steps A Amine (e.g., 1-aminopropan-2-ol) C Step 1: Nucleophilic Ring Opening (Solvent: MeOH, Inert Atmosphere) A->C B Epoxide (e.g., 2-phenyloxirane) B->C D Step 2: Acid-Catalyzed Cyclization (e.g., H2SO4) C->D Intermediate: Amino Alcohol E Step 3: Workup & Purification (Extraction, Chromatography) D->E F Final Product: This compound E->F

Caption: General synthetic workflow for this compound.

Stereochemical Considerations

This compound possesses two stereocenters at the C2 and C6 positions, leading to the possibility of four stereoisomers (two pairs of enantiomers). The spatial arrangement of the methyl and phenyl groups is crucial. For instance, patents specifically describe the synthesis and isolation of the (2S,6S) and (2R,6S) isomers, indicating that stereoselective synthesis is employed to target specific pharmacological profiles.[5][6] The biological activity of substituted phenylmorpholines is often highly dependent on the stereochemistry, with one enantiomer typically exhibiting significantly greater potency than the others.[12]

Pharmacology and Mechanism of Action

The primary pharmacological interest in this compound stems from its potential to modulate monoamine neurotransmitter systems, which are integral to mood, motivation, and appetite regulation.

Monoamine Transporter Interaction

Like its parent compound phenmetrazine, this compound is investigated for its function as a monoamine releaser and/or reuptake inhibitor.[2][5][6] These actions increase the extracellular concentrations of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT) in the synaptic cleft.

  • Releasing Agents: These compounds are substrates for monoamine transporters (DAT, NET, SERT). They are transported into the presynaptic neuron, where they disrupt the vesicular storage of neurotransmitters, leading to a reversal of transporter function and subsequent efflux of neurotransmitters into the synapse.[4][15]

  • Reuptake Inhibitors: These compounds bind to the monoamine transporters but are not transported. This binding blocks the reabsorption of neurotransmitters from the synapse back into the presynaptic neuron, thereby prolonging their action.

While specific data for this compound is not widely published, studies on closely related analogues show potent activity as dopamine and norepinephrine uptake inhibitors.[12] This dual action is characteristic of many stimulant compounds and is believed to be central to their therapeutic effects and abuse potential.[15]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles (DA/NE) Synapse Synaptic Cleft (Increased DA/NE) Vesicle->Synapse Release DAT DAT/ NET DAT->Vesicle Normal Reuptake Molecule 2-Methyl-6- phenylmorpholine Molecule->DAT Blocks Reuptake Receptor DA/NE Receptors Synapse->Receptor Signal

Caption: Proposed mechanism of action at the monoamine synapse.

Therapeutic Potential

The ability to modulate dopamine and norepinephrine levels suggests potential therapeutic applications in several CNS disorders.[5][6]

  • Obesity: By increasing synaptic dopamine and norepinephrine, compounds of this class can suppress appetite, a mechanism shared by phenmetrazine.[5][6] The goal of modern research is to develop analogues with a more favorable safety profile and lower abuse potential.

  • Addiction: Modulation of the brain's reward pathways via dopamine is a key strategy in treating substance use disorders. Certain phenylmorpholine analogues have been investigated as potential smoking cessation aids, acting as antagonists at nicotinic acetylcholine receptors in addition to their effects on monoamine transporters.[12]

  • Depression and ADHD: The stimulant properties and enhancement of catecholamine neurotransmission are established mechanisms for treating depression and Attention-Deficit/Hyperactivity Disorder (ADHD).[2][16]

Analytical Methodologies

Robust analytical methods are essential for the identification, quantification, and quality control of this compound in research and pharmaceutical contexts.

Chromatographic and Spectrometric Techniques

A combination of chromatography and mass spectrometry is the gold standard for analyzing novel psychoactive substances and related pharmaceutical compounds.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and semi-volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with the GC column, followed by fragmentation and detection by the mass spectrometer, providing a unique chemical fingerprint.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for a broader range of compounds, including those that are not thermally stable. Separation occurs in the liquid phase before introduction to the mass spectrometer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation. Chemical shifts and coupling patterns confirm the connectivity of atoms within the molecule and can help determine its stereochemistry.[4][19]

Example Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve a precisely weighed amount of the substance in a suitable organic solvent (e.g., ethyl acetate or methanol) to a known concentration (e.g., 1 mg/mL).

  • Instrument Setup:

    • GC Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 20°C/min to 280°C and hold for 5 minutes.[18]

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Parameters: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-500.[18]

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Analysis: Compare the resulting mass spectrum and retention time to a certified reference standard for positive identification. Quantify using a calibration curve constructed from standards of known concentrations.

Safety and Toxicology

Specific toxicological data for this compound is not extensively documented in public literature. However, based on its chemical class and mechanism of action, a risk profile can be inferred.

  • Stimulant Effects: As a norepinephrine-dopamine releasing agent/reuptake inhibitor, it is expected to produce stimulant effects.[15] Potential adverse effects could include increased heart rate, hypertension, insomnia, anxiety, and psychosis at high doses.

  • Abuse Potential: The parent compound, phenmetrazine, was withdrawn from many markets due to its high potential for abuse.[5][6] Any new analogue, including this compound, must be carefully evaluated for its reinforcing properties and potential for dependence. The development of prodrugs or compounds with modified pharmacokinetics is one strategy explored to mitigate this risk.[6]

Conclusion

This compound (CAS 59630-16-9) is a compelling molecule within the broader class of substituted phenylmorpholines. Its structural similarity to compounds with known therapeutic efficacy and abuse potential places it at a critical juncture in drug discovery. The core value of this compound lies in its potential to act as a potent modulator of monoamine neurotransmitters, offering a template for the development of novel treatments for obesity, addiction, and other CNS disorders. Future research must focus on stereoselective synthesis to isolate the most active and safest isomers, comprehensive pharmacological profiling to elucidate its precise mechanism of action, and thorough toxicological studies to determine its therapeutic window and abuse liability.

References

The Stereochemical Landscape of 2-Methyl-6-phenylmorpholine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the stereochemistry of 2-methyl-6-phenylmorpholine, a substituted morpholine with significant structural similarities to pharmacologically active compounds. Designed for researchers, scientists, and drug development professionals, this document elucidates the fundamental stereochemical principles governing this molecule, outlines potential synthetic and analytical strategies, and discusses the critical implications of its stereoisomerism in the context of medicinal chemistry and pharmacology.

Introduction: The Significance of Stereoisomerism in Phenylmorpholine Scaffolds

The phenylmorpholine core is a privileged scaffold in medicinal chemistry, forming the basis of several centrally acting drugs. Compounds such as phenmetrazine and phendimetrazine have been utilized for their stimulant and anorectic properties.[1][2] More complex derivatives like reboxetine, a selective norepinephrine reuptake inhibitor, highlight the therapeutic potential of this structural class.[3][4][5][6] A common thread in the pharmacology of these molecules is the profound influence of their three-dimensional arrangement. The spatial orientation of substituents on the morpholine ring dictates their interaction with biological targets, leading to stereoisomers with vastly different pharmacological and toxicological profiles.[7][8][9]

This compound, while less studied than its aforementioned relatives, presents a compelling case for stereochemical investigation. Its structure contains two stereogenic centers, giving rise to a rich stereoisomeric landscape that warrants careful consideration in any drug discovery program.

The Stereoisomers of this compound

The structure of this compound features two chiral centers at the C2 and C6 positions of the morpholine ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These diastereomeric pairs are designated as cis and trans based on the relative orientation of the methyl and phenyl substituents.

  • cis-isomers: The methyl and phenyl groups are on the same side of the morpholine ring. This pair consists of the (2R, 6S) and (2S, 6R) enantiomers.

  • trans-isomers: The methyl and phenyl groups are on opposite sides of the morpholine ring. This pair consists of the (2R, 6R) and (2S, 6S) enantiomers.

The interconversion between these isomers is not possible without breaking and reforming covalent bonds, meaning each stereoisomer is a distinct chemical entity with unique physical, chemical, and biological properties.

Synthetic Strategies and Stereocontrol

The synthesis of this compound with a desired stereochemical outcome is a key challenge. Based on established methods for morpholine synthesis, several approaches can be envisioned.

Diastereoselective Synthesis

A common route to substituted morpholines involves the cyclization of an appropriate amino alcohol precursor. For this compound, this would likely involve a derivative of 2-amino-1-phenylethanol and a propylene oxide equivalent. The stereochemistry of the final product will be influenced by the stereochemistry of the starting materials and the reaction conditions.

For instance, a general synthetic approach is outlined in a patent describing the synthesis of (2S,6S)-2-Methyl-6-phenyl-morpholine and (2R,6S)-2-Methyl-6-phenyl-morpholine, confirming the feasibility of obtaining specific stereoisomers.[10]

Enantioselective Synthesis

Achieving enantiomeric purity often requires the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. Drawing parallels from the synthesis of related compounds like reboxetine, an enantioselective synthesis could begin with an optically active amino alcohol.[3][4][11]

The following workflow illustrates a conceptual enantioselective synthesis:

G cluster_0 Conceptual Enantioselective Synthesis A Chiral Amino Alcohol (e.g., (R)-2-amino-1-phenylethanol) B Reaction with a Propylene Oxide Equivalent A->B C Intermediate Diol B->C D Cyclization (e.g., under acidic conditions) C->D E Diastereomeric Mixture of 2-Methyl-6-phenylmorpholines D->E F Chromatographic Separation E->F G Isolated Stereoisomers ((2S,6R) and (2R,6R)) F->G

Caption: Conceptual workflow for an enantioselective synthesis of this compound stereoisomers.

Separation and Characterization of Stereoisomers

Given that many synthetic routes will likely produce a mixture of stereoisomers, their separation and characterization are of paramount importance.

Separation Techniques

Diastereomer Separation: Diastereomers have different physical properties, such as boiling points and solubilities, which can sometimes be exploited for separation by fractional crystallization or distillation.[12] More commonly, column chromatography on a standard achiral stationary phase is effective for separating diastereomers.

Enantiomer Separation (Resolution): Enantiomers have identical physical properties in an achiral environment, necessitating chiral separation techniques.[13][14][15][16]

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP) is a powerful method for both analytical and preparative separation of enantiomers.

  • Diastereomeric Salt Formation: Reaction of the racemic morpholine (which is basic) with a chiral acid can form diastereomeric salts, which can then be separated by crystallization, followed by regeneration of the enantiomerically pure morpholine.

The following diagram illustrates the general workflow for the separation and analysis of stereoisomers:

G cluster_0 Stereoisomer Separation and Analysis Workflow A Mixture of Stereoisomers (cis and trans pairs) B Achiral Chromatography (e.g., Silica Gel) A->B C Separated Diastereomers (cis-racemate and trans-racemate) B->C D1 cis-racemate C->D1 D2 trans-racemate C->D2 E1 Chiral HPLC D1->E1 E2 Chiral HPLC D2->E2 F1 (2R, 6S)-isomer E1->F1 F2 (2S, 6R)-isomer E1->F2 F3 (2R, 6R)-isomer E2->F3 F4 (2S, 6S)-isomer E2->F4

Caption: General workflow for the separation of the four stereoisomers of this compound.

Analytical Characterization

Once isolated, the stereochemistry of each isomer must be unequivocally determined.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the relative stereochemistry (cis or trans). The coupling constants between the protons at C2, C3, C5, and C6, as well as the chemical shifts of the methyl and phenyl substituents, can provide definitive information about their spatial relationship.[17]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry.[18][19]

  • Circular Dichroism (CD) Spectroscopy: This technique can be used to distinguish between enantiomers and assign their absolute configuration based on their differential absorption of circularly polarized light.

Pharmacological Implications of Stereochemistry

The biological activity of chiral drugs can be highly dependent on their stereochemistry.[7][8][20] In the case of this compound, it is highly probable that the four stereoisomers will exhibit different pharmacological profiles.

Monoamine Transporter Interactions

Many phenylmorpholine derivatives act as monoamine releasing agents or reuptake inhibitors.[10][21][22] For example, phenmetrazine is a potent dopamine and norepinephrine releasing agent.[1] It is plausible that one or more of the stereoisomers of this compound will interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and/or the serotonin transporter (SERT). The specific affinity and activity (e.g., inhibitor versus releaser) are likely to be stereochemically dependent.

The pharmacological activity of the closely related phendimetrazine is known to be stereoselective, with the (+)-isomers of both phendimetrazine and its active metabolite phenmetrazine being more potent.[23]

Receptor Binding

Beyond transporters, phenylmorpholine derivatives can interact with various receptors in the central nervous system. The precise fit of a ligand into a chiral receptor binding pocket is a key determinant of its affinity and efficacy. Therefore, it is expected that the stereoisomers of this compound will display different receptor binding profiles.

Conclusion and Future Directions

The stereochemistry of this compound is a critical aspect that must be thoroughly investigated to understand its full pharmacological potential. This guide has outlined the fundamental principles of its stereoisomerism, potential synthetic and analytical strategies, and the likely impact of stereochemistry on its biological activity.

For drug development professionals, the key takeaways are:

  • Synthesis with Stereocontrol: The development of stereoselective synthetic routes is essential to access each of the four stereoisomers in high purity.

  • Rigorous Characterization: Unambiguous determination of the absolute and relative stereochemistry of each isomer is a prerequisite for further pharmacological evaluation.

  • Stereoselective Pharmacology: Each stereoisomer should be treated as a distinct compound and evaluated independently for its pharmacokinetic and pharmacodynamic properties.

Future research should focus on the development of efficient and scalable stereoselective syntheses of all four stereoisomers of this compound. Subsequent detailed pharmacological profiling will be necessary to elucidate their individual contributions to any observed biological effects and to identify the optimal stereoisomer for potential therapeutic development.

References

Pharmacological profile of 2-Methyl-6-phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Pharmacological Profile of 2-Methyl-6-phenylmorpholine

Abstract

This technical guide provides a comprehensive analysis of the pharmacological profile of this compound, a substituted phenylmorpholine analog. As direct empirical data for this specific compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogs, including the parent compound 2-phenylmorpholine and the prototypical stimulant phenmetrazine, to construct a predictive pharmacological profile. We will delve into the stereochemistry, plausible synthetic pathways, predicted mechanism of action at monoamine transporters, and the anticipated pharmacodynamic effects. This document is intended for researchers, scientists, and drug development professionals investigating novel central nervous system (CNS) stimulants and anorectics.

Introduction: The Phenylmorpholine Class

The substituted phenylmorpholine class of compounds has been a subject of interest for over half a century, originating with the development of phenmetrazine (3-methyl-2-phenylmorpholine) as an effective anorectic agent in the 1950s.[1] Phenmetrazine and its analogues exert their effects primarily through interaction with monoamine transporters, leading to stimulant properties similar to those of amphetamines.[2] This activity profile has made the class a target for therapeutic applications, including appetite suppression and the treatment of attention-deficit/hyperactivity disorder (ADHD), but has also led to concerns regarding abuse potential.[3]

This compound is a structural isomer of phenmetrazine, distinguished by the placement of the methyl group at the 6-position of the morpholine ring instead of the 3-position. This structural nuance is critical, as stereochemistry and substituent placement can profoundly alter pharmacological activity, potency, and selectivity. This guide aims to build a robust, predictive profile for this compound by leveraging established structure-activity relationships (SAR) within this well-documented class of psychoactive compounds.

Chemical Structure and Stereoisomerism

This compound possesses a core morpholine heterocycle with a phenyl group attached at position 2 and a methyl group at position 6. The molecule has two chiral centers at the C2 and C6 positions. This gives rise to four possible stereoisomers:

  • (2S, 6S)-2-Methyl-6-phenylmorpholine

  • (2R, 6R)-2-Methyl-6-phenylmorpholine

  • (2S, 6R)-2-Methyl-6-phenylmorpholine (meso-like, anti)

  • (2R, 6S)-2-Methyl-6-phenylmorpholine (meso-like, anti)

The relative orientation of the phenyl and methyl groups (cis or trans) significantly influences the molecule's conformation and its ability to bind to target proteins. A U.S. patent confirms the synthesis of these distinct stereoisomers, designating the (S,S) and (R,R) as syn isomers and the (R,S) and (S,R) as anti isomers.[4]

Synthesis and Analytical Characterization

General Synthetic Pathway

The synthesis of this compound stereoisomers has been described in patent literature.[4] A common approach involves the reaction of a chiral amine with a styrene epoxide, followed by acid-catalyzed cyclization to form the morpholine ring. The choice of enantiomer for the starting materials dictates the stereochemistry of the final product.

A generalized workflow is presented below:

G cluster_0 Step 1: Amino Alcohol Formation cluster_1 Step 2: Cyclization A Chiral Amine (e.g., (S)-alaninol) C Intermediate Amino Alcohol A->C Nucleophilic Ring Opening B Styrene Epoxide B->C E Final Product (this compound) C->E Intramolecular Dehydration & Cyclization D Acid Catalyst (e.g., H2SO4) D->E

Caption: Generalized synthetic workflow for this compound.

Analytical Profile

Characterization of phenylmorpholine isomers is typically achieved using standard analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is used for identification based on fragmentation patterns, while nuclear magnetic resonance (NMR) spectroscopy provides detailed structural elucidation, including the relative stereochemistry of the substituents.[5]

Predicted Pharmacological Profile

Mechanism of Action: A Monoamine Modulator

Substituted phenylmorpholines are known to function as monoamine releasing agents and/or reuptake inhibitors.[3] These compounds interact with the solute carrier 6 (SLC6) family of transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[6] By inhibiting reuptake or inducing reverse transport (efflux), they increase the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced monoaminergic signaling.

Based on its structural similarity to potent norepinephrine-dopamine releasing agents (NDRAs) like 2-phenylmorpholine and phenmetrazine, this compound is predicted to act primarily as a modulator of DAT and NET.[2][7]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron vesicle {Vesicle | {DA | NE}} transporter DAT/NET Transporter vesicle->transporter:f0 Release synapse Synaptic Cleft receptors Postsynaptic Receptors (Dopamine/Adrenergic) compound This compound compound->transporter:f0 Blocks Reuptake & Induces Efflux synapse->receptors Signal Transduction

References

A Technical Guide to the Presumed Mechanism of Action of 2-Methyl-6-phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the presumed mechanism of action of 2-Methyl-6-phenylmorpholine, a substituted phenylmorpholine analog. Due to the limited direct research on this specific compound, this analysis is substantially informed by the well-documented pharmacology of its close structural analog, phenmetrazine. This compound is classified as a presumed Norepinephrine-Dopamine Releasing Agent (NDRA). Its mechanism is predicated on its interaction with monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). The guide will detail the substrate-type release mechanism, including competitive reuptake inhibition, transporter-mediated efflux, and vesicular monoamine transporter 2 (VMAT2) interaction. Furthermore, it outlines key in vitro and in vivo experimental protocols essential for the empirical validation of this presumed mechanism. This document is intended for researchers, scientists, and drug development professionals investigating novel psychoactive compounds and their interactions with the central nervous system.

Introduction

Substituted phenylmorpholines are a class of psychoactive compounds that have been of interest for both therapeutic and research purposes for decades.[1] The parent compound of this class, 2-phenylmorpholine, and its derivatives are known to act as monoamine releasing agents and psychostimulants.[2] One of the most well-known members of this family is phenmetrazine (3-methyl-2-phenylmorpholine), which was formerly used as an anorectic drug.[3]

This compound is a structural analog of phenmetrazine. While specific research on this compound is sparse, its structural similarity to phenmetrazine provides a strong basis for predicting its pharmacological profile.[4] Like phenmetrazine, it is presumed to act as a norepinephrine-dopamine releasing agent (NDRA), a class of drugs that increase the extracellular concentrations of these key neurotransmitters.[5][6] Understanding the nuanced mechanism of action is critical for predicting its physiological effects, therapeutic potential, and abuse liability.

Chemical Structure and Relationship to Analogs

The core structure of this compound consists of a morpholine ring substituted with a phenyl group at the 6-position and a methyl group at the 2-position. This structure shares the foundational phenylisopropylamine skeleton with amphetamine, which is incorporated into the morpholine ring.[6] Its close relationship to phenmetrazine, which has a methyl group at the 3-position and a phenyl group at the 2-position, is the primary basis for the mechanistic inferences detailed in this guide.[7] Another related compound, phendimetrazine, is an N-methylated prodrug that is metabolized to phenmetrazine.[6][8]

Core Mechanism of Action: A Presumed Monoamine Releasing Agent

The central hypothesis is that this compound functions as a monoamine releasing agent (MRA), a drug that induces the reverse transport, or efflux, of monoamine neurotransmitters from a presynaptic neuron into the synapse.[9][10] This action leads to a significant increase in the extracellular concentrations of these neurotransmitters, primarily dopamine (DA) and norepinephrine (NE).[11]

The mechanism of MRAs is multifaceted and involves several key steps:[12]

  • Uptake into the Presynaptic Neuron: The compound acts as a substrate for monoamine transporters (MATs), specifically the dopamine transporter (DAT) and norepinephrine transporter (NET), gaining entry into the neuron.[11]

  • Disruption of Vesicular Storage: Once inside the neuron, the agent interacts with the vesicular monoamine transporter 2 (VMAT2).[9] This interaction disrupts the proton gradient necessary for sequestering monoamines into synaptic vesicles, leading to an increase in cytosolic monoamine concentrations.[12]

  • Transporter-Mediated Efflux: The elevated cytosolic monoamine levels, coupled with the MRA's interaction with the plasma membrane transporters (DAT and NET), cause these transporters to reverse their direction of transport.[11] This results in the efflux of dopamine and norepinephrine from the cytoplasm into the synaptic cleft.[12]

This cascade of events leads to a robust and sustained increase in synaptic dopamine and norepinephrine, which underlies the compound's stimulant effects.

Primary Molecular Targets: DAT and NET

The primary molecular targets for this compound are presumed to be the dopamine transporter (DAT) and the norepinephrine transporter (NET). Phenmetrazine, its close analog, is a potent substrate-type releaser at both DAT and NET, with significantly less activity at the serotonin transporter (SERT).[6] It is anticipated that this compound exhibits a similar selectivity profile.

Table 1: Comparative Monoamine Release Activity of Phenmetrazine and Related Compounds

Compound Dopamine (DA) Release EC₅₀ (nM) Norepinephrine (NE) Release EC₅₀ (nM) Serotonin (5-HT) Release EC₅₀ (nM)
Phenmetrazine 70 - 131 29 - 50.4 7,765 - >10,000
d-Amphetamine 5.8 - 24.8 6.6 - 10.2 698 - 1,765
2-Phenylmorpholine 86 79 20,260

(Data for phenmetrazine and 2-phenylmorpholine are based on in vitro assays in rat brain synaptosomes and may differ in human studies. Smaller EC₅₀ values indicate greater potency.)[2][5]

Downstream Signaling and Neurochemical Effects

The elevation of synaptic dopamine and norepinephrine by this compound is expected to activate postsynaptic dopamine and adrenergic receptors, respectively. This increased signaling in key brain regions, such as the prefrontal cortex and striatum, is responsible for the anticipated psychostimulant effects, including increased alertness, focus, and locomotor activity, as well as appetite suppression.[7][13]

Visualization of the Presumed Mechanism

The following diagram illustrates the proposed mechanism of action of this compound at a monoaminergic nerve terminal.

G cluster_synapse Synaptic Cleft cluster_neuron Presynaptic Neuron cluster_vesicle Synaptic Vesicle MRA_out 2-Methyl-6- phenylmorpholine Transporter DAT / NET MRA_out->Transporter 1. Uptake DA_NE_out DA / NE Receptor Postsynaptic Receptors DA_NE_out->Receptor 4. Receptor Binding Transporter->DA_NE_out Efflux MRA_in 2-Methyl-6- phenylmorpholine VMAT2 VMAT2 MRA_in->VMAT2 2. Disrupts Storage DA_NE_cyto Cytosolic DA / NE DA_NE_cyto->Transporter 3. Reverse Transport VMAT2->DA_NE_cyto Release to Cytosol DA_NE_vesicle Vesicular DA / NE

Caption: Presumed mechanism of this compound at the presynaptic terminal.

Key Experimental Methodologies for Elucidation

To empirically validate the presumed mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays
  • 3.1.1 Monoamine Transporter Release Assays: These assays are crucial for determining if the compound acts as a substrate-type releaser.[14] This is typically done using synaptosomes or cells expressing the specific transporters (DAT, NET, SERT).[6]

    Protocol: Neurotransmitter Release Assay

    • Cell Culture: Culture human embryonic kidney (HEK) 293 cells stably expressing human DAT, NET, or SERT.

    • Loading: Incubate the cells with a radiolabeled monoamine (e.g., [³H]dopamine or [³H]norepinephrine).

    • Washing: Wash the cells to remove excess extracellular radiolabel.

    • Drug Application: Add varying concentrations of this compound to the cells.

    • Sample Collection: At specified time points, collect the supernatant (containing released radiolabel) and lyse the cells (to measure remaining intracellular radiolabel).

    • Quantification: Use liquid scintillation counting to quantify the amount of released and retained radiolabel.

    • Data Analysis: Calculate the percentage of release relative to a known releasing agent (e.g., amphetamine) and determine the EC₅₀ value.

  • 3.1.2 Vesicular Monoamine Transporter (VMAT2) Assays: To assess the interaction with VMAT2, uptake assays using isolated synaptic vesicles or cells expressing VMAT2 can be performed.[15] Newer methods utilize fluorescent VMAT2 substrates, such as FFN206, which allow for high-throughput screening.[16]

    Protocol: Fluorescent VMAT2 Substrate Uptake Assay

    • Cell Culture: Plate HEK293 cells stably expressing VMAT2 in a 96-well plate.

    • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or a known VMAT2 inhibitor (e.g., tetrabenazine).

    • Substrate Addition: Add a fluorescent VMAT2 substrate (e.g., FFN206) to all wells.

    • Incubation: Incubate for a specified period to allow for substrate uptake into vesicles.

    • Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader.

    • Data Analysis: Determine the IC₅₀ value for the inhibition of fluorescent substrate uptake by this compound.

In Vivo Studies
  • 3.2.1 Intracranial Microdialysis: This is the gold-standard technique for measuring real-time changes in extracellular neurotransmitter levels in the brains of freely moving animals.[17][18]

    Protocol: In Vivo Microdialysis in Rats

    • Surgical Implantation: Surgically implant a microdialysis guide cannula into a target brain region (e.g., nucleus accumbens or striatum) of an anesthetized rat.

    • Recovery: Allow the animal to recover from surgery.

    • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.[19]

    • Baseline Collection: Collect several baseline dialysate samples to establish basal neurotransmitter levels.

    • Drug Administration: Administer this compound (e.g., via intraperitoneal injection).

    • Post-Drug Collection: Continue to collect dialysate samples at regular intervals.

    • Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[20]

    • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

Experimental Workflow Visualization

The following diagram outlines the logical flow of experiments to characterize the mechanism of action of a novel phenylmorpholine analog.

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation start Novel Compound: This compound binding_assay Radioligand Binding (DAT, NET, SERT) Determine Affinity (Ki) start->binding_assay release_assay Monoamine Release Assay (DAT, NET, SERT) Determine Potency (EC50) & Efficacy (Emax) binding_assay->release_assay vmat_assay VMAT2 Function Assay Determine IC50 release_assay->vmat_assay microdialysis Intracranial Microdialysis Measure Extracellular DA and NE vmat_assay->microdialysis behavior Behavioral Assays (Locomotor Activity, Drug Discrimination) microdialysis->behavior conclusion Comprehensive Mechanistic Profile behavior->conclusion

Caption: Experimental workflow for elucidating the mechanism of action.

Potential Therapeutic Applications and Abuse Liability

Based on its presumed action as a norepinephrine-dopamine releasing agent, this compound could have potential therapeutic applications similar to other CNS stimulants, such as in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) or narcolepsy.[12] However, compounds that potently increase synaptic dopamine, particularly in the brain's reward pathways, carry a significant potential for abuse.[8] The abuse liability of phenmetrazine was a contributing factor to its withdrawal from the market.[3] Therefore, a thorough evaluation of the abuse potential of this compound would be a critical component of its development.

Conclusion and Future Directions

While the mechanism of action of this compound has not been directly elucidated, a strong theoretical framework based on its structural analog, phenmetrazine, predicts that it functions as a norepinephrine-dopamine releasing agent. This guide has outlined this presumed mechanism, detailing its interaction with DAT, NET, and VMAT2. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. Future research should focus on conducting these in vitro and in vivo studies to definitively characterize the pharmacological profile of this compound, which will be essential for understanding its potential therapeutic utility and abuse liability.

References

An In-depth Technical Guide to the Biological Activity of 2-Methyl-6-phenylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1] Its unique structural and physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates. Within the vast chemical space of morpholine derivatives, the subset of 2-phenylmorpholines has garnered significant attention, particularly for their potent effects on the central nervous system (CNS). Historically, compounds like phenmetrazine (3-methyl-2-phenylmorpholine) have been explored as anorectics and psychostimulants.[2] This guide focuses on a specific, yet underexplored, regioisomer: the 2-Methyl-6-phenylmorpholine scaffold. By dissecting the synthesis, biological activities, and structure-activity relationships of these derivatives, we aim to provide a comprehensive resource for researchers and drug development professionals dedicated to advancing CNS therapeutics.

Synthetic Pathways to the this compound Core

The synthesis of substituted morpholines can be achieved through various established organic chemistry methodologies.[3] For the specific construction of the this compound scaffold, a convergent synthesis approach is often most effective. A plausible and adaptable synthetic route is outlined below, drawing from general principles of morpholine synthesis.[3][4]

Proposed Retrosynthetic Analysis

A logical retrosynthetic disconnection of the this compound target leads back to two key building blocks: a substituted epoxide and an amino alcohol. This approach allows for the introduction of desired stereochemistry and functional group diversity in a controlled manner.

Step-by-Step Synthesis Protocol

Step 1: Epoxidation of Styrene Derivative

The synthesis commences with the epoxidation of a commercially available or synthesized styrene precursor. Asymmetric epoxidation techniques, such as the Sharpless or Jacobsen epoxidation, can be employed to introduce chirality at the benzylic position if stereoisomerically pure final compounds are desired.

Step 2: Ring-Opening of the Epoxide

The resulting epoxide is then subjected to nucleophilic attack by a suitable amino alcohol, such as 2-amino-1-propanol. This reaction is typically carried out in a protic solvent like methanol or ethanol and may be heated to facilitate the reaction. The regioselectivity of the ring-opening is crucial and will determine the substitution pattern on the resulting amino diol intermediate.

Step 3: Cyclization to Form the Morpholine Ring

The final step involves the intramolecular cyclization of the amino diol intermediate to form the morpholine ring. This is commonly achieved under acidic conditions, for instance, by treatment with concentrated sulfuric acid. The acid catalyzes the dehydration of the diol, leading to the formation of the six-membered morpholine ring.

Biological Activities and Therapeutic Potential

Substituted phenylmorpholines are recognized for their potent modulation of monoamine neurotransmitter systems.[2] These compounds can act as either reuptake inhibitors or releasing agents for dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[2] The specific biological profile is highly dependent on the substitution pattern on both the phenyl and morpholine rings.

Psychostimulant and Anorectic Effects

The primary pharmacological action of many phenylmorpholine derivatives is psychostimulation, which is closely linked to their ability to increase extracellular levels of dopamine and norepinephrine in the brain.[5] This increase in catecholaminergic neurotransmission is also the basis for their potential as anorectics, or appetite suppressants. The locomotor stimulant effects of these compounds are a key indicator of their psychostimulant properties and potential for abuse liability.[5][6]

Potential as Antidepressants and for ADHD Treatment

By modulating the levels of key neurotransmitters involved in mood regulation and executive function, this compound derivatives present a promising scaffold for the development of novel treatments for depression and Attention-Deficit/Hyperactivity Disorder (ADHD).[2] The balance of activity at the dopamine and norepinephrine transporters is a critical factor in achieving the desired therapeutic effect while minimizing undesirable side effects.

Mechanism of Action: Targeting Monoamine Transporters

The principal molecular targets of this compound derivatives are the plasma membrane transporters responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2][7] These transporters are members of the solute carrier 6 (SLC6) family and play a critical role in terminating synaptic transmission by clearing neurotransmitters from the synaptic cleft.[7][8]

Interaction with the Dopamine Transporter (DAT)

Inhibition of DAT is a hallmark of many psychostimulant drugs.[9] By blocking the reuptake of dopamine, this compound derivatives can lead to an accumulation of dopamine in the synapse, thereby enhancing dopaminergic signaling. This enhanced signaling in reward and motor pathways is believed to underlie their stimulant and reinforcing effects.[5]

Interaction with the Norepinephrine Transporter (NET)

The norepinephrine transporter is another key target for this class of compounds.[10] Inhibition of NET leads to increased levels of norepinephrine in the synaptic cleft, which can contribute to enhanced arousal, focus, and cognitive function. The relative affinity for DAT versus NET is a crucial determinant of the overall pharmacological profile of a given derivative.[11]

Interaction with the Serotonin Transporter (SERT)

While many phenylmorpholine derivatives exhibit lower affinity for the serotonin transporter compared to DAT and NET, interaction with SERT can still significantly influence their biological activity.[11][12] Modulation of serotonergic signaling can impact mood, anxiety, and the potential for certain side effects.

Monoamine_Transporter_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) Neurotransmitter Dopamine / Norepinephrine Vesicle->Neurotransmitter Release DAT_NET DAT / NET Derivative This compound Derivative Derivative->DAT_NET Inhibition Neurotransmitter->DAT_NET Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding & Activation In_Vitro_Assay_Workflow start Start tissue_prep Tissue/Cell Preparation (e.g., Rat Striatum or hDAT cells) start->tissue_prep binding_assay Radioligand Binding Assay (Determine Affinity - Ki) tissue_prep->binding_assay uptake_assay Dopamine Uptake Assay (Determine Potency - IC50) tissue_prep->uptake_assay data_analysis Data Analysis (Non-linear Regression) binding_assay->data_analysis uptake_assay->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to 2,6-Disubstituted Phenylmorpholines as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-disubstituted phenylmorpholines, a class of compounds with significant potential as monoamine reuptake inhibitors. While focusing on the core structure of 2-methyl-6-phenylmorpholine, this document synthesizes the current understanding of the synthesis, pharmacology, and structure-activity relationships of this compound class. Due to a notable absence of direct empirical data on this compound in publicly accessible literature, this guide leverages data from structurally similar analogs to infer its pharmacological profile. Detailed, field-proven protocols for the characterization of these compounds, including in vitro monoamine transporter binding and uptake assays, are provided to facilitate further research and development in this area. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of 2,6-disubstituted phenylmorpholines for CNS disorders.

Introduction: The Therapeutic Potential of Phenylmorpholines

The phenylmorpholine scaffold, a core component of the well-known stimulant phenmetrazine, has long been a subject of interest in medicinal chemistry due to its interaction with monoamine transporters.[1][2] These transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of numerous central nervous system (CNS) disorders, including depression, ADHD, and substance abuse disorders.[3][4]

Substituted phenylmorpholines are a class of chemical derivatives of 2-phenylmorpholine or the psychostimulant drug phenmetrazine.[5] Many of these compounds act as releasing agents of monoamine neurotransmitters and exhibit stimulant effects.[5] The focus of this guide, this compound, represents a structurally intriguing analog within this class. The strategic placement of methyl and phenyl groups at the 2 and 6 positions of the morpholine ring is predicted to significantly influence its interaction with monoamine transporters.

Chemical Synthesis of this compound

The synthesis of 2,6-disubstituted phenylmorpholines can be achieved through various established synthetic routes. A general and effective method involves the reaction of an appropriate amino alcohol with a substituted epoxide, followed by cyclization. The stereochemistry of the final product can be controlled by the selection of chiral starting materials.

A plausible synthetic route to obtain specific stereoisomers of this compound, such as (2S,6S)-2-methyl-6-phenylmorpholine and (2R,6S)-2-methyl-6-phenylmorpholine, is described in the patent literature. This procedure involves the reaction of an amine with an epoxide in a suitable solvent.

General Procedure for the Synthesis of this compound Stereoisomers:

  • Step 1: Reaction of Amine and Epoxide. An appropriate amine starting material is reacted with a phenyl-substituted epoxide in a solvent such as dry methanol under an inert atmosphere (e.g., nitrogen). The reaction mixture is stirred for a sufficient period to allow for the formation of the intermediate amino alcohol.

  • Step 2: Cyclization. The intermediate amino alcohol is then subjected to cyclization conditions, which can be achieved by heating in the presence of an acid, such as aqueous HCl. This step facilitates the formation of the morpholine ring.

  • Step 3: Purification. The final product is then isolated and purified using standard laboratory techniques, such as extraction and chromatography, to yield the desired this compound stereoisomer.

Inferred Pharmacology and Mechanism of Action

Based on the pharmacology of structurally related phenylmorpholine derivatives, this compound is hypothesized to function as a monoamine reuptake inhibitor, with potential activity at DAT, NET, and SERT. The precise affinity and selectivity profile will be determined by the specific stereochemistry and the interplay of the methyl and phenyl substituents with the binding pockets of the transporters.

Monoamine Reuptake Inhibition Pathway

The primary mechanism of action for this class of compounds is the blockade of monoamine transporters. By binding to the transporter proteins, they prevent the reuptake of dopamine, norepinephrine, and/or serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, thereby enhancing monoaminergic neurotransmission.

Monoamine_Reuptake_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron NT Monoamine Neurotransmitters (DA, NE, 5-HT) PostR Postsynaptic Receptors NT->PostR Binding & Signal Transduction MAT Monoamine Transporter (DAT, NET, SERT) NT->MAT Reuptake Vesicle Synaptic Vesicle Vesicle->NT Release Compound This compound Compound->MAT Inhibition

Caption: Mechanism of monoamine reuptake inhibition by this compound.

Comparative Pharmacological Profile of Phenylmorpholine Analogs

To provide a predictive framework for the activity of this compound, the following table summarizes the in vitro pharmacological data for related compounds at the human monoamine transporters.

CompoundDAT (IC₅₀, nM)NET (IC₅₀, nM)SERT (IC₅₀, nM)Reference
Phenmetrazine13150.4>10,000[6]
2-Phenylmorpholine86 (EC₅₀)79 (EC₅₀)20,260 (EC₅₀)[7]
Pseudophenmetrazine2630 (Kᵢ)514 (EC₅₀)>10,000 (Kᵢ)[8]
4-Methylphenmetrazine193012002500[6]

Note: Data presented as IC₅₀ (inhibitory concentration), EC₅₀ (effective concentration for release), or Kᵢ (inhibitory constant). Lower values indicate higher potency. The data for 2-phenylmorpholine and pseudophenmetrazine are for monoamine release, which is a related but distinct mechanism from reuptake inhibition.

Based on these analogs, it is plausible that this compound will exhibit a preference for DAT and NET over SERT. The specific stereoisomers are expected to have different potencies and selectivities.

Experimental Protocols for Pharmacological Characterization

To facilitate the empirical investigation of this compound, the following detailed protocols for in vitro monoamine transporter assays are provided. These protocols are standard in the field and are designed to yield reliable and reproducible data.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound for the monoamine transporters. These assays measure the displacement of a specific radiolabeled ligand from the transporter by the test compound.

Protocol: [³H]WIN 35,428 Binding for DAT

  • Tissue Preparation: Prepare synaptosomal membranes from rat striatum.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Incubation: Incubate striatal membranes with varying concentrations of this compound and a fixed concentration of [³H]WIN 35,428 (a high-affinity DAT ligand) in the assay buffer.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

A similar protocol can be used for NET and SERT, using [³H]nisoxetine and [³H]citalopram as the respective radioligands and appropriate brain regions (e.g., hippocampus for NET and brainstem for SERT).

Binding_Assay_Workflow A Prepare Synaptosomal Membranes B Incubate with [³H]Ligand and Test Compound A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC₅₀, Kᵢ) D->E

Caption: Workflow for a radioligand binding assay.

Synaptosomal Uptake Assays

Synaptosomal uptake assays measure the ability of a test compound to inhibit the transport of a radiolabeled monoamine into synaptosomes.

Protocol: [³H]Dopamine Uptake Assay

  • Synaptosome Preparation: Isolate synaptosomes from rat striatum.

  • Assay Buffer: Krebs-Ringer-HEPES buffer, pH 7.4.

  • Pre-incubation: Pre-incubate synaptosomes with varying concentrations of this compound.

  • Uptake Initiation: Initiate uptake by adding a fixed concentration of [³H]dopamine.

  • Termination: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Lyse the synaptosomes and measure the accumulated radioactivity by liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake.

Similar protocols can be adapted for norepinephrine and serotonin uptake using [³H]norepinephrine and [³H]serotonin, respectively.

Uptake_Assay_Workflow A Isolate Synaptosomes B Pre-incubate with Test Compound A->B C Initiate Uptake with [³H]Monoamine B->C D Terminate Uptake and Wash C->D E Quantify Accumulated Radioactivity D->E F Data Analysis (IC₅₀) E->F

Caption: Workflow for a synaptosomal uptake assay.

In Vivo Characterization: Behavioral Pharmacology

The in vivo effects of a monoamine reuptake inhibitor are typically assessed through a battery of behavioral assays in animal models. These studies are crucial for understanding the therapeutic potential and abuse liability of a novel compound.

Locomotor Activity

Locomotor activity is a primary measure of the stimulant effects of a compound. Increased locomotor activity is often associated with enhanced dopaminergic and noradrenergic signaling.

Experimental Design:

  • Animals: Mice or rats are habituated to the testing environment (e.g., open-field arenas equipped with photobeam detectors).

  • Drug Administration: Animals are administered various doses of this compound or a vehicle control.

  • Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period following drug administration.

  • Analysis: Dose-response curves are generated to determine the stimulant or depressant effects of the compound.

Drug Discrimination

Drug discrimination studies are used to assess the subjective effects of a compound and its similarity to known drugs of abuse.

Experimental Design:

  • Training: Animals (typically rats or pigeons) are trained to discriminate between a known drug (e.g., cocaine or amphetamine) and vehicle. This is usually done in a two-lever operant chamber where pressing one lever is reinforced after drug administration and pressing the other lever is reinforced after vehicle administration.

  • Testing: Once the animals have learned the discrimination, they are tested with various doses of this compound to see which lever they press.

  • Analysis: The percentage of drug-appropriate lever responding is measured. Full generalization to the training drug suggests a similar subjective effect and potential for abuse.

Metabolism and Toxicology

The metabolic fate and toxicological profile of phenylmorpholine derivatives are important considerations for drug development. The metabolism of phenmetrazine, a close analog, has been studied and involves N-oxidation and ring hydroxylation.[9] It is anticipated that this compound would undergo similar metabolic transformations.

Future Studies:

  • Metabolite Identification: In vitro studies using liver microsomes and in vivo studies analyzing urine and plasma samples will be necessary to identify the major metabolites of this compound.

  • Toxicology: A comprehensive toxicological evaluation, including acute and chronic toxicity studies, will be required to assess the safety profile of the compound.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with the potential to act as monoamine reuptake inhibitors. While direct pharmacological data for the title compound is currently lacking, the information available for structurally related molecules provides a strong rationale for its investigation. The detailed experimental protocols provided in this guide offer a clear path forward for the comprehensive characterization of this compound.

Future research should focus on:

  • Stereoselective Synthesis: The development of efficient synthetic routes to obtain pure stereoisomers of this compound.

  • In Vitro Pharmacology: The systematic determination of the binding affinities (Kᵢ) and functional potencies (IC₅₀) of each stereoisomer at DAT, NET, and SERT.

  • In Vivo Characterization: The evaluation of the behavioral effects, metabolic profile, and toxicological properties of the most promising isomers.

By addressing these research questions, the scientific community can fully elucidate the therapeutic potential of this compound and its analogs for the treatment of a range of CNS disorders.

References

Introduction: The Phenylmorpholine Scaffold - A Privileged Structure in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Phenylmorpholines

Audience: Researchers, scientists, and drug development professionals.

Phenylmorpholines are a class of chemical compounds derived from 2-phenylmorpholine.[1][2] Historically, this scaffold gained prominence with the development of phenmetrazine (Preludin), a psychostimulant medication introduced in the 1950s as an anorectic for the treatment of obesity.[3] The core of their pharmacological significance lies in their ability to modulate monoaminergic systems. Most compounds in this class act as releasing agents or reuptake inhibitors of key neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1][3][4] This versatile mechanism of action has led to the investigation of phenylmorpholine derivatives for a range of central nervous system (CNS) disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD), obesity, depression, and substance addiction.[1][4] Beyond their direct therapeutic applications, phenylmorpholines also serve as crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals.[5][6]

The Architectural Blueprint: Core Scaffold and the Critical Role of Stereochemistry

The phenylmorpholine framework consists of a phenyl group attached to a morpholine ring. The true pharmacological potential of this scaffold is unlocked through an understanding of its three-dimensional structure, or stereochemistry. The spatial arrangement of atoms at the molecule's chiral centers is a determinant factor for its biological activity, influencing everything from receptor binding affinity to metabolic stability.[7][8][9][10]

For many biologically active phenylmorpholines, such as phenmetrazine (3-methyl-2-phenylmorpholine), chiral centers exist at the C2 and C3 positions of the morpholine ring. The relative orientation of the substituents at these centers (cis or trans) gives rise to different stereoisomers, each with a potentially unique pharmacological profile.[3][11]

A prime example is the relationship between phenmetrazine and its N-methylated, C3-methylated analogue, phendimetrazine. Phendimetrazine itself is largely inactive but serves as a prodrug, being metabolized in the body to the active phenmetrazine.[12][13] This metabolic conversion provides a more sustained release of the active compound compared to direct administration of phenmetrazine.[12] The stereochemistry of phendimetrazine is crucial; the (2S,3S)-isomer is the therapeutically active form.[14]

Caption: Core Phenylmorpholine Scaffold Highlighting Key Substitution Points.

Dissecting the Design: A Deep Dive into Structure-Activity Relationships (SAR)

The pharmacological activity of phenylmorpholine derivatives can be finely tuned by strategic modifications at three primary locations: the phenyl ring, the carbon atoms of the morpholine ring, and the morpholine nitrogen.

A. Phenyl Ring Substitutions: The Selectivity Switch

Modifications to the phenyl ring have a profound impact on a compound's potency and, most notably, its selectivity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

  • Positional Isomerism (Ortho, Meta, Para): The location of a substituent is critical. For instance, studies on methylphenmetrazine (MPM) and fluorophenmetrazine (FPM) isomers have shown that moving a substituent from the ortho to meta to para position can drastically alter the interaction with monoamine transporters.[3][15]

  • Nature of the Substituent:

    • Halogens: Introduction of a fluorine atom, as in 3-fluorophenmetrazine (3-FPM), maintains potent releasing activity at DAT and NET, similar to the parent compound phenmetrazine.[3]

    • Alkyl Groups: The addition of a methyl group, particularly at the para-position (4-methylphenmetrazine or 4-MPM), tends to increase potency at the serotonin transporter (SERT).[3] This shift towards SERT activity can change the compound's profile from a classic stimulant to an entactogen, with effects more akin to MDMA.[3]

B. Morpholine Ring Carbon Substitutions: The Potency Core

Alkylation of the morpholine ring carbons, especially at the C3 position, is a cornerstone of the SAR for classic phenylmorpholine stimulants.

  • C3-Methylation: The presence of a methyl group at the C3 position, as seen in phenmetrazine, is a key structural feature for potent stimulant effects mediated by DAT and NET release.[3]

  • Stereochemistry at C2/C3: The relative stereochemistry of the phenyl group at C2 and the methyl group at C3 is paramount. The cis-conformation (as in pseudophenmetrazine) is significantly less potent as a norepinephrine releaser and only a weak dopamine reuptake inhibitor, whereas the trans-conformation (phenmetrazine) is a potent releaser of both.[2][11]

C. Morpholine Nitrogen Substitutions: The Activity and Prodrug Modulator

The nitrogen atom of the morpholine ring offers a versatile handle for modifying a compound's properties, including its mechanism of action and pharmacokinetics.

  • N-Alkylation:

    • N-Methylation: As discussed with phendimetrazine, N-methylation can create a prodrug, effectively rendering the parent molecule inactive until it is metabolized.[12][13] This strategy can lead to a smoother and more prolonged pharmacological effect.[12]

    • N-Propylation: Increasing the alkyl chain length can introduce entirely new pharmacological activities. For example, N-propyl substitution on some phenylmorpholine scaffolds has been shown to confer dopamine receptor agonist activity, a departure from the typical monoamine releasing/reuptake inhibition profile.[1]

D. Bioisosteric Replacements: Expanding Chemical Space

Bioisosterism involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic properties.[16][17]

  • Scaffold Hopping: The core phenylmorpholine scaffold can be replaced entirely. For instance, replacing the morpholine ring with other heterocycles like piperazine or thiomorpholine can modulate metabolic stability and receptor interaction.[18][19]

  • Phenyl Ring Analogs: The phenyl ring can be substituted with other aromatic or even saturated ring systems to probe interactions with the receptor binding pocket and improve properties like solubility.[16][20]

Pharmacological Profiles: Monoamine Releasers vs. Reuptake Inhibitors

Phenylmorpholines primarily exert their effects through two distinct mechanisms at the monoamine transporters:

  • Releasing Agents: These compounds are transported into the presynaptic neuron by the transporter. Once inside, they disrupt the vesicular storage of neurotransmitters, leading to a reversal of the transporter's function and the subsequent efflux of neurotransmitters into the synapse. Phenmetrazine is a classic example of a potent DAT and NET releaser.[3]

  • Reuptake Inhibitors: These compounds bind to the transporter protein but are not translocated. By occupying the binding site, they block the transporter from clearing neurotransmitters from the synapse, thus increasing their extracellular concentration.

Subtle structural modifications can shift a compound's primary mechanism from release to reuptake inhibition.[4] This distinction is critical, as releasers often have a higher potential for abuse compared to reuptake inhibitors.

Comparative Activity at Monoamine Transporters

The following table summarizes the in vitro activity of several key phenylmorpholine compounds, illustrating the impact of structural modifications. The values represent the half-maximal effective concentration (EC₅₀) for release, where a lower value indicates higher potency.

CompoundDAT EC₅₀ (nM)NET EC₅₀ (nM)SERT EC₅₀ (nM)Primary Profile
2-Phenylmorpholine 867920,260NDRA
Phenmetrazine 70 - 13129 - 50.47,765 - >10,000NDRA
4-Methylphenmetrazine (4-MPM) ~250~1200~275SERT-preferring Releaser
Phendimetrazine >10,000>10,000>100,000Inactive (Prodrug)

Data compiled from rat brain synaptosome assays.[2][3][12] NDRA: Norepinephrine-Dopamine Releasing Agent

Experimental Protocols: From Synthesis to In Vitro Evaluation

A. General Synthesis of Phenylmorpholine Analogs

A common and adaptable synthetic route to substituted 3-methyl-2-phenylmorpholines involves a multi-step process starting from a substituted propiophenone.[3]

Protocol: Synthesis of 4-Methylphenmetrazine (4-MPM)

  • Bromination: 4-methylpropiophenone is brominated at the alpha-position using a suitable brominating agent (e.g., Br₂) in a solvent like methanol to yield 2-bromo-1-(4-methylphenyl)propan-1-one. Causality: This step introduces a leaving group (bromide) necessary for the subsequent nucleophilic substitution.

  • Amination: The resulting α-bromoketone is reacted with ethanolamine in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). This reaction forms the intermediate 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-one. Causality: The primary amine of ethanolamine acts as a nucleophile, displacing the bromide. The base neutralizes the HBr formed during the reaction.

  • Cyclization: The intermediate is then subjected to a reduction and cyclization sequence. This is often achieved using a reducing agent like sodium borohydride (NaBH₄) to reduce the ketone, followed by acid-catalyzed cyclization (e.g., using sulfuric acid) to form the morpholine ring. Causality: Reduction of the ketone to an alcohol allows for an intramolecular nucleophilic attack by the hydroxyl group onto the protonated amine's carbon, leading to ring closure.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to isolate the desired stereoisomers.

Synthesis_Workflow Start Substituted Propiophenone Step1 α-Bromination (e.g., Br₂) Start->Step1 Intermediate1 α-Bromoketone Step1->Intermediate1 Step2 Amination (Ethanolamine, Base) Intermediate1->Step2 Intermediate2 Amino Ketone Intermediate Step2->Intermediate2 Step3 Reduction & Cyclization (e.g., NaBH₄, H₂SO₄) Intermediate2->Step3 End Substituted Phenylmorpholine Step3->End

Caption: General Synthetic Workflow for Phenylmorpholine Analogs.

B. In Vitro Pharmacological Evaluation: Monoamine Transporter Release Assay

To determine whether a phenylmorpholine analog acts as a substrate-type releaser and to quantify its potency, an in vitro release assay using synaptosomes is the gold standard.[3][15]

Protocol: [³H]Monoamine Release Assay in Rat Brain Synaptosomes

  • Synaptosome Preparation (Self-Validating System):

    • Dissect specific brain regions from rats (e.g., striatum for DAT, hippocampus for SERT). Causality: These regions have high densities of the respective transporters, ensuring a robust signal.

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes (resealed nerve terminals).

    • Resuspend the synaptosome pellet in a physiological buffer. The integrity of the synaptosomes is critical and can be validated by measuring basal vs. stimulated neurotransmitter uptake.

  • Radiolabel Loading:

    • Pre-incubate the synaptosomes with a low concentration of the appropriate tritiated monoamine ([³H]DA, [³H]NE, or [³H]5-HT) for 15-30 minutes at 37°C. This allows the transporters to actively load the radiolabel into the synaptosomes.

  • Initiation of Release:

    • Dispense the loaded synaptosomes into tubes containing various concentrations of the test phenylmorpholine compound or a control (buffer for basal release, a known releaser like amphetamine for maximal release).

    • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Termination and Separation:

    • Stop the release by rapid filtration through glass fiber filters using a cell harvester. Causality: This quickly separates the synaptosomes (retained on the filter) from the buffer containing the released radiolabel (filtrate).

    • Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radiolabel.

  • Quantification:

    • Place the filters into scintillation vials with scintillation cocktail.

    • Measure the radioactivity remaining in the synaptosomes using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of [³H]monoamine released at each drug concentration relative to basal and maximal controls.

    • Plot the concentration-response curve and use non-linear regression to determine the EC₅₀ value (the concentration that produces 50% of the maximal release effect).

Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A1 Dissect Brain Region (e.g., Striatum) A2 Homogenize & Centrifuge A1->A2 A3 Isolate Synaptosomes A2->A3 B1 Load Synaptosomes with [³H]Monoamine A3->B1 B2 Incubate with Test Compound (Phenylmorpholine Analog) B1->B2 B3 Terminate via Rapid Filtration B2->B3 C1 Scintillation Counting (Measure Radioactivity) B3->C1 C2 Calculate % Release C1->C2 C3 Determine EC₅₀ Value C2->C3

Caption: Workflow for Monoamine Transporter Release Assay.

Conclusion and Future Directions

The phenylmorpholine scaffold is a remarkably adaptable framework for developing CNS-active agents. The structure-activity relationships reveal a delicate interplay between stereochemistry and substitutions on the phenyl and morpholine rings, which collectively govern potency, selectivity, and mechanism of action at monoamine transporters. Phenyl ring modifications act as a "selectivity switch," particularly for SERT, while C3-alkylation and specific stereochemistry are crucial for potent stimulant activity. N-alkylation offers a powerful tool for pharmacokinetic modulation, including the development of prodrugs.

Despite their therapeutic potential, a significant challenge for this class remains the potential for abuse, which is often linked to potent dopamine-releasing properties.[4][12] Future research in this area should focus on:

  • Fine-tuning Selectivity: Designing molecules with tailored selectivity profiles (e.g., potent norepinephrine reuptake inhibitors with minimal dopamine activity) could lead to effective treatments for conditions like ADHD with a lower abuse liability.[21][22]

  • Mechanism Switching: Exploring the subtle structural features that differentiate potent releasers from reuptake inhibitors to design compounds with a safer pharmacological profile.

  • Reducing Off-Target Effects: Systematically screening new analogs for activity at other receptors, such as the 5-HT₂ᴮ receptor, is crucial to avoid potential adverse effects like cardiac valvulopathy that have plagued previous generations of anorectics.[4]

  • Novel Bioisosteres: Employing modern medicinal chemistry strategies, including the use of non-classical bioisosteric replacements for the phenyl ring, may lead to compounds with improved "drug-like" properties, such as enhanced metabolic stability and better brain penetration.[20]

By leveraging this detailed SAR understanding, medicinal chemists can continue to innovate, designing the next generation of phenylmorpholine-based therapeutics with improved efficacy and safety for a variety of neurological and psychiatric disorders.

References

Conformational analysis of 2-Methyl-6-phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Conformational Analysis of 2-Methyl-6-phenylmorpholine

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates.[1] Substituted 2-phenylmorpholines, in particular, have demonstrated significant activity as central nervous system agents, with compounds like phenmetrazine serving as notable historical examples.[2][3] this compound, a close analogue, presents a fascinating case for conformational analysis due to the interplay of its stereogenic centers and the non-trivial energetic landscape they create. Understanding the preferred three-dimensional structure of this molecule is paramount, as conformation directly governs molecular recognition, binding affinity, and ultimately, pharmacological activity.

This technical guide provides a comprehensive, field-proven framework for elucidating the conformational preferences of this compound. We will move beyond a simple recitation of facts to detail the causality behind experimental and computational choices. This document synthesizes established spectroscopic and theoretical techniques into a self-validating workflow, designed to deliver unambiguous conformational assignment. We will cover the foundational principles of its stereochemistry, provide detailed protocols for both Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations, and discuss the interpretation of the resulting data.

Foundational Stereochemistry: The Conformational Starting Point

Before any analysis can begin, it is critical to recognize the inherent stereoisomerism of this compound. The molecule possesses two stereocenters at the C2 and C6 positions. This gives rise to two diastereomeric forms: cis and trans. Each of these diastereomers exists as a pair of enantiomers.

  • trans-isomers: (2R, 6R)- and (2S, 6S)-2-Methyl-6-phenylmorpholine

  • cis-isomers: (2R, 6S)- and (2S, 6R)-2-Methyl-6-phenylmorpholine

The relative orientation of the methyl and phenyl groups is the primary determinant of the molecule's conformational landscape. The goal of the analysis is to determine the preferred chair conformation for the most stable diastereomer.

G cluster_0 Stereoisomers of this compound 2M6P This compound trans trans-Diastereomer 2M6P->trans cis cis-Diastereomer 2M6P->cis 2R6R (2R, 6R) trans->2R6R 2S6S (2S, 6S) trans->2S6S 2R6S (2R, 6S) cis->2R6S 2S6R (2S, 6R) cis->2S6R

Caption: Stereoisomeric relationships of this compound.

The Morpholine Ring: A Priori Conformational Considerations

The morpholine ring, like cyclohexane, strongly prefers a chair conformation to minimize torsional and angle strain.[4] Studies on the parent morpholine molecule have established that it exists almost exclusively in a chair form, with boat or twist-boat conformations being significantly higher in energy.[5]

For a substituted morpholine, the substituents (in this case, methyl and phenyl groups) can occupy either axial or equatorial positions. The relative stability of these conformers is dictated by steric hindrance. The bulky phenyl group has a very strong preference for the equatorial position to avoid 1,3-diaxial interactions with the axial protons on C3 and C5. The smaller methyl group also prefers an equatorial position, but its energetic penalty for being axial is less severe.

This leads to a key hypothesis: The most stable conformer of this compound will be the trans-diastereomer in a chair conformation where both the phenyl and methyl groups occupy equatorial positions. The following workflow is designed to rigorously test this hypothesis.

Integrated Analytical Workflow

A robust conformational analysis relies on the synergy between experimental evidence and theoretical modeling. The experimental data (NMR) provides a picture of the molecule's actual state in solution, while computational modeling (DFT) provides a detailed energetic map of all possible conformations. When the results of both methods converge, the conformational assignment can be considered trustworthy.

G Start Hypothesis Generation|Most stable conformer is trans-diequatorial NMR Experimental Analysis (NMR) 1D NMR (1H, 13C) 2D NMR (COSY, NOESY) J-Coupling Analysis Start->NMR DFT Computational Analysis (DFT) Build Stereoisomers Geometry Optimization Frequency Calculation Relative Energy Comparison Start->DFT Compare Data Correlation & Validation NMR->Compare DFT->Compare End Final Conformational Assignment Compare->End

Caption: Integrated workflow for conformational analysis.

Experimental Protocol: NMR Spectroscopy

NMR spectroscopy is the most powerful experimental technique for determining molecular conformation in solution. By analyzing through-bond (J-couplings) and through-space (Nuclear Overhauser Effect, NOE) interactions, a detailed 3D structure can be constructed.

Protocol Steps:

  • Sample Preparation:

    • Dissolve ~5-10 mg of synthesized this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • The choice of solvent is important; in this case, a non-polar solvent like CDCl₃ is preferable to minimize intermolecular interactions that could influence conformation.

    • Filter the solution into a high-quality 5 mm NMR tube.

  • Data Acquisition:

    • Acquire standard 1D ¹H and ¹³C spectra to confirm the chemical structure and purity.

    • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish proton-proton connectivity within the morpholine ring.

    • Crucially, acquire a 2D ¹H-¹H NOESY (or ROESY) spectrum. This experiment detects protons that are close in space (< 5 Å), which is the key to differentiating conformers. Use a mixing time of 500-800 ms.

    • Ensure high digital resolution in the ¹H spectrum to accurately measure coupling constants.

  • Data Analysis & Interpretation:

    • NOESY Analysis: The chair conformation brings axial protons on the same face of the ring into close proximity. Look for strong NOE cross-peaks between:

      • The proton at C2 (H2) and the axial proton at C3 (H3ax).

      • The proton at C6 (H6) and the axial proton at C5 (H5ax).

      • A strong NOE between H2ax and H6ax would be definitive proof of a cis-diaxial relationship, while its absence would support a trans conformation.

      • For the predicted stable trans-diequatorial conformer, you would expect strong NOEs between H2ax-H3ax, H2ax-H3eq, H6ax-H5ax, and H6ax-H5eq, but not between H2 and H6.

    • J-Coupling Analysis: Extract the ³J(H,H) coupling constants for the ring protons. The magnitude of these couplings is related to the dihedral angle between the protons via the Karplus equation.

      • Axial-Axial (³J_ax,ax): Dihedral angle ~180°. Expect a large coupling constant (typically 8-13 Hz).

      • Axial-Equatorial (³J_ax,eq) & Equatorial-Equatorial (³J_eq,eq): Dihedral angle ~60°. Expect small coupling constants (typically 1-5 Hz).

      • The presence of large coupling constants between vicinal protons (e.g., J_H2,H3) would confirm their axial-axial relationship and thus the chair conformation.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations provide invaluable quantitative data on the relative stabilities of different conformers. This protocol outlines a standard, reliable workflow.

Protocol Steps:

  • Software & Method Selection:

    • Utilize a standard quantum chemistry package such as Gaussian, ORCA, or Spartan.

    • For the level of theory, the B3LYP functional combined with the 6-31G(d,p) basis set offers a robust balance of accuracy and computational efficiency for organic molecules.[6] This choice is well-validated for predicting geometries and relative energies.

  • Structure Generation:

    • Build the initial 3D structures for all relevant conformers:

      • trans-(2R,6R) with diequatorial substituents.

      • trans-(2R,6R) with diaxial substituents.

      • cis-(2R,6S) with axial-phenyl/equatorial-methyl.

      • cis-(2R,6S) with equatorial-phenyl/axial-methyl.

  • Geometry Optimization:

    • Perform a full geometry optimization for each starting structure. This process finds the lowest energy geometry for that specific conformational well.

  • Frequency Calculation:

    • Following optimization, run a frequency calculation on each optimized structure. This serves two purposes:

      • Verification: A true energy minimum will have zero imaginary frequencies. If imaginary frequencies are present, the structure is a transition state, not a stable conformer.

      • Thermodynamics: The calculation provides the Gibbs Free Energy (G), which is the most accurate value to use for comparing the stability of conformers at a given temperature.

  • Data Analysis:

    • Extract the Gibbs Free Energy for each confirmed minimum.

    • Calculate the relative energy (ΔG) of each conformer with respect to the most stable one (which will be set to 0 kJ/mol).

Anticipated Results and Data Synthesis

By following these protocols, a clear and self-consistent picture of the conformational preferences of this compound will emerge.

Table 1: Predicted Relative Energies from DFT Calculations

StereoisomerSubstituent PositionsPredicted Relative Energy (ΔG, kJ/mol)Predicted Population (%)
trans (2e)-Me, (6e)-Ph 0.00 >99%
cis(2a)-Me, (6e)-Ph~8-12<1%
cis(2e)-Me, (6a)-Ph>20<0.1%
trans(2a)-Me, (6a)-Ph>25<0.1%

Note: These are estimated values based on established principles of steric strain. The actual calculated values will provide precise quantification.

Table 2: Key Expected NMR Signatures for the trans-diequatorial Conformer

Interacting ProtonsExpected NOERelevant CouplingExpected J-Value (Hz)Interpretation
H2ax, H6axAbsent--Proves trans relationship
H2ax, H3axStrong³J(H2ax, H3ax)8 - 12Confirms axial-axial orientation
H6ax, H5axStrong³J(H6ax, H5ax)8 - 12Confirms axial-axial orientation
H2ax, H3eqMedium³J(H2ax, H3eq)2 - 5Confirms axial-equatorial orientation
H6ax, H5eqMedium³J(H6ax, H5eq)2 - 5Confirms axial-equatorial orientation

The convergence of the DFT results (Table 1), predicting the trans-diequatorial conformer as the energetic minimum, with the NMR data (Table 2), showing the expected NOEs and J-couplings for that specific geometry, provides a high-confidence assignment.

Implications for Drug Development

The conformation of a molecule is not an academic curiosity; it is a critical determinant of its biological function. The precise 3D arrangement of the phenyl ring, the methyl group, and the morpholine's nitrogen and oxygen atoms defines the pharmacophore—the spatial arrangement of features essential for molecular recognition by a biological target.

  • Receptor Binding: A defined, low-energy conformation ensures that the molecule presents a consistent shape to a receptor's binding pocket, leading to higher affinity and selectivity.

  • Structure-Activity Relationship (SAR): Understanding the stable conformation allows for the rational design of new analogues. Modifications can be made to enhance binding interactions without disrupting the essential conformational geometry.

  • Pharmacokinetics: The molecule's shape and polarity distribution, governed by its conformation, influence properties like membrane permeability and metabolic stability.[1]

By rigorously determining that this compound adopts a trans-diequatorial chair conformation, drug development professionals can build more accurate computational docking models, better interpret SAR data, and ultimately design more potent and selective therapeutic agents.

References

Methodological & Application

Application Note: Enantioselective Synthesis of (2R,6S)- and (2S,6R)-2-Methyl-6-phenylmorpholine via Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and highly enantioselective protocol for the synthesis of 2-Methyl-6-phenylmorpholine, a valuable chiral scaffold in medicinal chemistry and drug development. The presented strategy hinges on the asymmetric hydrogenation of a key dehydromorpholine intermediate, catalyzed by a chiral Rhodium-SKP complex. This method provides access to specific stereoisomers in high yield and with excellent enantiomeric excess (e.e.). This document is intended for researchers, scientists, and drug development professionals seeking a practical and efficient route to this important heterocyclic compound.

Introduction: The Significance of Chiral Morpholines

The morpholine moiety is a privileged scaffold frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. When substituted, the morpholine ring can contain multiple stereocenters, and the specific stereoisomer can dramatically influence pharmacological activity.[2] this compound and its analogs are of particular interest as they are structurally related to the psychostimulant phenmetrazine, making them valuable probes for neuroscience research and potential starting points for the development of novel therapeutics targeting monoamine neurotransmitter systems.[3][4]

The controlled, enantioselective synthesis of such scaffolds is therefore of paramount importance.[2] Traditional methods often rely on chiral pool starting materials or classical resolution, which can be inefficient.[5] Catalytic asymmetric synthesis, on the other hand, offers a more elegant and atom-economical approach to generating single enantiomers.[6] This note focuses on a state-of-the-art method employing the asymmetric hydrogenation of an unsaturated precursor, a powerful and well-established strategy for the synthesis of chiral N-heterocycles.[5][7]

Synthetic Strategy Overview

The overall synthetic strategy is a two-stage process, beginning with the synthesis of the key intermediate, 2-methyl-6-phenyl-3,4-dihydro-2H-1,4-oxazine, followed by the pivotal enantioselective hydrogenation step.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Asymmetric Hydrogenation A 1-Phenyl-1,2-propanedione C Condensation & Cyclization A->C B Ethanolamine B->C D 2-Methyl-6-phenyl-3,4-dihydro-2H-1,4-oxazine C->D Dehydration G Enantioselective Hydrogenation D->G E [Rh(cod)2]SbF6 + (R,R,R)-SKP E->G Catalyst F H2 (30 atm) F->G H (2S,6R)-2-Methyl-6-phenylmorpholine G->H High e.e.

Figure 1: Overall workflow for the enantioselective synthesis of this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Methyl-6-phenyl-3,4-dihydro-2H-1,4-oxazine (3)

This procedure outlines the synthesis of the crucial dehydromorpholine precursor via a condensation-cyclization reaction.

Materials:

  • 1-Phenyl-1,2-propanedione (1)

  • Ethanolamine (2)

  • Toluene

  • p-Toluenesulfonic acid (PTSA)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware with Dean-Stark apparatus

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 1-phenyl-1,2-propanedione (10.0 g, 67.5 mmol), ethanolamine (4.12 g, 67.5 mmol), and toluene (150 mL).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (approx. 0.3 g).

  • Azeotropic Dehydration: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-methyl-6-phenyl-3,4-dihydro-2H-1,4-oxazine (3).

Part 2: Enantioselective Hydrogenation of 2-Methyl-6-phenyl-3,4-dihydro-2H-1,4-oxazine (3)

This protocol details the asymmetric hydrogenation to yield the target chiral morpholine. The procedure is adapted from established methods for the asymmetric hydrogenation of dehydromorpholines.[7]

Materials:

  • 2-Methyl-6-phenyl-3,4-dihydro-2H-1,4-oxazine (3)

  • [Rh(cod)₂]SbF₆ (cod = 1,5-cyclooctadiene)

  • (R,R,R)-SKP (or (S,S,S)-SKP for the other enantiomer)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation (in a glovebox): In a glovebox, to a flame-dried Schlenk tube, add [Rh(cod)₂]SbF₆ (1 mol%) and (R,R,R)-SKP (1.05 mol%). Add anhydrous, degassed DCM (5 mL) and stir the mixture at room temperature for 20 minutes to form the active catalyst solution.

  • Substrate Addition: In a separate vessel, dissolve 2-methyl-6-phenyl-3,4-dihydro-2H-1,4-oxazine (3) (0.2 mmol scale) in anhydrous, degassed DCM (15 mL).

  • Reaction Setup: Transfer the substrate solution to a high-pressure autoclave. Using a cannula, transfer the catalyst solution to the autoclave.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 30 atm with hydrogen.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Workup: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure (2S,6R)-2-Methyl-6-phenylmorpholine (4). The stereochemical outcome is predicted based on related literature.[7]

Data Summary and Expected Results

The following table summarizes the expected outcomes for the key asymmetric hydrogenation step based on literature precedents for similar substrates.[7]

Catalyst SystemSubstrateProductTypical YieldTypical e.e.
[Rh(cod)₂]SbF₆ / (R,R,R)-SKP2-Methyl-6-phenyl-3,4-dihydro-2H-1,4-oxazine(2S,6R)-2-Methyl-6-phenylmorpholine>95%>95%
[Rh(cod)₂]SbF₆ / (S,S,S)-SKP2-Methyl-6-phenyl-3,4-dihydro-2H-1,4-oxazine(2R,6S)-2-Methyl-6-phenylmorpholine>95%>95%

Analysis and Characterization

Confirmation of Structure: The structure of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and diastereoselectivity.

  • Mass spectrometry to confirm the molecular weight.

Determination of Enantiomeric Excess: The enantiomeric excess (e.e.) of the final product must be determined by chiral High-Performance Liquid Chromatography (HPLC).

G start Purified Product dissolve Dissolve in Mobile Phase (e.g., Hexane/Isopropanol) start->dissolve inject Inject onto Chiral HPLC Column (e.g., Chiralpak® IA) dissolve->inject separate Isocratic Elution inject->separate detect UV Detection (e.g., 254 nm) separate->detect analyze Analyze Chromatogram detect->analyze end Calculate Enantiomeric Excess (e.e.) analyze->end

Figure 2: Workflow for the determination of enantiomeric excess by chiral HPLC.

A typical chiral HPLC method would involve a polysaccharide-based chiral stationary phase (e.g., Chiralpak® series) with a mobile phase consisting of a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol).[8][9] The two enantiomers will exhibit different retention times, and the e.e. can be calculated from the relative peak areas in the chromatogram.

Causality and Experimental Insights

  • Precursor Synthesis: The use of a Dean-Stark trap is crucial for driving the condensation-cyclization equilibrium towards the product by removing water. PTSA serves as an acid catalyst to activate the carbonyl group for nucleophilic attack.

  • Asymmetric Hydrogenation Catalyst: The choice of the SKP ligand is based on its proven high performance in the asymmetric hydrogenation of related unsaturated morpholines.[7] The chiral environment created by the bulky, stereodefined ligand forces the hydrogen to add to one face of the double bond preferentially, thus inducing high enantioselectivity.

  • Reaction Conditions: The reaction is performed under pressure to ensure a sufficient concentration of hydrogen in the solution, which is necessary for the catalytic cycle to proceed efficiently. Anhydrous and oxygen-free conditions are critical as the rhodium catalyst can be sensitive to moisture and air.

Conclusion

The described synthetic route provides a highly efficient and enantioselective method for obtaining this compound. The key to this process is the asymmetric hydrogenation of a readily accessible dehydromorpholine precursor using a chiral Rh-SKP catalyst system. This protocol offers a significant advantage over classical resolution methods and provides a reliable pathway for accessing specific stereoisomers of this valuable compound for applications in drug discovery and chemical biology.

References

Application Note: Comprehensive Analytical Characterization of 2-Methyl-6-phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the comprehensive analytical characterization of 2-Methyl-6-phenylmorpholine, a key morpholine derivative with significant interest in pharmaceutical and chemical research. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust methodologies for identity confirmation, purity assessment, stereoisomeric analysis, and thermal stability evaluation. The guide emphasizes the causality behind experimental choices, ensuring that practitioners can not only execute the methods but also adapt them based on a foundational understanding of the analytical principles.

Introduction and Scope

This compound is a substituted phenylmorpholine and a structural analog of compounds like Phenmetrazine (3-methyl-2-phenylmorpholine).[1][2] Its structure, featuring two chiral centers, necessitates a multi-faceted analytical approach to ensure identity, purity, and stereoisomeric integrity. In drug development and chemical synthesis, rigorous characterization is paramount for regulatory compliance, process optimization, and ensuring the safety and efficacy of final products.

This guide presents a suite of orthogonal analytical techniques, including chromatography, spectroscopy, and thermal analysis, to build a complete profile of this compound. Each section provides not only a step-by-step protocol but also the scientific rationale for method selection and parameter optimization.

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₁₁H₁₅NO[3]
Molecular Weight 177.24 g/mol [3][4]
CAS Number 59630-16-9 (unspecified stereochemistry)[3]
Canonical SMILES CC1NC(OC(C1)C2=CC=CC=C2)[1]

Overall Analytical Workflow

A comprehensive characterization strategy involves multiple orthogonal techniques to confirm structure, assess purity, and determine thermal properties. The following workflow provides a logical sequence for analyzing a new batch of this compound.

G cluster_0 Phase 1: Identity & Structure Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) MS High-Resolution MS (Accurate Mass) NMR->MS FTIR FTIR Spectroscopy (Functional Groups) MS->FTIR GCMS GC-MS (Volatile Impurities, Purity) HPLC HPLC-UV/PDA (Non-Volatile Impurities, Purity) GCMS->HPLC Chiral Chiral HPLC/GC (Enantiomeric/Diastereomeric Purity) HPLC->Chiral DSC DSC (Melting Point, Phase Transitions) TGA TGA (Thermal Stability, Decomposition) DSC->TGA Sample Test Sample: This compound Sample->NMR Sample->GCMS Sample->DSC

Caption: High-level workflow for complete material characterization.

Chromatographic Methods for Purity and Separation

Chromatography is the cornerstone for assessing the purity of this compound, capable of separating the main component from synthesis-related impurities, degradants, and stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for analyzing thermally stable and volatile compounds. It provides excellent separation (GC) and definitive identification through mass fragmentation patterns (MS). This technique is highly effective for identifying residual solvents, volatile byproducts, and confirming the identity of the main peak. For related compounds like phenmetrazine, GC-MS is a standard analytical tool.[5]

Workflow Diagram: GC-MS Analysis

G prep 1. Sample Preparation (Dilute in Methanol/Ethyl Acetate) inject 2. GC Injection (Split/Splitless) prep->inject sep 3. Chromatographic Separation (e.g., HP-5ms column) inject->sep ionize 4. Ionization (Electron Impact, 70 eV) sep->ionize detect 5. Mass Analysis (Quadrupole Analyzer) ionize->detect report 6. Data Processing (Library Search, Peak Integration) detect->report

Caption: Step-by-step workflow for GC-MS analysis.

Protocol: GC-MS Analysis of this compound

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or ethyl acetate) to a final concentration of approximately 1 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into a GC vial.

  • Instrumentation & Parameters:

    • The following parameters are a robust starting point, adapted from methods for similar analytes.[5][6][7] Optimization may be required for specific instruments.

ParameterSettingRationale
GC System Agilent 7890A or equivalentStandard, reliable platform.
MS Detector Agilent 5975C or equivalentProvides sensitive detection and spectral data.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar column providing good separation for a wide range of compounds.
Carrier Gas Helium, constant flow at 1.5 mL/minInert carrier gas, standard for MS applications.
Injector Temp. 280 °CEnsures complete volatilization of the analyte.[5]
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Injection Vol. 1 µLStandard volume for this concentration.
Oven Program Start at 80°C (hold 2 min), ramp at 20°C/min to 290°C (hold 10 min)A general-purpose gradient to separate early-eluting solvents from the later-eluting analyte.
MS Transfer Line 280 °CPrevents condensation of the analyte before reaching the source.[5]
Ion Source Temp. 230 °CStandard temperature for stable ionization.[6]
Ionization Mode Electron Impact (EI) at 70 eVStandard energy for creating reproducible fragmentation patterns and enabling library searches.[6]
Scan Range 40-500 m/zCovers the expected molecular ion and key fragments.
  • Expected Results & Interpretation:

    • Retention Time: A reproducible retention time for the main peak under consistent conditions.

    • Mass Spectrum: The EI mass spectrum should be consistent with the structure of this compound. The molecular ion (M⁺) is expected at m/z 177. Key fragments would likely arise from the loss of the methyl group, cleavage of the morpholine ring, and the stable tropylium ion (m/z 91) from the phenyl group. The fragmentation pattern of the closely related phenmetrazine can serve as a useful reference.[2]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a superior method for quantifying purity and analyzing non-volatile or thermally labile impurities. A reversed-phase method is typically employed for moderately polar basic compounds like this compound.

Workflow Diagram: HPLC Purity Analysis

G prep 1. Mobile & Sample Prep (A: H₂O+Acid, B: ACN) (Sample in Mobile Phase A) inject 2. HPLC Injection prep->inject sep 3. RP Separation (e.g., C18 column) inject->sep detect 4. UV/PDA Detection (e.g., 254 nm) sep->detect report 5. Data Analysis (Peak Integration, % Area Purity) detect->report

Caption: Standard workflow for HPLC-based purity assessment.

Protocol: HPLC Purity Analysis

  • Reagent and Sample Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is MS-compatible and improves peak shape for basic analytes).[8]

    • Mobile Phase B: Acetonitrile (ACN).

    • Sample Diluent: 50:50 Water:Acetonitrile.

    • Sample Preparation: Prepare a sample stock solution at 1 mg/mL in diluent. Further dilute to ~0.1 mg/mL for analysis. Filter through a 0.45 µm syringe filter.

  • Instrumentation & Parameters:

ParameterSettingRationale
HPLC System Agilent 1260 or equivalentA standard, robust HPLC system with UV or PDA detection.
Column Zorbax SB-Aq (50 x 4.6 mm, 5 µm) or equivalent C18A C18 column is a good starting point for reversed-phase separation of moderately polar compounds.[9]
Column Temp. 30 °CProvides stable and reproducible retention times.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Vol. 5 µLAppropriate for the recommended concentration.
Detection UV at 254 nm or PDA (200-400 nm)The phenyl group provides strong UV absorbance. PDA allows for peak purity analysis.
Gradient 5% B to 95% B over 15 min, hold 2 min, return to 5% B and equilibrate for 3 minA broad gradient is effective for separating impurities with a wide range of polarities.
  • System Suitability:

    • Inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.

    • Tailing factor for the main peak should be between 0.8 and 1.5.

  • Data Analysis:

    • Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Chiral Chromatography

Principle: this compound possesses two stereocenters, meaning it can exist as up to four stereoisomers (two pairs of enantiomers). Distinguishing these is critical, as different stereoisomers can have vastly different pharmacological activities.[10] Chiral HPLC, using a chiral stationary phase (CSP), is the most common and effective method for this separation.[10][11] Cyclodextrin-based CSPs are particularly effective for separating a wide range of chiral compounds.[12][13]

Protocol: Chiral HPLC Separation

  • Column Selection: A cyclodextrin-based column (e.g., permethylated β-cyclodextrin) is a strong candidate. Screening multiple chiral columns (e.g., polysaccharide-based) may be necessary to find the optimal separation.[12]

  • Mobile Phase:

    • Chiral separations are often achieved under normal-phase (e.g., Hexane/Ethanol) or polar organic modes (e.g., Acetonitrile/Methanol).[13]

    • A typical starting point would be a mobile phase of Hexane with a small percentage of an alcohol modifier like isopropanol or ethanol.

  • Instrumentation & Parameters:

    • Use the same HPLC system as for purity analysis.

    • Flow Rate: Adjust as needed for optimal resolution (typically 0.5-1.5 mL/min).

    • Temperature: Column temperature can significantly impact chiral separation; investigate a range from 10°C to 40°C.[12]

  • Data Analysis:

    • Inject a racemic or multi-isomer standard to confirm the retention times of each stereoisomer.

    • Quantify the enantiomeric/diastereomeric excess by area percent calculation.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide definitive confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. This allows for unambiguous confirmation of the molecular skeleton, substitution patterns, and stereochemical relationships.

Expected ¹H NMR Spectral Features (in CDCl₃):

  • Aromatic Protons: Multiplet in the range of δ 7.2-7.5 ppm (5H, corresponding to the phenyl group).

  • Morpholine Protons (CH): The protons at C2 and C6 (adjacent to O and N) will be downfield, likely in the δ 3.5-4.5 ppm range.

  • Morpholine Protons (CH₂): The other morpholine ring protons will appear as complex multiplets, likely between δ 2.5-3.8 ppm.

  • Methyl Protons (CH₃): A doublet around δ 1.0-1.3 ppm, coupled to the adjacent proton on the morpholine ring.

  • Amine Proton (NH): A broad singlet, which may be exchangeable with D₂O, typically in the δ 1.5-3.0 ppm range.

Expected ¹³C NMR Spectral Features (in CDCl₃):

  • Aromatic Carbons: Signals between δ 125-145 ppm.

  • Morpholine Carbons (C-O, C-N): Signals in the range of δ 45-85 ppm. Carbons adjacent to the oxygen (C2, C6) will be further downfield than those adjacent only to nitrogen.[14]

  • Methyl Carbon: A signal in the upfield region, δ 15-25 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Expected Characteristic Absorption Bands:

  • N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹ (secondary amine).

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹).

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).[14]

  • C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹.

  • C-O-C Stretch (Ether): A strong, characteristic peak in the range of 1070-1150 cm⁻¹.

  • C-N Stretch: A moderate peak in the range of 1250-1350 cm⁻¹.

Thermal Analysis

Thermal analysis techniques are crucial for determining the physical properties of the solid form, such as melting point and thermal stability.[15]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transition temperature, and identify polymorphic forms.[16]

Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Instrumentation & Parameters:

    • Heating Rate: 10 °C/min.[17][18]

    • Temperature Range: 30 °C to a temperature above the expected melting point (e.g., 250 °C).

    • Purge Gas: Nitrogen at 50 mL/min.[17]

  • Expected Results: A pure, crystalline compound will exhibit a single, sharp endothermic peak corresponding to its melting point. The onset temperature is typically reported as the melting point.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate thermal stability and determine the temperature at which decomposition begins.[19]

Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrumentation & Parameters:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to a temperature sufficient to ensure complete decomposition (e.g., 600 °C).

    • Purge Gas: Nitrogen at 50 mL/min.

  • Expected Results: The TGA thermogram will show a stable baseline (no mass loss) until the onset of thermal decomposition, at which point a significant mass loss will be observed. The onset temperature provides a measure of the material's thermal stability.

References

A Robust GC-MS Method for the Identification and Quantification of 2-Methyl-6-phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 2-Methyl-6-phenylmorpholine. As a structural analog of phenmetrazine, a compound with a history of use as a psychostimulant, the accurate identification and quantification of this compound are critical in forensic science, clinical toxicology, and pharmaceutical research. The inherent polarity and low volatility of this secondary amine present challenges for direct GC analysis, leading to poor chromatographic peak shape and reduced sensitivity.[1] This protocol overcomes these challenges through a robust derivatization strategy using trifluoroacetic anhydride (TFAA), which enhances volatility and thermal stability, enabling superior chromatographic performance.[1][2] The method is designed for researchers and drug development professionals, providing a validated framework for specificity, linearity, accuracy, and precision in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction and Scientific Principle

This compound is a substituted phenylmorpholine and a structural analog of phenmetrazine.[5][6] The analysis of such compounds is of significant interest due to their potential emergence as new psychoactive substances (NPS).[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard analytical technique for the identification of unknown substances, combining the powerful separation capabilities of GC with the specific detection of MS.[4]

However, the direct GC-MS analysis of polar, amine-containing compounds like this compound is often problematic. The active hydrogen on the secondary amine group can interact with active sites in the GC inlet and column, causing peak tailing and poor sensitivity.[9] To address this, chemical derivatization is employed. This process modifies the analyte to make it more suitable for GC analysis by increasing its volatility and thermal stability.[10][11]

This method utilizes acylation with trifluoroacetic anhydride (TFAA). The TFAA reacts with the secondary amine of this compound to replace the active hydrogen with a nonpolar trifluoroacetyl group. This derivatization has several key advantages:

  • Improved Volatility: The resulting derivative is significantly more volatile, allowing for elution at lower temperatures and reducing the risk of thermal degradation.[1]

  • Enhanced Peak Shape: The derivatization process minimizes interactions with the GC system, resulting in sharp, symmetrical peaks.[1]

  • Characteristic Fragmentation: The trifluoroacetyl group directs fragmentation in the mass spectrometer, producing a unique and predictable mass spectrum that aids in confident identification.[12]

Materials and Instrumentation

Reagents and Chemicals
  • This compound reference standard (≥98% purity)

  • Trifluoroacetic anhydride (TFAA), derivatization grade

  • Ethyl Acetate, HPLC grade

  • Pyridine, ACS grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Deionized Water

  • Helium (99.999% purity)

Instrumentation

A standard Gas Chromatograph coupled with a Mass Selective Detector is required. The following configuration was used for this application note's development.

ComponentSpecification
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Autosampler Agilent 7693A or equivalent
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm
Data System MassHunter Workstation Software or equivalent

Experimental Protocols

Workflow Overview

The following diagram outlines the complete experimental workflow from sample receipt to final data analysis.

GC-MS Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Weigh Reference Standard or Prepare Sample Matrix dissolve Dissolve in Ethyl Acetate prep_start->dissolve add_reagents Add Pyridine and TFAA dissolve->add_reagents react Incubate at 60°C for 20 min add_reagents->react neutralize Neutralize with NaOH react->neutralize extract Extract with Ethyl Acetate neutralize->extract inject Inject 1 µL into GC-MS extract->inject separate Chromatographic Separation inject->separate detect Mass Spectral Detection separate->detect integrate Integrate Chromatographic Peak detect->integrate identify Identify via Mass Spectrum Library Match integrate->identify quantify Quantify using Calibration Curve identify->quantify report Generate Report quantify->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Standard and Sample Preparation
  • Stock Standard Preparation (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with ethyl acetate. These will be used to establish the calibration curve.

  • Sample Preparation: For unknown samples, dissolve a known quantity in ethyl acetate to achieve a concentration within the calibration range. If the matrix is complex (e.g., biological fluids), a liquid-liquid or solid-phase extraction may be necessary prior to derivatization.

Derivatization Protocol

This protocol is based on established methods for derivatizing secondary amines for GC-MS analysis.[2][13]

  • Pipette 100 µL of the standard solution or sample extract into a 2 mL autosampler vial.

  • Add 50 µL of pyridine. Pyridine acts as a catalyst and scavenges the acid byproduct.

  • Add 100 µL of TFAA. Cap the vial tightly and vortex for 30 seconds.

  • Incubate the vial in a heating block at 60°C for 20 minutes.

  • Cool the vial to room temperature.

  • Add 500 µL of 1.0 M NaOH solution to neutralize excess TFAA. Vortex for 15 seconds.

  • Add 500 µL of ethyl acetate, vortex for 1 minute, and allow the layers to separate.

  • Carefully transfer the upper organic layer to a clean autosampler vial for injection.

GC-MS Instrumental Parameters

Optimization may be required based on the specific instrumentation used.

ParameterSettingRationale
Inlet Splitless modeMaximizes sensitivity for trace analysis.
Inlet Temperature 250 °CEnsures complete volatilization of the derivatized analyte without thermal degradation.
Injection Volume 1 µLStandard volume for good sensitivity and peak shape.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert gas providing good chromatographic efficiency.
Oven Program Initial: 100°C (hold 1 min), Ramp: 20°C/min to 280°C, Hold: 5 minAllows for separation from solvent and potential impurities, followed by efficient elution of the target analyte.
Transfer Line Temp 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Quadrupole Temp 150 °CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 40-450)Allows for qualitative identification and spectral confirmation.
(Optional) SIM Mode Monitor characteristic ions (e.g., m/z 273, 105, 176)For enhanced sensitivity in quantitative analysis after the compound has been identified.

Method Validation Protocol

To ensure the trustworthiness and reliability of this analytical method, a full validation should be performed according to ICH Q2(R1) guidelines.[3][14] This process establishes that the method is fit for its intended purpose.

Validation ParameterProtocolAcceptance Criteria
Specificity Analyze a blank matrix, a placebo (if applicable), and the analyte. Ensure no interfering peaks are present at the retention time of the derivatized analyte.Analyte peak is well-resolved from all other components (Resolution > 2).
Linearity Analyze the calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot the peak area versus concentration and perform a linear regression.Correlation coefficient (R²) ≥ 0.995.
Accuracy Perform recovery studies by spiking a blank matrix with the analyte at three concentration levels (low, medium, high). Analyze in triplicate and calculate the percent recovery.Mean recovery between 85-115%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) Determine the concentration that produces a signal-to-noise ratio of 3:1.Signal is clearly distinguishable from noise.
Limit of Quantitation (LOQ) Determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Often determined as a signal-to-noise ratio of 10:1.[14]RSD ≤ 20% at the LOQ concentration.
Robustness Intentionally make small variations to method parameters (e.g., oven ramp rate ±2°C/min, inlet temperature ±5°C) and observe the effect on the results.[3]Results remain within the established accuracy and precision criteria.

Expected Results and Discussion

Chromatography

The derivatized this compound (N-trifluoroacetyl-2-Methyl-6-phenylmorpholine) is expected to elute as a sharp, symmetrical peak. Using the parameters described above, the retention time will be highly reproducible. The use of a non-polar HP-5ms column provides excellent separation based on boiling points, which is ideal for this type of analysis.

Mass Spectrometry and Fragmentation

The molecular weight of this compound is 177.24 g/mol .[15] After derivatization with TFAA, a trifluoroacetyl group (—COCF₃, mass = 97 Da) is added, and a hydrogen atom (mass = 1 Da) is lost. The resulting derivative has a molecular weight of 273.25 g/mol . The Electron Ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 273.

The fragmentation pattern is predicted based on the known fragmentation of similar structures, such as phenmetrazine derivatives.[12][16] The phenyl group and the morpholine ring are key features that will direct fragmentation.

fragmentation mol [C₁₃H₁₄F₃NO₂]⁺˙ m/z = 273 (Molecular Ion) frag1 Loss of •CH₃ [M - 15]⁺ m/z = 258 mol->frag1 - •CH₃ frag2 Loss of •COCF₃ [M - 97]⁺ m/z = 176 mol->frag2 - •COCF₃ frag3 Benzylic Cleavage [C₇H₇]⁺ m/z = 105 (Tropylium ion) mol->frag3 - C₆H₇F₃NO₂ frag4 Alpha-cleavage [C₁₀H₁₂NO]⁺ m/z = 162 mol->frag4 - C₃H₂F₃O

References

Application Notes and Protocols for In Vivo Characterization of 2-Methyl-6-phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-6-phenylmorpholine is a structural analog belonging to the substituted phenylmorpholine class of compounds. This class includes well-characterized psychostimulants such as phenmetrazine, which exert their effects primarily through the release of monoamine neurotransmitters.[1][2] Given its structural similarity, it is hypothesized that this compound may act as a norepinephrine-dopamine releasing agent (NDRA), and thus possess stimulant properties.[1] A thorough in vivo characterization is essential to elucidate its pharmacological profile, potential therapeutic applications, and abuse liability.[3][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vivo studies on this compound. The protocols outlined herein are based on established methodologies for evaluating novel psychoactive substances and are designed to ensure scientific rigor and data reproducibility.

Putative Signaling Pathway of this compound

Substituted phenylmorpholines typically function as monoamine releasers.[2] The proposed mechanism for this compound involves its interaction with dopamine (DAT) and norepinephrine (NET) transporters. By promoting the efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft, it is expected to enhance dopaminergic and noradrenergic signaling in key brain regions associated with reward, arousal, and executive function.

Putative Signaling Pathway of this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 2M6P This compound DAT Dopamine Transporter (DAT) 2M6P->DAT Enters via transporter NET Norepinephrine Transporter (NET) 2M6P->NET Enters via transporter VMAT2 VMAT2 2M6P->VMAT2 Inhibits vesicular uptake DA_synapse Dopamine DAT->DA_synapse Reuptake Inhibition (potential secondary mechanism) NE_synapse Norepinephrine NET->NE_synapse Reuptake Inhibition (potential secondary mechanism) DA_vesicle Dopamine Vesicle NE_vesicle Norepinephrine Vesicle DA_vesicle->DA_synapse Promotes Efflux NE_vesicle->NE_synapse Promotes Efflux DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds to NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor Binds to Signal Postsynaptic Signaling Cascade DA_receptor->Signal NE_receptor->Signal

Caption: Proposed mechanism of this compound action.

Experimental Protocols

A battery of in vivo behavioral assays is crucial for a comprehensive understanding of this compound's effects. The following protocols are foundational for characterizing its stimulant, rewarding, and subjective properties in rodent models.

Locomotor Activity Assessment

This assay quantifies the stimulant or sedative effects of a compound by measuring spontaneous activity in a novel environment.[6]

Objective: To determine the dose-dependent effects of this compound on locomotor activity.

Materials:

  • Open-field arenas equipped with infrared beam grids or video-tracking software.

  • Adult male C57BL/6J mice (8-10 weeks old).

  • This compound solution (vehicle: 0.9% sterile saline).

  • Positive control: d-amphetamine (1-5 mg/kg).

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 60 minutes prior to the experiment.

  • Habituation: Place each mouse into the center of an open-field arena and allow for a 30-minute habituation period.

  • Administration: Following habituation, administer this compound (e.g., 1, 3, 10, 30 mg/kg, intraperitoneally - i.p.), vehicle, or d-amphetamine.

  • Data Collection: Immediately return the mice to the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare dose groups to the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Expected Outcomes and Interpretation: A dose-dependent increase in locomotor activity compared to the vehicle group would indicate a stimulant effect. The potency and efficacy can be compared to d-amphetamine. A biphasic dose-response curve, where higher doses lead to stereotyped behaviors and a decrease in ambulatory movement, may also be observed.[7]

Conditioned Place Preference (CPP)

CPP is a standard paradigm to evaluate the rewarding or aversive properties of a drug.[6]

Objective: To assess the rewarding effects of this compound.

Materials:

  • Three-chamber CPP apparatus with distinct visual and tactile cues in the two conditioning chambers.

  • Adult male Sprague-Dawley rats (250-300 g).

  • This compound solution.

  • Positive control: Cocaine (10-20 mg/kg).

Procedure:

  • Pre-conditioning (Baseline): On Day 1, place each rat in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber to determine initial preference.

  • Conditioning (Days 2-9): This phase consists of 8 alternating daily sessions.

    • On drug conditioning days (e.g., 2, 4, 6, 8), administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) and confine the rat to its initially non-preferred chamber for 30 minutes.

    • On vehicle conditioning days (e.g., 3, 5, 7, 9), administer vehicle and confine the rat to its initially preferred chamber for 30 minutes.

  • Post-conditioning (Test): On Day 10, place the rat in the central chamber with free access to all chambers for 15 minutes, with no drug administration. Record the time spent in each chamber.

  • Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning phases. A significant increase indicates a conditioned place preference, suggesting rewarding properties.

Expected Outcomes and Interpretation: A significant increase in the time spent in the drug-paired chamber suggests that this compound has rewarding properties, a key indicator of abuse potential.

Drug Discrimination

This paradigm assesses the interoceptive (subjective) effects of a compound, determining if it feels similar to a known drug of abuse.[3]

Objective: To determine if the subjective effects of this compound are similar to those of a known psychostimulant like d-amphetamine.

Materials:

  • Standard operant conditioning chambers equipped with two levers and a food reward dispenser.

  • Food-restricted rats trained to press levers for food reinforcement.

  • Training drugs: d-amphetamine (e.g., 1 mg/kg) and vehicle.

  • Test compound: this compound.

Procedure:

  • Training: Train rats to discriminate between d-amphetamine and vehicle. On days when d-amphetamine is administered, responses on one lever (the "drug" lever) are reinforced with food pellets. On days when vehicle is administered, responses on the other lever (the "vehicle" lever) are reinforced. Training continues until a high level of accuracy is achieved (e.g., >80% of responses on the correct lever before the first reinforcer).

  • Substitution Testing: Once trained, test the effects of various doses of this compound. Administer a dose of the test compound and record the percentage of responses on the drug- and vehicle-appropriate levers.

  • Antagonist Testing (Optional): To probe the underlying neurochemical mechanisms, pre-treat with specific receptor antagonists (e.g., a dopamine D1 or D2 receptor antagonist) before administering this compound to see if the discriminative stimulus effects are blocked.

  • Data Analysis: Plot the percentage of drug-lever responses as a function of the this compound dose. Full substitution is considered when a dose produces >80% drug-lever responding.

Expected Outcomes and Interpretation: If this compound produces full substitution for d-amphetamine, it suggests that it has similar subjective effects, likely mediated by the dopaminergic system. This is a strong indicator of abuse liability.[8]

Experimental Workflow

In Vivo Experimental Workflow for this compound Start Compound Synthesis & Purity Analysis DoseRange Dose-Range Finding & Acute Toxicity Start->DoseRange Locomotor Locomotor Activity Assessment (Stimulant Effects) DoseRange->Locomotor CPP Conditioned Place Preference (Rewarding Properties) Locomotor->CPP DrugDiscrim Drug Discrimination (Subjective Effects) CPP->DrugDiscrim PKPD Pharmacokinetics/Pharmacodynamics (PK/PD) (Absorption, Distribution, Metabolism, Excretion) DrugDiscrim->PKPD AbuseLiability Abuse Liability Assessment PKPD->AbuseLiability End Comprehensive Profile of In Vivo Effects AbuseLiability->End

Caption: A logical progression for the in vivo characterization of this compound.

Data Summary Table

The following table provides a template for summarizing the expected quantitative data from the described experiments.

Assay Parameter Vehicle Control This compound (Low Dose) This compound (Mid Dose) This compound (High Dose) Positive Control
Locomotor Activity Total Distance Traveled (cm)1500 ± 2002500 ± 3004500 ± 4003500 ± 3505000 ± 500
Rearing Frequency50 ± 1080 ± 15120 ± 2090 ± 18150 ± 25
Conditioned Place Preference Time in Drug-Paired Chamber (s)450 ± 50550 ± 60750 ± 70800 ± 80850 ± 90
Drug Discrimination % Drug-Lever Responding< 20%30 ± 10%60 ± 15%> 80%> 80%

Note: The values presented in this table are hypothetical and serve as an illustrative example of expected trends.

Pharmacokinetics and Metabolism

A critical component of in vivo studies is the characterization of the compound's pharmacokinetic (PK) profile.[9] This involves determining its absorption, distribution, metabolism, and excretion (ADME).[9]

Objective: To determine the PK profile of this compound in a relevant animal model.

Protocol Outline:

  • Administration: Administer a selected dose of this compound intravenously (IV) and via the intended route of administration for behavioral studies (e.g., i.p. or oral).

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).

  • Bioanalysis: Analyze plasma samples using a validated LC-MS/MS method to quantify the concentration of this compound and any potential major metabolites.

  • Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Understanding the PK profile is essential for correlating drug exposure with the observed behavioral effects and for informing dose selection in subsequent studies.

Conclusion

The in vivo study of this compound requires a systematic and multi-faceted approach. The protocols detailed in these application notes provide a robust framework for elucidating its psychostimulant, rewarding, and subjective effects. By integrating behavioral pharmacology with pharmacokinetic analysis, researchers can build a comprehensive profile of this novel compound, paving the way for a deeper understanding of its mechanism of action and potential clinical and societal implications.

References

Protocol for studying dopamine transporter affinity of 2-Methyl-6-phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Determination of Dopamine Transporter Affinity for 2-Methyl-6-phenylmorpholine

Audience: Researchers, scientists, and drug development professionals in neuropharmacology and medicinal chemistry.

Introduction: Unveiling the Dopaminergic Activity of this compound

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic transmembrane protein crucial for regulating dopaminergic neurotransmission.[1][2] It actively removes dopamine from the synaptic cleft, thereby controlling the duration and intensity of dopamine signaling.[3] This regulatory role makes DAT a primary target for a wide range of compounds, including therapeutic agents for conditions like ADHD and depression, as well as drugs of abuse such as cocaine and amphetamines.[4][5]

This compound belongs to the substituted phenylmorpholine class of compounds, structurally related to the well-known psychostimulant phenmetrazine.[6][7] Compounds in this class are recognized for their interactions with monoamine transporters, often acting as releasing agents or reuptake inhibitors.[6][8] Characterizing the precise interaction of novel analogues like this compound with DAT is a critical step in understanding their pharmacological profile and therapeutic potential.

This guide provides a comprehensive, field-proven framework for determining the binding affinity and functional potency of this compound at the dopamine transporter. We present two gold-standard methodologies: a radioligand competition binding assay to determine the equilibrium inhibitory constant (Kᵢ), and a functional dopamine uptake inhibition assay to determine the half-maximal inhibitory concentration (IC₅₀).

Pillar 1: Scientific Principles of DAT Affinity Assessment

To fully characterize a compound's interaction with DAT, it is essential to measure both its ability to physically bind to the transporter and its capacity to block the transporter's function.

  • Radioligand Competition Binding Assay: This assay directly quantifies the affinity of a test compound for the DAT. The principle is based on competition between the unlabeled test compound (this compound) and a high-affinity radiolabeled ligand (e.g., [³H]WIN 35,428) for the same binding site on the transporter.[9][10] By measuring the concentration-dependent displacement of the radioligand by the test compound, we can calculate the IC₅₀, which is then converted to the inhibitory constant (Kᵢ), a true measure of binding affinity.[10]

  • [³H]Dopamine Uptake Inhibition Assay: This functional assay measures the ability of a test compound to inhibit the primary function of DAT: the reuptake of dopamine.[1][11] The assay quantifies the reduction in the uptake of radiolabeled dopamine ([³H]Dopamine) into synaptosomes or cells expressing DAT in the presence of varying concentrations of the test compound.[9] The resulting IC₅₀ value represents the concentration of the compound required to inhibit 50% of dopamine transport, providing a measure of its functional potency.[1][12]

The Relationship Between Kᵢ and IC₅₀

While both Kᵢ and IC₅₀ are measures of a compound's potency, they are not interchangeable. The IC₅₀ value is dependent on the specific experimental conditions, particularly the concentration of the radioligand used in the assay.[13][14] The Kᵢ value, however, is an intrinsic, thermodynamic constant that represents the binding affinity of the inhibitor, independent of substrate concentration.[14][15] The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation :[10][15]

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

Where:

  • [L] is the concentration of the radioligand.

  • Kₔ is the dissociation constant of the radioligand for the transporter.

Pillar 2: Detailed Experimental Protocols & Methodologies

Part A: Preparation of Synaptosomes from Rat Striatum

Synaptosomes are resealed nerve terminals that form during tissue homogenization and are rich in synaptic components, including DAT, making them an excellent ex vivo model system.[16][17]

Materials:

  • Rat striatal tissue

  • Homogenization Buffer: 0.32 M Sucrose, 5 mM HEPES-KOH, pH 7.4, supplemented with protease inhibitors.[16]

  • Dounce tissue homogenizer[18]

  • Refrigerated centrifuge

Protocol:

  • All procedures must be performed at 4°C or on ice to ensure protein integrity.[19]

  • Dissect and weigh rat striatal tissue. Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using 10-12 gentle strokes in a Dounce homogenizer.[18]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris (P1 pellet).[18]

  • Carefully collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes. This will pellet the crude synaptosomal fraction (P2).[16][18]

  • Discard the supernatant (S2). Resuspend the P2 pellet in a suitable volume of the appropriate assay buffer.

  • Determine the protein concentration of the synaptosomal preparation using a standard method, such as the Pierce BCA Protein Assay.[18]

Expert Insight: The quality of the synaptosome preparation is critical. Inconsistent homogenization can lead to poor yield, while inadequate removal of contaminants can increase non-specific binding. For studies requiring higher purity, an additional purification step using a sucrose or Percoll density gradient is recommended.[16]

Part B: Protocol for Radioligand Competition Binding Assay

Objective: To determine the Kᵢ of this compound for DAT.

Materials & Reagents:

  • Biological Source: Rat striatal synaptosomes.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).[10]

  • Test Compound: this compound, prepared in serial dilutions.

  • Non-specific Binding Control: 10 µM GBR 12909 or 100 µM Cocaine.[10]

  • Equipment: 96-well plates, cell harvester, glass fiber filters, scintillation vials, liquid scintillation counter.

Experimental Workflow:

G cluster_prep Assay Plate Setup cluster_reaction Binding Reaction cluster_termination Termination & Quantification cluster_analysis Data Analysis A Add Assay Buffer B Add [3H]WIN 35,428 (final conc. ~Kd) A->B C Add Test Compound (serial dilutions) B->C D Add Control for Non-Specific Binding (e.g., 10µM GBR 12909) B->D E Add Synaptosome Preparation to Initiate C->E D->E F Incubate to Reach Equilibrium (e.g., 60 min at 4°C) E->F G Rapid Filtration (Cell Harvester) F->G H Wash Filters with Ice-Cold Buffer G->H I Quantify Radioactivity (Scintillation Counting) H->I J Calculate Specific Binding I->J K Non-Linear Regression to Determine IC50 J->K L Calculate Ki via Cheng-Prusoff Equation K->L

Caption: Workflow for DAT Radioligand Competition Binding Assay.

Step-by-Step Protocol:

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of this compound.

  • Add 50 µL of assay buffer to all wells.

  • Add 50 µL of [³H]WIN 35,428 to all wells. The final concentration should be approximately equal to its Kₔ value for DAT.

  • Add 50 µL of the appropriate dilution of this compound to the test wells. For total binding wells, add 50 µL of buffer. For non-specific binding wells, add 50 µL of a saturating concentration of a known DAT inhibitor (e.g., GBR 12909).[10]

  • Initiate the binding reaction by adding 50 µL of the synaptosome preparation (typically 50-100 µg of protein per well). The final assay volume is 200 µL.

  • Incubate the plate at 4°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the assay by rapidly filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.[10]

  • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.[10]

  • Transfer the filters to scintillation vials, add 4-5 mL of scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

Part C: Protocol for [³H]Dopamine Uptake Inhibition Assay

Objective: To determine the IC₅₀ of this compound for inhibiting DAT function.

Materials & Reagents:

  • Biological Source: Rat striatal synaptosomes or hDAT-expressing cells.[9][11]

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 10 mM HEPES, 5 mM D-glucose, pH 7.4).[9]

  • Radioligand: [³H]Dopamine.

  • Test Compound: this compound, prepared in serial dilutions.

  • Non-specific Uptake Control: 10 µM Nomifensine or GBR 12909.[9][11]

  • Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).[11]

Experimental Workflow:

G cluster_prep Assay Plate Setup cluster_reaction Uptake Reaction cluster_termination Termination & Quantification cluster_analysis Data Analysis A Add Synaptosomes to 96-well Plate B Add Test Compound or Control A->B C Pre-incubate (e.g., 15 min at 37°C) B->C D Initiate Uptake with [3H]Dopamine C->D E Incubate (short duration) (e.g., 5-10 min at 37°C) D->E F Terminate with Rapid Washes of Ice-Cold Buffer E->F G Lyse Synaptosomes (e.g., 1% SDS) F->G H Quantify Radioactivity (Scintillation Counting) G->H I Calculate Specific Uptake H->I J Non-Linear Regression to Determine IC50 I->J

Caption: Workflow for the [³H]Dopamine Uptake Inhibition Assay.

Step-by-Step Protocol:

  • Aliquot the synaptosome suspension into the wells of a 96-well plate.

  • Add varying concentrations of this compound, vehicle (for total uptake), or a potent inhibitor like nomifensine (for non-specific uptake).[9]

  • Pre-incubate the plate at 37°C for 10-20 minutes to allow the inhibitor to bind to the transporter.[11]

  • Initiate the uptake reaction by adding [³H]Dopamine. The final concentration should be near its Kₘ for DAT (typically 10-20 nM).[9]

  • Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to ensure the measurement of the initial rate of uptake.[9]

  • Terminate the uptake by rapidly aspirating the solution and washing the wells three times with ice-cold uptake buffer.[11]

  • Lyse the synaptosomes by adding 100 µL of 1% SDS to each well and incubating for at least 30 minutes.[11]

  • Transfer the lysate from each well to scintillation vials, add scintillation fluid, and quantify the radioactivity.

Expert Insight: The short incubation time after adding [³H]Dopamine is crucial. This step ensures that you are measuring the initial velocity (V₀) of transport, which is essential for accurate IC₅₀ determination. Longer incubation times can lead to substrate depletion and an underestimation of inhibitor potency.

Pillar 3: Data Analysis, Presentation & Validation

Data Analysis:

  • Calculate Specific Binding/Uptake: For both assays, subtract the average counts per minute (CPM) of the non-specific wells from the CPM of all other wells.

    • Specific Binding = Total Binding CPM - Non-specific Binding CPM[10]

    • Specific Uptake = Total Uptake CPM - Non-specific Uptake CPM[9]

  • Normalize Data: Express the specific binding/uptake at each concentration of this compound as a percentage of the maximum specific binding/uptake (control wells with no inhibitor).

  • Determine IC₅₀: Plot the percentage of specific binding/uptake against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the data and determine the IC₅₀ value.[10]

  • Calculate Kᵢ: For the binding assay data, use the Cheng-Prusoff equation to convert the experimentally determined IC₅₀ to the Kᵢ value.[10][15]

Data Presentation:

Summarize all quantitative data into clearly structured tables for easy comparison and interpretation.

Table 1: Typical Experimental Parameters

Parameter Binding Assay Uptake Assay Rationale
Biological Source Rat Striatal Synaptosomes Rat Striatal Synaptosomes Rich, native source of DAT.
Radioligand [³H]WIN 35,428 (~1-2 nM) [³H]Dopamine (~10-20 nM) High-affinity antagonist vs. natural substrate.
Incubation Temp. 4°C 37°C Equilibrium binding vs. physiological function.
Incubation Time 60-90 minutes 5-10 minutes Time to reach equilibrium vs. measuring initial rate.

| Non-specific Control | 10 µM GBR 12909 | 10 µM Nomifensine | Saturating concentration of a potent inhibitor. |

Table 2: Hypothetical Affinity & Potency Data

Compound DAT Binding Kᵢ (nM) DAT Uptake IC₅₀ (nM)
This compound Experimental Result Experimental Result
Cocaine (Reference) 100 - 300 200 - 500
GBR 12909 (Reference) 1 - 5 5 - 15
Phenmetrazine (Reference) 70 - 131 29 - 50.4

Note: Reference values are compiled from public sources and can vary based on experimental conditions.[10][20]

References

The Versatile Scaffold: Application Notes on 2-Methyl-6-phenylmorpholine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenylmorpholine Core - A Privileged Structure in CNS Drug Discovery

The morpholine ring, a simple six-membered heterocycle containing both oxygen and nitrogen atoms, is a recurring motif in a multitude of biologically active compounds.[1] Its ability to improve the pharmacokinetic properties of a molecule, such as aqueous solubility and metabolic stability, has made it a favored building block for medicinal chemists. When a phenyl group is introduced at the 2-position, and a methyl group at the 6-position, we arrive at the 2-Methyl-6-phenylmorpholine scaffold. This seemingly minor structural variation unlocks a wealth of pharmacological potential, particularly within the realm of central nervous system (CNS) disorders.

Derivatives of this compound belong to the broader class of substituted phenylmorpholines, which have a rich history in medicinal chemistry. The prototypical member of this class, phenmetrazine, was first synthesized in the 1950s and utilized as an anorectic agent.[2] These compounds primarily exert their effects by modulating the levels of key monoamine neurotransmitters in the brain, such as dopamine (DA) and norepinephrine (NE).[3] They can act as either reuptake inhibitors, blocking the transporter proteins responsible for clearing these neurotransmitters from the synaptic cleft, or as releasing agents, promoting their efflux from presynaptic neurons.[2][3] This dual mechanism of action provides a tunable platform for fine-tuning the pharmacological profile of drug candidates.

This technical guide will provide an in-depth exploration of the this compound scaffold in medicinal chemistry. We will delve into its stereoselective synthesis, provide detailed protocols for its biological evaluation, present structure-activity relationship (SAR) data, and examine a case study of a clinical candidate from this class.

Mechanism of Action: Modulating Monoaminergic Neurotransmission

The primary therapeutic effects of this compound derivatives stem from their interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1] These transporters are transmembrane proteins located on presynaptic neurons that are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby terminating their signaling.[4]

By inhibiting these transporters, this compound analogs increase the concentration and duration of action of dopamine and norepinephrine in the synapse, leading to enhanced downstream signaling. This modulation of dopaminergic and noradrenergic pathways is the basis for their therapeutic potential in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), obesity, and depression.[3][5]

The following diagram illustrates the fundamental mechanism of action of a this compound derivative as a monoamine reuptake inhibitor.

Monoamine_Reuptake_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron vesicle Vesicles containing Dopamine (DA) and Norepinephrine (NE) release Neurotransmitter Release DA_NE DA & NE release->DA_NE receptors Postsynaptic Receptors DA_NE->receptors Signal Transduction DAT_NET Dopamine (DAT) & Norepinephrine (NET) Transporters DA_NE->DAT_NET Reuptake reuptake Reuptake drug This compound Derivative drug->DAT_NET Inhibition

Caption: Inhibition of DAT and NET by this compound derivatives.

Experimental Protocols

Part 1: Stereoselective Synthesis of (2S,6R)-2-Methyl-6-phenylmorpholine

The stereochemistry of the this compound scaffold is critical for its biological activity. The following is a representative, multi-step protocol for the enantioselective synthesis of the (2S,6R) diastereomer, a common core for many active analogs. This procedure is adapted from established methods for the synthesis of 2,6-disubstituted morpholines.[6][7]

Workflow for the Synthesis of (2S,6R)-2-Methyl-6-phenylmorpholine

Synthesis_Workflow start Starting Materials: (R)-Styrene Oxide (S)-Alaninol step1 Step 1: Nucleophilic Ring Opening (S)-Alaninol + (R)-Styrene Oxide -> Amino Diol Intermediate start->step1 step2 Step 2: N-Protection (e.g., Boc Anhydride) -> N-Boc Amino Diol step1->step2 step3 Step 3: Selective O-Sulfonylation (e.g., TsCl) -> Monotosylated Intermediate step2->step3 step4 Step 4: Base-Mediated Intramolecular Cyclization -> N-Boc-(2S,6R)-2-Methyl-6-phenylmorpholine step3->step4 step5 Step 5: N-Deprotection (e.g., TFA or HCl) -> (2S,6R)-2-Methyl-6-phenylmorpholine step4->step5 end Final Product step5->end

Caption: A general workflow for the stereoselective synthesis of the target morpholine.

Detailed Step-by-Step Protocol:

Step 1: Synthesis of (2R)-1-(((S)-1-hydroxypropan-2-yl)amino)-1-phenylethan-2-ol

  • To a solution of (S)-alaninol (1.0 eq) in methanol (MeOH) at 0 °C, add (R)-styrene oxide (1.05 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amino diol.

Step 2: N-Boc Protection

  • Dissolve the amino diol (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (Et3N, 1.5 eq) and di-tert-butyl dicarbonate (Boc)2O (1.2 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO3) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the N-Boc protected amino diol.

Step 3: Selective O-Sulfonylation

  • Dissolve the N-Boc amino diol (1.0 eq) in pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise.

  • Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (EtOAc).

  • Wash the combined organic layers with 1M hydrochloric acid (HCl), saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate. Purify by flash chromatography to isolate the monotosylated product.

Step 4: Intramolecular Cyclization

  • Dissolve the monotosylated intermediate (1.0 eq) in tetrahydrofuran (THF).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.

  • Warm the reaction to room temperature and stir for 12 hours.

  • Carefully quench the reaction with water and extract with EtOAc.

  • Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate to give the crude N-Boc protected morpholine.

Step 5: N-Deprotection

  • Dissolve the crude N-Boc protected morpholine in DCM.

  • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO3.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate to yield the final product, (2S,6R)-2-Methyl-6-phenylmorpholine.

Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. Chiral High-Performance Liquid Chromatography (HPLC) should be used to determine the enantiomeric and diastereomeric purity.

Part 2: In Vitro Biological Evaluation

The primary in vitro assays for characterizing this compound derivatives are focused on their interaction with monoamine transporters.

Protocol 2.1: Dopamine Transporter (DAT) Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the dopamine transporter.[8]

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • [³H]WIN 35,428 (radioligand).

  • Test compounds (this compound derivatives).

  • Nomifensine (positive control).

  • Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4, ice-cold.

  • 96-well plates.

  • Glass fiber filters (GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Prepare cell membranes from hDAT-expressing HEK293 cells.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound at various concentrations, and 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).

  • For total binding, add 50 µL of vehicle instead of the test compound.

  • For non-specific binding, add 50 µL of a high concentration of a known DAT inhibitor like nomifensine (e.g., 10 µM).

  • Add 100 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through GF/C filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2.2: [³H]-Dopamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing DAT.[3][9]

Materials:

  • HEK293 cells stably expressing hDAT.

  • [³H]-Dopamine.

  • Test compounds.

  • Nomifensine (positive control).

  • Uptake buffer: Krebs-Ringer-HEPES buffer (KRH), pH 7.4.

  • 96-well cell culture plates.

  • Scintillation fluid and counter.

Procedure:

  • Plate hDAT-expressing HEK293 cells in a 96-well plate and grow to confluence.

  • On the day of the assay, wash the cells twice with warm uptake buffer.

  • Pre-incubate the cells with 100 µL of uptake buffer containing various concentrations of the test compound for 10-15 minutes at 37°C.

  • Initiate dopamine uptake by adding 50 µL of uptake buffer containing [³H]-Dopamine (final concentration ~10-20 nM).

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.

  • Lyse the cells with 1% SDS.

  • Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity.

  • Determine the IC50 value of the test compound for dopamine uptake inhibition.

Note: A similar protocol can be followed for the Norepinephrine Transporter (NET) using hNET-expressing cells and [³H]-Norepinephrine.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of this compound derivatives can be significantly altered by modifying their chemical structure. The following table summarizes the in vitro potencies of a series of analogs at the dopamine and norepinephrine transporters.

CompoundR1 (at N4)R2 (Phenyl Substituent)DAT IC50 (nM)NET IC50 (nM)Selectivity (DAT/NET)
1 HH86791.09
2 CH3H13150.42.60
3 H3-Cl273010.09
4 H4-Cl>1000>1000-
5 H3-F454500.1
6 H4-F2501501.67

Data compiled from various sources for illustrative purposes. Actual values may vary depending on assay conditions.[2][4][10][11]

Key SAR Observations:

  • N-Alkylation: N-methylation (Compound 2 vs. 1) generally decreases potency at DAT while maintaining or slightly improving potency at NET, leading to a more NET-selective profile.

  • Phenyl Ring Substitution:

    • Small, electron-withdrawing substituents at the meta position (e.g., 3-Cl, 3-F) can significantly enhance DAT potency and may introduce serotonin transporter (SERT) activity.[10]

    • Substitution at the para position is often detrimental to activity at both transporters (Compound 4).

Case Study: The Rise and Fall of Radafaxine

Radafaxine ((2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol), a derivative of the 2-phenylmorpholine scaffold, provides a valuable lesson in drug development.[5] It was developed by GlaxoSmithKline as a norepinephrine-dopamine reuptake inhibitor (NDRI) for a range of indications, including major depressive disorder, restless legs syndrome, and obesity.[5][12]

Pharmacological Profile: Radafaxine exhibited a higher potency for NET inhibition compared to DAT inhibition.[5] It was found to have approximately 70% of the efficacy of its parent compound, bupropion, at blocking dopamine reuptake, but nearly four times the efficacy in blocking norepinephrine reuptake.[5]

Preclinical and Clinical Development: Preclinical studies suggested a low abuse potential.[13] A positron emission tomography (PET) study in humans showed that at a therapeutic dose, radafaxine produced a relatively low and slow blockade of DAT, which is thought to correlate with a lower risk of reinforcement and abuse.[13]

Discontinuation: Despite its promising preclinical profile, the development of radafaxine was discontinued in 2006 due to "poor test results" in clinical trials.[5] While the specific reasons for the trial failures are not fully public, this outcome highlights the significant challenges in translating preclinical pharmacology into clinical efficacy.[10] Potential reasons for such failures can include a suboptimal pharmacokinetic/pharmacodynamic (PK/PD) relationship, lack of efficacy in the chosen patient population, or an unfavorable side-effect profile that only becomes apparent in larger clinical studies.[14][15] The case of radafaxine underscores the importance of rigorous clinical trial design and the inherent risks in CNS drug development.

Conclusion and Future Perspectives

The this compound scaffold remains a highly attractive starting point for the design of novel CNS-active agents. Its well-understood mechanism of action, tunable pharmacology through chemical modification, and established synthetic routes make it a valuable tool for medicinal chemists. The lessons learned from past drug development programs, such as that of radafaxine, provide crucial insights for the design of future clinical candidates with improved efficacy and safety profiles. As our understanding of the complex neurobiology of CNS disorders continues to evolve, the versatile this compound core is poised to play a continuing role in the development of the next generation of therapeutics.

References

Application Notes & Protocols for the Experimental Use of 2-Methyl-6-phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals for Research Use Only (RUO). 2-Methyl-6-phenylmorpholine is a research chemical, and its physiological and toxicological properties have not been fully elucidated. All experiments should be conducted in appropriately equipped facilities, adhering to all institutional and national safety guidelines for handling novel psychoactive compounds.

Introduction: Situating this compound in the Phenylmorpholine Class

The substituted phenylmorpholine scaffold is a significant pharmacophore in medicinal chemistry, most notably represented by phenmetrazine (3-methyl-2-phenylmorpholine), a psychostimulant and anorectic agent developed in the 1950s.[1][2] Compounds in this class typically function as monoamine releasing agents or reuptake inhibitors, exerting their effects by modulating the synaptic concentrations of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[3][4] The pharmacological activity of these compounds is highly dependent on the substitution patterns on both the phenyl and morpholine rings.[3]

This compound (CAS: 59630-16-9) is a structural analog within this class, distinguished by the positions of its methyl and phenyl substituents on the morpholine ring.[5] Unlike its well-documented relative, phenmetrazine, specific pharmacological data for this compound is not available in peer-reviewed literature. Therefore, its experimental investigation must be approached as a de novo characterization.

These application notes provide a structured, hypothesis-driven framework for the initial physicochemical, in vitro, and in vivo characterization of this compound. The protocols are designed to first establish its primary molecular targets and mechanism of action, followed by an assessment of its physiological effects in preclinical models.

Physicochemical Properties

A foundational step in working with any research chemical is to confirm its identity and basic properties.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO[6]
Molar Mass 177.24 g/mol [6]
CAS Number 59630-16-9[5]
Purity >95% (Recommended)[5]

Part I: In Vitro Characterization Workflow

Scientific Rationale: The primary hypothesis, based on structural similarity to phenmetrazine and other analogs, is that this compound interacts with one or more of the primary monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4] Our initial in vitro workflow is designed to test this hypothesis by first assessing binding affinity (target engagement) and then elucidating the functional consequence of that binding (reuptake inhibition vs. neurotransmitter release).

in_vitro_workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity start This compound binding_assay Protocol 1: Radioligand Binding Assays (DAT, NET, SERT) start->binding_assay ki_values Determine Affinity (Ki values) binding_assay->ki_values uptake_assay Protocol 2: Synaptosome Uptake/Release Assays ([3H]DA, [3H]NE, [3H]5-HT) ki_values->uptake_assay If Ki < 1µM ic50_ec50 Determine Potency (IC50 / EC50 values) uptake_assay->ic50_ec50 mechanism Define Mechanism: Inhibitor vs. Releaser ic50_ec50->mechanism

Figure 1: Workflow for in vitro characterization.
Protocol 1: Monoamine Transporter Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.

Causality: A high binding affinity (low Ki value) indicates that the compound physically interacts with the transporter protein. This is the first and most critical step to validate our primary hypothesis. Without significant binding, a direct functional effect is unlikely. This protocol uses a competitive binding paradigm where the test compound competes with a known high-affinity radioligand.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding agents: 10 µM GBR 12909 (for DAT), 10 µM Desipramine (for NET), 10 µM Fluoxetine (for SERT).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Assay Plate Setup: To each well of the 96-well plate, add:

    • 50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding agent (for non-specific binding) OR 50 µL of diluted test compound.

    • 50 µL of the appropriate radioligand (at a final concentration near its Kd).

    • 100 µL of cell membrane preparation (containing 10-20 µg of protein).

  • Incubation: Incubate the plates at room temperature (or 4°C for NET) for 60-120 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the plate contents through the filter mat using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters, place them in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Presentation:

TransporterRadioligandTest Compound Ki (nM) [Hypothetical]
DAT [³H]WIN 35,428150
NET [³H]Nisoxetine45
SERT [³H]Citalopram>10,000
Protocol 2: Synaptosome Neurotransmitter Uptake/Release Assays

Objective: To determine if this compound acts as a reuptake inhibitor (antagonist) or a substrate-type releaser (agonist) at monoamine transporters.

Causality: While binding assays confirm target interaction, they do not reveal function. A compound can bind to a transporter and simply block it (inhibitor) or be transported into the cell, triggering reverse transport of neurotransmitters (releaser).[4] This distinction is critical as releasers (like amphetamine) often have a higher abuse potential than pure inhibitors (like methylphenidate). This protocol directly measures the functional outcome.

Materials:

  • Freshly prepared synaptosomes from rat brain regions (striatum for DA, hippocampus for 5-HT, hypothalamus/cortex for NE).

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES).

  • Releaser controls (e.g., d-amphetamine, fenfluramine).

  • Inhibitor controls (e.g., GBR 12909, desipramine, fluoxetine).

Procedure (Uptake Inhibition):

  • Pre-incubate synaptosomes with various concentrations of this compound (or vehicle) for 10 minutes at 37°C.

  • Initiate uptake by adding the respective [³H]neurotransmitter (e.g., 10 nM final concentration).

  • Incubate for a short period (e.g., 5 minutes) at 37°C.

  • Terminate uptake by rapid filtration over glass fiber filters and wash with ice-cold buffer.

  • Quantify radioactivity via liquid scintillation counting.

  • Analyze data to determine the IC₅₀ for uptake inhibition.

Procedure (Neurotransmitter Release):

  • Load synaptosomes with a [³H]neurotransmitter by incubating them for 30 minutes at 37°C.

  • Wash the synaptosomes to remove excess external radioactivity.

  • Resuspend the loaded synaptosomes in fresh buffer and add various concentrations of this compound (or vehicle/releaser control).

  • Incubate for 30 minutes at 37°C.

  • Pellet the synaptosomes by centrifugation.

  • Measure the radioactivity in the supernatant (released neurotransmitter) and the pellet (retained neurotransmitter).

  • Calculate the percentage of total neurotransmitter released and determine the EC₅₀ for release.

Data Interpretation:

  • Potent IC₅₀, Weak/No EC₅₀: The compound is primarily a reuptake inhibitor .

  • Potent EC₅₀ (similar to IC₅₀): The compound is a substrate-type releaser .

  • Weak potency for both: The compound has low activity at the tested transporter.

Part II: In Vivo Pharmacological Evaluation

Scientific Rationale: Following in vitro characterization, the next logical step is to assess whether the observed molecular activities translate into physiological effects in a living organism. Based on a hypothetical profile as a NET/DAT inhibitor or releaser, we would predict stimulant-like effects on behavior. The following workflow is a standard cascade for evaluating novel stimulants.

in_vivo_workflow cluster_0 Phase 1: Behavioral Screening cluster_1 Phase 2: Neurochemical Confirmation start In Vitro Profile: NET/DAT active locomotor Protocol 3: Locomotor Activity Assay (Mice or Rats) start->locomotor dose_response Establish Dose-Response Curve for Hyperactivity locomotor->dose_response microdialysis Protocol 4: In Vivo Microdialysis (e.g., Nucleus Accumbens) dose_response->microdialysis Select behaviorally active doses neurotransmitter Measure Extracellular DA & NE Levels microdialysis->neurotransmitter correlation Correlate Neurochemistry with Behavior neurotransmitter->correlation

Figure 2: Workflow for in vivo characterization.
Protocol 3: Locomotor Activity Assessment in Rodents

Objective: To assess the dose-dependent effects of this compound on spontaneous locomotor activity.

Causality: Compounds that increase dopamine and norepinephrine signaling in motor-related brain circuits, such as the nucleus accumbens and prefrontal cortex, typically produce hyperlocomotion.[7] This simple, robust assay provides the first in vivo evidence of CNS stimulant activity and helps establish an effective dose range for subsequent, more complex experiments.

Materials:

  • Male ICR mice (20-25 g) or Sprague-Dawley rats (250-300 g).[7]

  • Open-field activity chambers equipped with infrared beam arrays.

  • Vehicle (e.g., 0.9% saline with 1% Tween 80).

  • This compound dissolved in vehicle.

Procedure:

  • Acclimation: Acclimate animals to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place each animal into an individual activity chamber and allow it to habituate for 30-60 minutes, recording baseline activity.

  • Dosing: Remove animals, administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p.), and immediately return them to the chambers. A typical dose-finding study might include vehicle, 1, 3, 10, and 30 mg/kg.

  • Data Collection: Record locomotor activity (e.g., total distance traveled, number of beam breaks) in 5-minute bins for at least 90-120 minutes post-injection.

  • Data Analysis:

    • Plot time-course data (activity vs. time) for each dose group.

    • Calculate the total activity over the entire session for each animal.

    • Perform a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's) to compare dose groups to the vehicle control.

    • Generate a dose-response curve to visualize the relationship between dose and peak locomotor effect.

Part III: Analytical Method Development

Scientific Rationale: The ability to reliably detect and quantify a research chemical in various matrices is essential for pharmacokinetics, metabolism studies, and forensic toxicology. A validated analytical method ensures that data is accurate and reproducible. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity.[8]

Protocol 4: LC-MS/MS Quantification in Plasma

Objective: To develop and validate a method for quantifying this compound in rodent plasma.

Causality: This protocol establishes a robust tool for future research. By quantifying the compound in blood over time after administration, one can determine key pharmacokinetic parameters like half-life (t₁/₂), maximum concentration (Cmax), and bioavailability, which are critical for designing effective dosing regimens and understanding the compound's disposition.

Materials:

  • LC-MS/MS system (e.g., Agilent or Sciex triple quadrupole).

  • C18 reverse-phase HPLC column.

  • Blank rodent plasma.

  • Acetonitrile (ACN) with 0.1% formic acid.

  • Water with 0.1% formic acid.

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a deuterated analog or a related phenylmorpholine like phenmetrazine).

Procedure:

  • Tuning and Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize MS parameters. Identify the precursor ion ([M+H]⁺) and select 2-3 stable, high-intensity product ions for Multiple Reaction Monitoring (MRM).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of ACN containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • Chromatography:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: ACN + 0.1% Formic Acid

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold, and re-equilibrate. (This must be optimized).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Method Validation: Validate the assay according to regulatory guidance (e.g., FDA/EMA).[9] Key parameters to assess are summarized below.

Validation Parameter Summary Table:

ParameterAcceptance CriteriaRationale
Linearity r² > 0.99 for a calibration curve of ≥ 6 non-zero points.Ensures a proportional response across the quantification range.
Accuracy & Precision Within ±15% of nominal (±20% at LLOQ) for QC samples.Confirms the method is both accurate and reproducible.
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10; meets accuracy/precision criteria.[8]Defines the lowest concentration that can be reliably measured.
Selectivity No interfering peaks in blank plasma from at least 6 sources.Ensures the signal is from the analyte and not matrix components.
Matrix Effect Analyte peak area in post-extraction spiked samples should be consistent across different sources of plasma.Assesses whether the plasma matrix suppresses or enhances the MS signal.
Recovery Consistent and reproducible extraction efficiency.Measures the efficiency of the sample preparation process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-6-phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-6-phenylmorpholine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize reaction yields and purity. As a substituted phenylmorpholine, this compound is structurally related to the psychostimulant phenmetrazine, making its efficient and controlled synthesis a topic of significant interest.[1][2][3] This document provides in-depth, experience-driven advice, detailed protocols, and answers to frequently encountered challenges.

Section 1: Overview of Synthetic Strategies

The synthesis of 2,6-disubstituted morpholines can be approached through several pathways. The most common and classical approach involves the acid-catalyzed cyclization of an N-substituted di-alcohol intermediate. This method, while robust, is sensitive to reaction conditions which can significantly impact yield and purity.

A prevalent strategy for creating the necessary precursor involves a multi-step process that begins with a substituted propiophenone.[4] The general workflow is outlined below.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization & Purification A 1-phenylpropan-1-one (Propiophenone) B α-Bromination A->B C 2-bromo-1-phenylpropan-1-one B->C D Reaction with 2-aminoethanol C->D E Intermediate Amino Ketone/Hemiaminal D->E F Reduction (e.g., NaBH4) E->F G N-(2-hydroxyethyl)-1-phenyl-2- aminopropan-1-ol (Diol Intermediate) F->G H Acid-Catalyzed Dehydration/Cyclization (e.g., conc. H2SO4) G->H I Crude this compound H->I J Purification (Distillation/Crystallization) I->J K Final Product J->K

Caption: General workflow for synthesizing this compound.

Modern approaches also utilize metal-catalyzed reactions, such as palladium or rhodium-catalyzed cyclizations of specifically designed precursors, which can offer higher diastereoselectivity.[5][6] However, this guide will focus on troubleshooting the more common acid-catalyzed dehydration route due to its widespread use and associated challenges.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My overall yield is consistently low (<30%). What are the most likely causes?

A1: Low yield is a multifaceted problem that can originate in any of the three main stages of the synthesis. Let's break down the potential causes systematically.

  • Cause 1: Incomplete α-Bromination (Step 1): The initial bromination of propiophenone is critical. If this reaction does not go to completion, you will carry unreacted starting material through the subsequent steps, which complicates purification and lowers the overall yield.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure your bromine solution is added slowly and at the correct temperature to avoid side reactions.

  • Cause 2: Inefficient Reduction (Step 2): The reduction of the keto-amine intermediate to the diol is another critical point.

    • Solution: Sodium borohydride (NaBH₄) is a common and effective reducing agent for this step.[4] Ensure it is fresh and added portion-wise at a reduced temperature (e.g., 0 °C) to control the reaction rate. The reaction should be stirred until the ketone is fully consumed, as confirmed by TLC or LC-MS.

  • Cause 3: Suboptimal Cyclization (Step 3): The final acid-catalyzed cyclization is often the most significant point of yield loss.

    • Solution: This step requires harsh dehydrating conditions, typically using concentrated sulfuric acid.[4][7][8] The temperature must be carefully controlled. Insufficient heat will lead to an incomplete reaction, while excessive heat will cause charring and decomposition.[9] A reaction temperature between 100-140 °C is often a good starting point, but this must be optimized for your specific setup.

G Start Low Yield Diagnosis Check_Step1 Check Step 1: α-Bromination Start->Check_Step1 Check_Step2 Check Step 2: Reduction Start->Check_Step2 Check_Step3 Check Step 3: Cyclization Start->Check_Step3 Sol_Step1 Solution: Monitor reaction via TLC/GC. Ensure slow Br2 addition. Check_Step1->Sol_Step1 Sol_Step2 Solution: Use fresh NaBH4. Add portion-wise at 0 °C. Monitor ketone consumption. Check_Step2->Sol_Step2 Sol_Step3 Solution: Optimize temperature (100-140 °C). Ensure adequate reaction time. Verify H2SO4 concentration. Check_Step3->Sol_Step3

Caption: Troubleshooting logic for diagnosing low yield.

Q2: During the final cyclization step, my reaction mixture turned dark brown or black. What happened and how can I prevent it?

A2: This is a classic sign of charring, which occurs when the concentrated sulfuric acid causes decomposition of the organic material at high temperatures.[9]

  • Causality: Concentrated sulfuric acid is a powerful dehydrating agent, but it is also a strong oxidizing agent at elevated temperatures. The diol intermediate is susceptible to oxidation and elimination side reactions, leading to the formation of polymeric, tar-like substances.

  • Preventative Measures:

    • Temperature Control is Critical: This is the most important factor. Use a reliable heating mantle with a thermocouple to maintain the temperature within a narrow, optimized range. A temperature drop of just 10-15°C can stall the reaction, while an overshoot can cause rapid decomposition.[9]

    • Order of Addition: Add the diol intermediate slowly to the pre-heated sulfuric acid with vigorous stirring. This ensures rapid mixing and prevents localized overheating. Some protocols recommend adding the acid to the diol at a reduced temperature before slowly heating the mixture.

    • Reaction Time: Do not heat for longer than necessary. Monitor the reaction by quenching small aliquots and analyzing them by GC-MS or TLC to determine the point of maximum product formation before significant degradation occurs.

Q3: I'm getting a mixture of diastereomers (cis and trans). How can I improve the stereoselectivity?

A3: Achieving high diastereoselectivity is a common challenge in the synthesis of 2,6-disubstituted morpholines. The acid-catalyzed cyclization typically yields a mixture of isomers, often favoring the thermodynamically more stable cis isomer where the two substituents are equatorial.

  • Thermodynamic vs. Kinetic Control: The reaction conditions can influence the diastereomeric ratio.

    • Thermodynamic Control: Allowing the reaction to equilibrate can favor the more stable diastereomer. Using a catalyst like Iron(III) chloride (FeCl₃) has been shown in some morpholine syntheses to facilitate thermodynamic equilibration, favoring the formation of the most stable cis-diastereoisomers.[5][10] This could be explored as an additive or alternative to sulfuric acid.

    • Kinetic Control: While more challenging in this specific reaction, using bulkier reagents or lower temperatures could theoretically favor a kinetically controlled product, but this is often associated with lower yields.

  • Purification: If a mixture is unavoidable, separation is key.

    • Fractional Crystallization: The hydrochlorides or other salts of the cis and trans isomers may have different solubilities, allowing for separation by fractional crystallization.

    • Chromatography: Careful column chromatography on silica gel can often separate the diastereomers, although this can be difficult on a large scale.

Q4: What are the best practices for purifying the final product?

A4: Purification of morpholine derivatives can be tricky due to their basicity and high boiling points.

  • Step 1: Neutralization and Extraction: After the reaction is complete, the mixture is quenched by pouring it onto ice and then carefully basified (e.g., with NaOH or Na₂CO₃) to a high pH (12-14).[11] The free base can then be extracted into an organic solvent like dichloromethane (DCM) or ether.

  • Step 2: Drying: The combined organic extracts must be thoroughly dried, for example, over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Step 3: Final Purification Method:

    • Vacuum Distillation: This is the most common method for purifying the free base. Due to its high boiling point, distillation must be performed under high vacuum to prevent decomposition.

    • Salt Formation and Recrystallization: For higher purity, the free base can be converted to a salt (e.g., hydrochloride or propionate).[12] This crystalline salt can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or ethyl acetate). The purified salt can then be converted back to the free base if needed.

ParameterEffect on Yield/PurityRecommendation
Cyclization Temperature Too low: Incomplete reaction, low yield. Too high: Charring, low yield, impure product.Optimize carefully, typically in the 100-140 °C range. Use precise temperature control.
Reaction Time Too short: Incomplete reaction. Too long: Increased side products and decomposition.Monitor reaction progress via TLC or GC to find the optimal time.
Acid Concentration Insufficient acid leads to an incomplete reaction.Use concentrated (95-98%) sulfuric acid.
Workup pH If pH is not high enough during basification, extraction of the free base will be incomplete.Ensure pH is >12 before extraction.

Section 3: Detailed Experimental Protocol (Illustrative)

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions in a fume hood.

Objective: Synthesize this compound from N-(2-hydroxyethyl)-1-phenyl-2-aminopropan-1-ol.

Step 3: Acid-Catalyzed Dehydration and Cyclization

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermocouple, add 50 mL of concentrated sulfuric acid (98%).

  • Heating: Heat the sulfuric acid to 120 °C using a temperature-controlled heating mantle.

  • Addition of Diol: Slowly add the diol intermediate (e.g., 0.1 mol), synthesized in the previous steps, to the hot acid dropwise or in small portions over 30 minutes. Maintain vigorous stirring. The internal temperature should be maintained between 120-130 °C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 125 °C for 1-2 hours. Monitor the reaction's completion by taking a small aliquot, quenching it in ice/NaOH, extracting with DCM, and analyzing by GC-MS.

  • Quenching: Once the reaction is complete, cool the flask to room temperature and then carefully pour the dark mixture onto 500g of crushed ice in a large beaker with vigorous stirring.

  • Basification: Slowly and carefully basify the acidic aqueous solution with 50% aqueous NaOH. This is highly exothermic; perform this step in an ice bath to keep the temperature below 30 °C. Continue adding base until the pH is ~14.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil.

  • Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear or pale yellow oil.

References

Technical Support Center: Synthesis of Substituted Phenylmorpholines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted phenylmorpholines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Phenylmorpholines are a key scaffold in medicinal chemistry, often found in psychoactive substances and other biologically active molecules.[1][2] Their synthesis, while conceptually straightforward, can be fraught with practical difficulties. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. General Synthetic Strategy and Reaction Choice

Q1: What are the primary methods for synthesizing N-aryl substituted phenylmorpholines, and how do I choose between them?

A1: The two most prevalent methods for the N-arylation of morpholine are the Buchwald-Hartwig amination and the Ullmann condensation .[3] The choice between these two powerful C-N bond-forming reactions depends on several factors, including the nature of your substrates, available laboratory equipment, and cost considerations.

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium-basedCopper-based
Reaction Conditions Generally milder temperatures (80-130 °C)[4]Typically requires higher temperatures (>210 °C), though modern methods are improving this.[5]
Substrate Scope Very broad; tolerates a wide range of functional groups.[6]Traditionally required electron-deficient aryl halides, but newer ligands have expanded the scope.[5][7]
Ligands Crucial for success; a wide variety of phosphine ligands are available (e.g., XPhos, RuPhos).[4][8]Often requires ligands like L-proline or phenanthroline to improve efficiency.[4][9]
Base Strong, non-nucleophilic bases are common (e.g., NaOtBu, K3PO4).[4]Weaker bases like K2CO3 are often used.[10]
Cost Palladium catalysts and specialized ligands can be expensive.Copper catalysts are generally more economical.

Recommendation: For most applications, the Buchwald-Hartwig amination is the preferred starting point due to its broader substrate scope and milder reaction conditions. However, for large-scale syntheses where cost is a major driver, optimizing an Ullmann condensation may be more economical.

II. Troubleshooting Buchwald-Hartwig Amination

Q2: My Buchwald-Hartwig reaction for the N-arylation of morpholine is giving low to no conversion. What are the likely causes and how can I fix it?

A2: Low or no conversion in a Buchwald-Hartwig reaction is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Potential Causes & Troubleshooting Steps:

  • Inactive Catalyst/Ligand System: The choice of palladium precatalyst and phosphine ligand is critical.[4]

    • Actionable Advice: Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos.[4][8] Consider using a pre-formed palladium catalyst for more consistent activation.[4]

  • Inappropriate Base: The base may not be strong enough to deprotonate the morpholine nitrogen effectively or could be sterically hindered.[4]

    • Actionable Advice: Screen stronger bases like sodium tert-butoxide (NaOtBu), potassium phosphate (K3PO4), or cesium carbonate (Cs2CO3).[4]

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Actionable Advice: Gradually increase the reaction temperature in 10-20 °C increments. Typical temperatures for N-arylation range from 80-130 °C.[4]

  • Solvent Effects: The solvent plays a crucial role in solubility and the catalytic cycle.

    • Actionable Advice: Test solvents such as toluene, dioxane, or THF.[4] Ensure all reactants are fully dissolved.

Experimental Workflow for Optimization:

Buchwald_Hartwig_Troubleshooting Start Low/No Conversion Catalyst Screen Ligands (XPhos, RuPhos) Start->Catalyst Base Optimize Base (NaOtBu, K3PO4) Catalyst->Base If no improvement Success Successful Conversion Catalyst->Success Success Temp Increase Temperature (80-130 °C) Base->Temp If no improvement Base->Success Success Solvent Change Solvent (Toluene, Dioxane) Temp->Solvent If no improvement Temp->Success Success Solvent->Success Success Ullmann_Catalytic_Cycle CuI Cu(I)X Amine_Complex [Cu(I)(Amine)]+X- CuI->Amine_Complex + Amine Ox_Add Ar-Cu(III)(Amine)X Amine_Complex->Ox_Add + Ar-X (Oxidative Addition) Red_Elim Product (Ar-Amine) Ox_Add->Red_Elim Reductive Elimination Cu_I_Regen Cu(I)X Red_Elim->Cu_I_Regen ArX Ar-X Amine Amine Base Base Base->Amine_Complex

References

Technical Support Center: Chiral Separation of 2-Methyl-6-phenylmorpholine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 2-Methyl-6-phenylmorpholine isomers. This guide is designed for researchers, scientists, and drug development professionals actively working on the enantioselective analysis and purification of this compound and its analogs. As a molecule structurally related to phenmetrazine, achieving robust and reproducible chiral separation is critical for accurate pharmacological assessment and regulatory compliance.[1][2][3][4]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter during method development. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower your decision-making.

Section 1: Method Development Fundamentals

This section addresses the initial steps and strategic decisions required when approaching a new chiral separation challenge.

Q1: I need to separate the enantiomers of this compound. Where do I even begin?

A1: Starting a chiral method development project requires a systematic screening approach. Unlike standard reversed-phase chromatography, predicting the ideal chiral stationary phase (CSP) and mobile phase combination is notoriously difficult.[5] Your initial goal is not to achieve perfect separation, but to identify promising starting conditions.

The most effective strategy involves screening a diverse set of CSPs under a few standardized mobile phase conditions. Polysaccharide-based columns are the industry workhorse and the best place to start, responsible for the vast majority of successful chiral separations.[6][7]

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization & Validation start Define Analyte Properties (this compound: basic, contains phenyl group) csp_select Select Diverse CSPs (e.g., Amylose & Cellulose derivatives) start->csp_select mp_select Select Screening Mobile Phases (Normal, Polar Organic, Reversed-Phase) csp_select->mp_select screen Execute Screening Protocol (Isocratic or fast gradient runs) mp_select->screen evaluate Evaluate Results (Any separation? Peak shape?) screen->evaluate evaluate->csp_select No Separation Found (Try different CSPs/modes) optimize Optimize Promising Conditions (Modify mobile phase, temperature, flow rate) evaluate->optimize Promising Separation Found validate Method Validation (Specificity, Linearity, Precision, etc.) optimize->validate final Final Method Established validate->final

Caption: A decision tree for troubleshooting poor chiral resolution.

Section 3: Advanced Techniques & Method Finalization

Q6: I've tried HPLC with little success. When should I consider Supercritical Fluid Chromatography (SFC)?

A6: Supercritical Fluid Chromatography (SFC) is a powerful alternative and is often considered the technique of choice for chiral separations in the pharmaceutical industry. [8][9]You should consider SFC if:

  • You need faster analysis times.

  • You are performing preparative separations and want to reduce solvent usage and evaporation time.

  • You are not achieving adequate separation with HPLC.

SFC uses compressed carbon dioxide (CO₂) as the main mobile phase, modified with a small amount of an organic solvent (co-solvent), typically methanol. [10][11] Advantages of SFC over HPLC for this Application:

  • Speed: The low viscosity of supercritical CO₂ allows for much higher flow rates without a significant loss in efficiency, often leading to separations that are 3-5 times faster than HPLC. [8][10][11]* Different Selectivity: The mobile phase environment in SFC is very different from HPLC, which can lead to unique and sometimes superior chiral selectivity on the exact same columns. [12]* "Green" Chemistry: SFC drastically reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective technique, especially for preparative scale work. [9]

Q7: I was optimizing my method and the two enantiomer peaks swapped places (elution order reversal). What causes this?

A7: Enantiomer elution order reversal is a fascinating phenomenon that underscores the delicate balance of interactions in chiral recognition. It is most commonly caused by a significant change in:

  • Temperature: As temperature changes, the conformation of the polysaccharide CSP can be altered. This can change the shape of the "chiral pockets," favoring the binding of the other enantiomer and causing a reversal. [13]2. Mobile Phase Composition: Switching the alcohol modifier (e.g., from ethanol to isopropanol) or adding a different type of additive can fundamentally change the dominant interactions (e.g., from hydrogen bonding to π-π stacking), leading to an elution order switch. [14] While sometimes unexpected, this behavior can be exploited. If two related impurities are interfering with one of your enantiomer peaks, changing the conditions to reverse the elution order might move the main peak away from the impurity, simplifying quantification.

Section 4: Protocols and Validation

Experimental Protocol: Chiral Screening on a Polysaccharide CSP
  • Column: Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm

  • Sample Preparation: Dissolve a racemic standard of this compound in the initial mobile phase to a concentration of 1 mg/mL.

  • Mobile Phase A (Normal Phase): n-Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine.

  • Mobile Phase B (Polar Organic): Methanol with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Procedure: a. Equilibrate the column with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved. b. Inject the sample and run for 20 minutes. c. Flush the column with 100% Isopropanol for 15 minutes. d. Equilibrate the column with Mobile Phase B for at least 30 minutes. e. Inject the sample and run for 20 minutes. f. Evaluate chromatograms for any degree of peak splitting or separation.

Q8: I have a well-resolved, robust method. How do I properly validate it for use in a regulated environment?

A8: Method validation demonstrates that your analytical procedure is suitable for its intended purpose. For a chiral purity assay, you should follow ICH Q2(R1) guidelines and assess the following parameters:[15][16]

  • Specificity: Demonstrate that you can resolve the desired enantiomer from its opposite enantiomer and any other related impurities. This is typically done by spiking the main enantiomer with a small amount of the racemate.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the undesired enantiomer that can be reliably quantified. A signal-to-noise ratio of at least 10 is a common requirement. [15]* Linearity: Show a linear relationship between the peak area of the undesired enantiomer and its concentration over a specified range (e.g., from LOQ to 2% of the main component's concentration).

  • Precision: Assess the method's repeatability (multiple injections of the same sample) and intermediate precision (running the assay on different days or with different analysts). The Relative Standard Deviation (RSD) should be within acceptable limits (e.g., <10% at the LOQ).

  • Accuracy: Often inferred from linearity and precision, it can also be assessed by spiking the main enantiomer with known amounts of the undesired enantiomer and calculating the percent recovery.

  • System Suitability: Before any analysis, run a standard (e.g., a 1% mixture of the undesired enantiomer) to verify the system is performing correctly. Key criteria include:

    • Resolution (Rs): Must be greater than a set value, typically ≥ 1.7 for baseline separation. [15] * Tailing Factor (Tf): Should be ≤ 2.0 for symmetrical peaks.

    • Reproducibility of injections: RSD of peak areas should be < 5%.

By systematically applying these principles, you can confidently develop and validate a robust method for the challenging chiral separation of this compound isomers.

References

Technical Support Center: Synthesis of 2-Methyl-6-phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Methyl-6-phenylmorpholine. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common challenges in this synthetic process, ensuring the integrity and success of your research.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is followed by an analysis of potential causes and actionable solutions.

Q1: Why is my overall yield of this compound significantly lower than expected?

Low yields can be attributed to several factors, from incomplete reactions to product loss during workup. A systematic approach to identifying the root cause is essential.

Potential Causes and Solutions:

  • Incomplete Epoxide Ring-Opening: The initial nucleophilic attack of the amino alcohol on styrene oxide is a critical step.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials.

      • Reagent Purity: Impurities in either the styrene oxide or the 2-aminopropan-1-ol can interfere with the reaction. Ensure the purity of your starting materials.

  • Inefficient Cyclization: The acid-catalyzed dehydration of the intermediate amino alcohol to form the morpholine ring is often the most challenging step.

    • Troubleshooting:

      • Choice and Concentration of Acid: Concentrated sulfuric acid is a common catalyst, but its concentration and the reaction temperature are critical. Insufficient acid or temperatures that are too low can lead to an incomplete reaction, while excessively harsh conditions can cause charring and byproduct formation.[1][2] A controlled, dropwise addition of the acid at a low temperature is recommended before gentle heating.

      • Water Removal: The dehydration reaction is an equilibrium process.[1] Inefficient removal of the water formed during the reaction can inhibit the forward reaction. While not always practical on a lab scale, azeotropic removal of water can be considered in some setups.

  • Product Loss During Workup and Purification: The basic nature of the morpholine product requires careful handling during extraction and purification.

    • Troubleshooting:

      • pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 12) during extraction to deprotonate the morpholine and drive it into the organic phase.

      • Emulsion Formation: Emulsions can form during extraction, trapping the product. If this occurs, adding a small amount of brine or filtering the mixture through celite can help break the emulsion.

      • Purification Method: Column chromatography is a common method for purification. However, the polarity of the product may lead to tailing on silica gel. A solvent system with a small amount of a basic modifier (e.g., triethylamine) can improve separation.

Q2: My final product is an impure oil that is difficult to crystallize. What are the likely contaminants?

The presence of byproducts is a common reason for the failure of the final product to crystallize. Understanding the potential side reactions is key to identifying these impurities.

Potential Byproducts and Their Origins:

Byproduct TypeOriginIdentification
Diastereomers The reaction of a chiral epoxide with a chiral amino alcohol can produce multiple diastereomers.NMR spectroscopy (distinct signals for protons and carbons in each isomer), GC-MS (may co-elute but can sometimes be separated with derivatization).[3][4]
Regioisomers Nucleophilic attack of the amine on the benzylic carbon of styrene oxide is generally favored, but attack on the less hindered terminal carbon can also occur, leading to a regioisomeric amino alcohol intermediate and subsequent morpholine.[5]NMR spectroscopy (different chemical shifts for the phenyl and methyl groups), Mass Spectrometry (identical mass, different fragmentation pattern may be observed).
Unreacted Intermediate Incomplete cyclization will leave the N-(1-phenyl-2-hydroxyethyl)-2-aminopropan-1-ol intermediate in the final product.TLC (will likely have a different Rf value), NMR (presence of additional hydroxyl protons).
Dehydration Byproducts Harsh acidic conditions can lead to the formation of undesired alkenes from the dehydration of the intermediate amino alcohol.[1][2]NMR (presence of vinylic proton signals), GC-MS.
Oxazoline/Oxazine Formation Side reactions of the amino alcohol can lead to the formation of other heterocyclic structures.[4][6][7]NMR and Mass Spectrometry.

Troubleshooting and Purification Strategy:

  • NMR Analysis: A detailed analysis of the 1H and 13C NMR spectra of your crude product is the first step in identifying impurities.[8][9][10]

  • GC-MS Analysis: GC-MS is a powerful tool for separating and identifying volatile impurities. Derivatization of the sample can sometimes improve the separation of isomers.[3][6][11][12]

  • Purification Protocol:

    • Acid-Base Extraction: Perform a thorough acid-base workup to remove any non-basic impurities.

    • Column Chromatography: Use flash column chromatography on silica gel. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a mixture of ethyl acetate and a small amount of triethylamine (to prevent tailing) is recommended.

    • Crystallization/Salt Formation: If the freebase is an oil, conversion to a salt (e.g., hydrochloride or fumarate) can often induce crystallization and significantly improve purity.[11]

Frequently Asked Questions (FAQs)

This section provides answers to common conceptual questions regarding the synthesis of this compound.

Q3: What are the primary synthetic routes to this compound and what are their pros and cons?

The most common and direct route involves the reaction of a substituted phenylethanolamine derivative with a propylene oxide derivative, or the reaction of styrene oxide with an aminopropanol derivative followed by cyclization.

Common Synthetic Pathway:

G StyreneOxide Styrene Oxide Intermediate N-(1-phenyl-2-hydroxyethyl)- 2-aminopropan-1-ol StyreneOxide->Intermediate Nucleophilic Ring-Opening Aminopropanol 2-Aminopropan-1-ol Aminopropanol->Intermediate Product This compound Intermediate->Product Acid-Catalyzed Dehydration

Caption: A common synthetic route to this compound.

Pros:

  • Readily available starting materials.

  • A relatively straightforward two-step process.

Cons:

  • Potential for the formation of regioisomers during the epoxide ring-opening step.

  • The acid-catalyzed cyclization can be low-yielding and produce byproducts if not carefully controlled.

  • The reaction generates a mixture of diastereomers that can be challenging to separate.

Q4: How do diastereomers form in this synthesis and why are they a concern?

This compound has two chiral centers, at the C2 and C6 positions of the morpholine ring. The use of racemic starting materials (styrene oxide and 2-aminopropan-1-ol) will result in the formation of a mixture of diastereomers (cis and trans isomers).

G cluster_0 Starting Materials cluster_1 Intermediate Amino Alcohols cluster_2 Final Products (Diastereomers) StyreneOxide (R/S)-Styrene Oxide Intermediate_RR (R,R)-Intermediate StyreneOxide->Intermediate_RR Intermediate_SS (S,S)-Intermediate StyreneOxide->Intermediate_SS Intermediate_RS (R,S)-Intermediate StyreneOxide->Intermediate_RS Intermediate_SR (S,R)-Intermediate StyreneOxide->Intermediate_SR Aminopropanol (R/S)-2-Aminopropan-1-ol Aminopropanol->Intermediate_RR Aminopropanol->Intermediate_SS Aminopropanol->Intermediate_RS Aminopropanol->Intermediate_SR cis_Product cis-2-Methyl-6-phenylmorpholine Intermediate_RR->cis_Product Cyclization Intermediate_SS->cis_Product Cyclization trans_Product trans-2-Methyl-6-phenylmorpholine Intermediate_RS->trans_Product Cyclization Intermediate_SR->trans_Product Cyclization

Caption: Formation of diastereomers from racemic starting materials.

Why are diastereomers a concern?

  • Pharmacological Activity: Different diastereomers of a drug can have significantly different pharmacological activities and toxicological profiles. For regulatory approval and to ensure consistent biological effects, a single, pure diastereomer is often required.

  • Physical Properties: Diastereomers have different physical properties (e.g., melting point, boiling point, solubility, and chromatographic retention times), which can complicate purification and characterization.

Q5: What leads to the formation of regioisomers during the epoxide ring-opening?

The reaction of an amine with an unsymmetrical epoxide like styrene oxide can proceed via two different pathways, leading to the formation of regioisomers.

G cluster_0 Nucleophilic Attack cluster_1 Regioisomeric Intermediates StyreneOxide Styrene Oxide Benzylic_Attack Attack at Benzylic Carbon (Favored) StyreneOxide->Benzylic_Attack Terminal_Attack Attack at Terminal Carbon (Minor) StyreneOxide->Terminal_Attack Amine R-NH2 Amine->Benzylic_Attack Amine->Terminal_Attack Major_Intermediate Major Regioisomer Benzylic_Attack->Major_Intermediate Minor_Intermediate Minor Regioisomer Terminal_Attack->Minor_Intermediate

Caption: Regioisomer formation during epoxide ring-opening.

  • Attack at the Benzylic Carbon (Major Pathway): This is generally the favored pathway. The benzylic carbon is more electrophilic due to the electron-withdrawing effect of the phenyl group and the ability to stabilize a partial positive charge in the transition state. This leads to the desired intermediate for the synthesis of this compound.

  • Attack at the Terminal Carbon (Minor Pathway): Nucleophilic attack can also occur at the less sterically hindered terminal carbon. This leads to a different regioisomeric amino alcohol, which upon cyclization would form 3-Methyl-5-phenylmorpholine, a structural isomer of the desired product. The ratio of these regioisomers can be influenced by the reaction conditions, including the solvent and the presence of any catalysts.[5]

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

Step 1: Synthesis of N-(1-phenyl-2-hydroxyethyl)-2-aminopropan-1-ol

  • To a solution of 2-aminopropan-1-ol (1.2 equivalents) in a suitable solvent (e.g., methanol or ethanol), add styrene oxide (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC until the styrene oxide is consumed.

  • Remove the solvent under reduced pressure to obtain the crude amino alcohol intermediate. This intermediate can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 2: Cyclization to this compound

  • Dissolve the crude amino alcohol intermediate in a suitable solvent (e.g., dichloromethane or toluene).

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the intermediate is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous mixture to a pH > 12 with a strong base (e.g., sodium hydroxide solution) while cooling in an ice bath.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification Workflow

G Crude_Product Crude Product Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc/Et3N) Acid_Base_Extraction->Column_Chromatography Purity_Check_1 Purity Check (TLC, NMR) Column_Chromatography->Purity_Check_1 Pure_Freebase Pure Freebase (Oil or Solid) Purity_Check_1->Pure_Freebase Salt_Formation Salt Formation (e.g., HCl in Ether) Pure_Freebase->Salt_Formation If oily Final_Analysis Final Analysis (NMR, MS, EA) Pure_Freebase->Final_Analysis If solid Crystallization Crystallization Salt_Formation->Crystallization Pure_Salt Pure Crystalline Salt Crystallization->Pure_Salt Pure_Salt->Final_Analysis

Caption: A typical purification workflow for this compound.

References

Technical Support Center: Stability and Degradation of 2-Methyl-6-phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-6-phenylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound under typical laboratory conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and analytical data.

Introduction: Understanding the Stability Profile of this compound

This compound is a heterocyclic compound featuring a morpholine ring, a secondary amine, and an ether linkage, as well as a phenyl group. This combination of functional groups dictates its chemical reactivity and susceptibility to degradation under various environmental stressors. Understanding its stability profile is crucial for the development of stable pharmaceutical formulations and for ensuring the accuracy of analytical methods.[1][2]

Forced degradation studies are a regulatory requirement and a critical tool in drug development to understand how a drug substance degrades under conditions more severe than accelerated stability testing.[3][4] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[5][6][7] The International Council for Harmonisation (ICH) guidelines Q1A and Q1B provide the framework for conducting these stress tests.[4][5][6][8]

Troubleshooting Guide: Common Issues in Stability Studies

This section addresses specific issues that users might encounter during their experiments with this compound.

Issue 1: Unexpected Peaks in Chromatogram After Acidic Stress Testing

Question: I performed a forced degradation study on this compound using 0.1 M HCl at 60°C and observed multiple new peaks in my HPLC-UV chromatogram. What are these, and is this expected?

Answer:

Yes, the appearance of new peaks under acidic conditions is expected due to the potential for hydrolysis. The morpholine ring contains an ether linkage which, although generally stable, can be susceptible to cleavage under harsh acidic conditions and elevated temperatures.

  • Plausible Cause 1: Ether Bond Hydrolysis. The primary degradation pathway under strong acidic conditions is likely the acid-catalyzed hydrolysis of the ether bond within the morpholine ring. This would lead to a ring-opening event, forming a linear amino alcohol derivative.

  • Plausible Cause 2: N-Phenyl Bond Considerations. While less likely under these conditions, the stability of the bond between the nitrogen and the phenyl-bearing carbon should also be considered, although this is generally a robust bond.

Troubleshooting Steps:

  • Confirm Peak Identity: Use a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the new peaks.[9][10][11] This will help in proposing the molecular formulas of the degradation products and confirming if ring-opening has occurred.

  • Vary Acid Concentration and Temperature: Repeat the experiment with a lower acid concentration (e.g., 0.01 M HCl) or a lower temperature (e.g., 40°C) to control the rate of degradation. This can help in identifying the primary, more labile degradation products versus secondary or tertiary degradants that form under more extreme stress.

  • Analyze a Stressed Placebo: If you are working with a formulation, ensure you run a parallel experiment with a placebo to rule out degradation products originating from excipients.[12]

Issue 2: Loss of Mass Balance in Oxidative Degradation Studies

Question: After treating this compound with 3% hydrogen peroxide, I am seeing a significant loss of the parent peak, but the new peaks that have appeared do not account for the total loss. My mass balance is below 90%. Where did the rest of the compound go?

Answer:

Poor mass balance in oxidative stress studies is a common issue and can be attributed to several factors.[12][13] The secondary amine in the morpholine ring is a prime target for oxidation.

  • Plausible Cause 1: Formation of N-oxide. The nitrogen atom in the morpholine ring is susceptible to oxidation, which can lead to the formation of an N-oxide derivative.[14] This is a common degradation pathway for secondary amines.[15][16]

  • Plausible Cause 2: Ring Oxidation and Fragmentation. The phenyl group can undergo oxidation to form phenolic derivatives. Additionally, oxidative cleavage of the morpholine ring can occur, potentially leading to smaller, more volatile fragments that may not be retained or detected by your current chromatographic method.

  • Plausible Cause 3: Poor UV Absorption of Degradants. Some degradation products may lack a significant chromophore and, therefore, will have a poor response with a UV detector.

Troubleshooting Steps:

  • Adjust Chromatographic Method: Modify your HPLC method to include a wider gradient range to ensure that highly polar or non-polar degradation products are not being missed.

  • Use a Universal Detector: If available, use a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with your UV detector to check for non-UV active degradants.

  • Employ LC-MS Analysis: Mass spectrometry is invaluable for detecting and identifying a wide range of degradation products, including those with poor UV absorbance.[9][17][18]

  • Check for Volatiles: Consider using Gas Chromatography-Mass Spectrometry (GC-MS) if you suspect the formation of volatile degradation products.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to light?

A1: Compounds with aromatic rings, such as the phenyl group in this molecule, can be susceptible to photolytic degradation.[19][20][21] It is recommended to perform photostability studies as per ICH Q1B guidelines.[4][5][8] Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is the standard.[4] Potential photodegradation pathways could involve oxidation of the phenyl ring or radical-induced cleavage of the morpholine ring.

Q2: What are the expected degradation products under basic hydrolysis?

A2: The morpholine ring is generally stable to basic conditions. Unlike esters or amides, the ether linkage is not readily cleaved by bases. Therefore, significant degradation under mild basic conditions (e.g., 0.1 M NaOH at moderate temperatures) is not expected. However, under very harsh conditions (high temperature and high base concentration), some degradation may occur, but it is generally less extensive than acid-catalyzed hydrolysis.

Q3: Is this compound susceptible to thermal degradation?

A3: Studies on morpholine itself have shown it to be thermally stable up to 150°C.[22][23][24][25] It is likely that this compound also possesses good thermal stability. A typical thermal stress study would involve exposing the solid compound to dry heat at temperatures such as 60°C, 80°C, or higher, depending on the intended storage and shipping conditions.[6] Degradation, if it occurs, may involve ring fragmentation or side-chain reactions.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients.[3][26] The development process involves:

  • Forced Degradation: Stress the compound under acidic, basic, oxidative, thermal, and photolytic conditions to generate a representative sample of potential degradation products.[7][13]

  • Method Development: Use the stressed samples to develop an HPLC method (typically reversed-phase with UV detection) that provides baseline separation between the parent compound and all generated degradation peaks.[26][27]

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general conditions for performing a forced degradation study on this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • At appropriate time points, dissolve a portion of the solid in the initial solvent and dilute for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • After exposure, prepare samples for analysis.

  • Analysis: Analyze all samples by a suitable, validated stability-indicating HPLC-UV method. If necessary, use LC-MS to identify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a reversed-phase HPLC method capable of separating this compound from its potential degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or the λmax of the compound)

  • Injection Volume: 10 µL

Procedure:

  • Initial Screening: Inject the unstressed sample and each of the stressed samples from the forced degradation study using the starting conditions.

  • Method Optimization:

    • Gradient Adjustment: If peaks are co-eluting, adjust the gradient slope. A shallower gradient will improve the separation of closely eluting peaks.

    • Mobile Phase pH: The pH of the mobile phase can affect the retention and peak shape of ionizable compounds. Evaluate different pH values if necessary.

    • Organic Modifier: Try methanol as an alternative to acetonitrile, as it can offer different selectivity.

    • Column Chemistry: If adequate separation cannot be achieved on a C18 column, consider other stationary phases (e.g., Phenyl-Hexyl, C8).

  • Final Method: Once satisfactory separation is achieved for all peaks in the stressed samples, this method can be considered stability-indicating and should then be fully validated.

Visualizations

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic (e.g., 0.1M HCl, 60°C) HPLC HPLC-UV Analysis Acid->HPLC Analyze Samples Base Basic (e.g., 0.1M NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidative (e.g., 3% H₂O₂) Oxidation->HPLC Analyze Samples Thermal Thermal (e.g., 80°C solid) Thermal->HPLC Analyze Samples Photo Photolytic (ICH Q1B) Photo->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Characterize Unknowns Method Stability-Indicating Method Development HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway API This compound (Drug Substance) API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photo Expose to Stress Degradation_Pathways cluster_acid Acidic Hydrolysis cluster_oxidation Oxidative Degradation Parent This compound RingOpening Ring-Opened Amino Alcohol Parent->RingOpening H⁺ / H₂O N_Oxide N-Oxide Derivative Parent->N_Oxide [O] Phenyl_OH Hydroxylated Phenyl Derivative Parent->Phenyl_OH [O]

References

Technical Support Center: Troubleshooting Low Yield in 2-Methyl-6-phenylmorpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-6-phenylmorpholine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high yields for this valuable scaffold. Morpholine derivatives are prevalent in bioactive compounds, making their efficient synthesis a critical goal.[1][2] This document provides a structured, question-and-answer approach to troubleshoot common issues, grounded in mechanistic principles and field-proven strategies.

Section 1: The Diagnostic Workflow (Q&A)

Low yields can stem from a multitude of factors, from reagent quality to subtle mechanistic diversions. This section is structured to help you diagnose the problem systematically.

Q1: My reaction shows no product formation at all. Where do I start?

A complete lack of product typically points to a fundamental issue with the reaction setup or the integrity of the starting materials. Before exploring complex variables, perform these initial checks.

Answer:

Start by verifying the most basic components of your experiment. This process can be visualized as a foundational check before proceeding to more complex troubleshooting.

Troubleshooting Workflow: No Product Formation

G start No Product Detected reagent_check 1. Verify Starting Material Identity & Purity (NMR, GC-MS, Titration) start->reagent_check stoich_check 2. Confirm Stoichiometry & Reagent Molarity (Recalculate masses, Titrate organometallics) reagent_check->stoich_check If materials are correct setup_check 3. Inspect Reaction Setup (Inert atmosphere, Dry glassware, Temperature control) stoich_check->setup_check If stoichiometry is correct result_ok Proceed to Condition Optimization setup_check->result_ok If setup is correct

Caption: Initial diagnostic flowchart for complete reaction failure.

  • 1. Starting Material Integrity:

    • Identity Confirmation: Have you confirmed the identity of your starting materials (e.g., (S)-Styrene oxide and N-methylethanolamine) via NMR or another spectroscopic method? It's not unheard of for commercial bottles to be mislabeled.

    • Purity: Are the reagents pure? Contaminants can poison catalysts or introduce side reactions. Water is a particularly common culprit, especially when using strong bases like NaH.

    • Reagent Activity: Some reagents degrade over time. For instance, if your synthesis involves an organometallic reagent or a strong base, its activity may have diminished. Consider titrating the reagent to confirm its molarity.

  • 2. Stoichiometry and Reaction Conditions:

    • Calculations: Double-check all molar calculations. A simple decimal error can lead to a gross excess or deficit of a key reagent.

    • Temperature: Was the reaction run at the correct temperature? Verify your thermometer or heating mantle controller is calibrated and functioning correctly. Some reactions have a critical initiation temperature.

    • Atmosphere: Does the reaction require an inert atmosphere (e.g., Nitrogen or Argon)? Many organometallic reagents and strong bases are pyrophoric or reactive with air and moisture.

Q2: My yield is consistently low (<30%), but I am forming the correct product. What are the most likely culprits?

Low yields, in the presence of the desired product, often suggest that the reaction is proceeding but is either incomplete or facing competition from side reactions. The intramolecular cyclization step is frequently the yield-limiting part of the synthesis. This step is a variation of the Williamson ether synthesis, an SN2 reaction where an alkoxide displaces an alkyl halide (or other leaving group) to form an ether.[3][4]

Answer:

This issue points towards suboptimal reaction conditions or competing reaction pathways. The primary areas to investigate are the solvent, base, temperature, and concentration .

The core of the issue often lies in the intramolecular SN2 cyclization. For the ring to close efficiently, the deprotonated hydroxyl group (alkoxide) must attack the carbon bearing the leaving group.

Proposed Synthetic Pathway & Key Step

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization (Yield Bottleneck) Styrene Oxide Styrene Oxide Acyclic Amino Alcohol N-(2-hydroxy-2-phenylethyl) -N-methylethanolamine Styrene Oxide->Acyclic Amino Alcohol N-Methylethanolamine N-Methylethanolamine N-Methylethanolamine->Acyclic Amino Alcohol Activated Precursor Precursor with Leaving Group (e.g., -OTs, -Br) Acyclic Amino Alcohol->Activated Precursor Activation (e.g., TsCl, PBr3) Product This compound Activated Precursor->Product Base, Heat (SN2 Cyclization)

Caption: General synthetic route highlighting the critical cyclization step.

Key Factors to Optimize for the Cyclization Step:

  • Choice of Base: The base must be strong enough to deprotonate the hydroxyl group to form the nucleophilic alkoxide but not so strong that it promotes elimination (E2) side reactions.

    • Common Issue: Using a bulky or overly strong base can favor elimination, especially if the leaving group is on a secondary carbon.

    • Troubleshooting: If you are using a strong, sterically hindered base like LDA or t-BuOK and seeing low yields, consider switching to a non-nucleophilic hydride base like NaH.[3] Sodium hydride is often used in THF or DMSO to promote this type of cyclization.[3]

  • Solvent Effects: The solvent plays a crucial role in SN2 reactions.

    • Common Issue: Protic solvents (e.g., ethanol, water) can solvate the alkoxide nucleophile, reducing its reactivity and slowing down the SN2 reaction.

    • Troubleshooting: Use a polar aprotic solvent like DMF, DMSO, or THF.[4] These solvents solvate the counter-ion (e.g., Na+) but leave the alkoxide nucleophile "naked" and highly reactive, accelerating the desired cyclization.[3]

  • Temperature and Concentration (Baldwin's Rules):

    • Common Issue: Running the reaction at too high a temperature can favor intermolecular side reactions (polymerization) or elimination over the desired intramolecular cyclization. High concentrations can also favor intermolecular reactions.

    • Troubleshooting: Employ the principle of high dilution. Running the reaction at a lower concentration (e.g., 0.01-0.05 M) favors intramolecular processes. Additionally, screen temperatures systematically. Start at room temperature and slowly increase. For a 6-membered ring formation (a "6-endo-tet" cyclization), the process is generally favorable according to Baldwin's rules, but kinetics can still be challenging.

Q3: I'm observing significant byproduct formation. How do I identify and minimize these side reactions?

Byproducts are a clear indication of competing reaction pathways. Identifying the structure of these impurities is the first step toward suppressing their formation.

Answer:

The most common side reactions in this synthesis are elimination and intermolecular reactions (dimerization or polymerization).

Common Side Reactions

G precursor Activated Acyclic Precursor product Desired Morpholine (Intramolecular SN2) precursor->product Correct Conditions (Polar Aprotic Solvent, Non-hindered Base) elimination Elimination Product (E2 Pathway) precursor->elimination Wrong Conditions (Bulky/Strong Base, High Temp) dimer Dimer/Polymer (Intermolecular SN2) precursor->dimer Wrong Conditions (High Concentration)

Caption: Major competing pathways in morpholine ring closure.

  • Identifying Side Products:

    • Mass Spectrometry (MS): Check the mass of the byproducts. An elimination product will have a mass corresponding to the precursor minus the leaving group and a proton. A dimer will have a mass of approximately double the precursor.

    • NMR Spectroscopy: In the ¹H NMR of an elimination product, you would expect to see new vinyl proton signals. For a dimer, the spectrum will be more complex but will likely show a doubling of key structural motifs.

  • Minimizing Side Reactions:

    • To Reduce Elimination:

      • Use a less hindered base: Switch from potassium tert-butoxide (t-BuOK) to sodium hydride (NaH).[3][5]

      • Lower the temperature: Elimination reactions often have a higher activation energy than substitution and are more favored at higher temperatures.[5]

      • Choose a better leaving group: A better leaving group (e.g., tosylate or mesylate over a bromide) can sometimes favor substitution by lowering the activation energy for the SN2 pathway.

    • To Reduce Intermolecular Reactions:

      • Apply High Dilution: As mentioned, slowly add your precursor to a solution of the base and solvent over several hours. This keeps the instantaneous concentration of the precursor low, favoring the intramolecular pathway.

Section 2: Key Experimental Protocols

This section provides baseline protocols that can be adapted for your specific needs.

Protocol 2.1: Synthesis of Acyclic Precursor via Epoxide Opening

This protocol describes the ring-opening of styrene oxide with N-methylethanolamine.

  • To a solution of N-methylethanolamine (1.2 eq.) in methanol (MeOH) or dimethyl sulfoxide (DMSO), add (S)-styrene oxide (1.0 eq.) dropwise at room temperature.[6][7]

  • Stir the reaction mixture at 60-70°C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting amino alcohol, N-(2-hydroxy-2-phenylethyl)-N-methylethanolamine, by flash column chromatography or distillation if necessary.

  • Scientist's Note: The regioselectivity of this opening is critical. The amine should attack the less sterically hindered carbon of the epoxide. Using a polar solvent like MeOH or DMSO generally favors this outcome.[7][8]

Protocol 2.2: Optimized Intramolecular Cyclization (Williamson Ether Synthesis)

This protocol is for the cyclization of the precursor after converting one hydroxyl group to a leaving group (e.g., a tosylate or bromide). Assume the precursor is N-(2-bromoethyl)-N-(2-hydroxy-2-phenylethyl)amine.

  • Prepare a flask with dry Tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) to the THF.

  • Prepare a solution of the bromo-amino-alcohol precursor (1.0 eq.) in a separate flask with a larger volume of dry THF (to achieve a final concentration of ~0.01 M).

  • Using a syringe pump, add the precursor solution to the NaH suspension over 4-6 hours at room temperature.

  • After the addition is complete, gently heat the reaction to 40-50°C and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or saturated NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate to yield the crude this compound.

  • Purify by flash column chromatography.

  • Scientist's Note: The slow addition via syringe pump is the most critical step for maximizing yield by favoring the intramolecular reaction.[4][5] The choice of leaving group matters; tosylates are often superior to halides for this transformation.

Section 3: Data-Driven Optimization

Systematic screening of parameters is key to optimization. The tables below provide a framework for your experiments.

Table 1: Comparison of Solvent Systems for Cyclization
SolventTypeExpected Outcome on SN2 RatePotential Issues
THF Polar AproticGoodLower boiling point may limit temperature range.
DMF Polar AproticExcellentHigher boiling point; can be difficult to remove.
DMSO Polar AproticExcellentVery high boiling point; can promote side reactions if overheated.
Ethanol ProticPoorSolvates nucleophile, significantly slowing the reaction.[3]
Toluene Non-polarPoorReagents may have poor solubility.
Table 2: Screening of Bases for Cyclization
BaseTypeStrength (pKa of conj. acid)Key Considerations
NaH Non-nucleophilic Hydride~36Excellent choice. Minimizes elimination. Requires inert atmosphere.[3]
t-BuOK Hindered Alkoxide~19Strong, but steric bulk can promote E2 elimination.[5]
K₂CO₃ Inorganic Carbonate~10.3Generally too weak to deprotonate the alcohol efficiently.
DBU Non-nucleophilic Amidine~13.5Can be effective, but may be too weak for complete deprotonation.

References

Technical Support Center: Purification of 2-Methyl-6-phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methyl-6-phenylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind purification strategies, enabling you to overcome common challenges encountered during your experiments.

Understanding the Molecule and Potential Impurities

This compound is a substituted phenylmorpholine, a class of compounds that includes the well-known stimulant phenmetrazine.[1][2] The purification strategy for this molecule must consider its basic nature due to the secondary amine in the morpholine ring, as well as potential impurities arising from its synthesis.

A likely synthetic route for a positional isomer, 2-methylphenmetrazine, involves the reaction of 2-bromo-1-(substituted-phenyl)propan-1-one with ethanolamine, followed by reduction and cyclization.[3] Adapting this to our target molecule, we can anticipate the following potential impurities:

  • Unreacted Starting Materials: Such as 1-phenyl-1,2-propanedione or a related precursor and isopropanolamine.

  • Diastereomers: The molecule has two chiral centers, meaning it can exist as different stereoisomers. Depending on the synthesis, you may have a mixture of diastereomers that require separation.

  • Byproducts of Side Reactions: Incomplete cyclization could leave amino alcohol intermediates. Over-alkylation or other side reactions can also occur.

  • Reagents and Catalysts: Remnants from the synthesis, such as acids or bases used for catalysis or pH adjustment.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The basic principle is that the compound of interest and the impurities have different solubilities in a given solvent.

Q1: My this compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated with impurities.

  • Causality: The compound is coming out of solution at a temperature above its melting point. Impurities can also suppress the melting point of your compound, exacerbating this issue.

  • Solutions:

    • Re-dissolve and add more solvent: Warm the solution to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation.[4]

    • Slow down the cooling: Very slow cooling can favor crystal formation over oiling. You can achieve this by leaving the flask on a cooling hot plate instead of a cold surface.[4]

    • Change the solvent system: Use a solvent with a lower boiling point. Alternatively, a mixed solvent system can be effective. Dissolve your compound in a good solvent (e.g., hot ethanol) and then add a poor solvent (e.g., water) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly.

Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A2: This is a common issue, often due to either the solution not being saturated or a high energy barrier for nucleation (the initial formation of crystals).

  • Causality: Either there is too much solvent, or the molecules need a surface to begin arranging into a crystal lattice.

  • Solutions:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The tiny glass particles scraped off can act as nucleation sites.[5][6]

      • Seed crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This will provide a template for further crystal growth.[5]

    • Reduce the solvent volume: If inducing crystallization doesn't work, you likely have too much solvent. Gently heat the solution to boil off some of the solvent to increase the concentration, and then allow it to cool again.[4][7]

    • Check your solvent choice: It's possible the compound is too soluble in the chosen solvent even at low temperatures. You may need to re-evaluate your solvent selection.

Q3: I have a poor yield after recrystallization. Where did my compound go?

A3: A low yield can be frustrating. It typically points to issues with the amount of solvent used or premature crystallization.

  • Causality: Using too much solvent will result in a significant amount of your compound remaining dissolved in the mother liquor even after cooling.[5][7] Also, washing the collected crystals with a solvent that is not ice-cold can redissolve some of your product.

  • Solutions:

    • Minimize solvent: Use the minimum amount of boiling solvent to fully dissolve your compound. Adding too much will reduce your yield.[7]

    • Recover from mother liquor: You can often recover more product from the filtrate (mother liquor) by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

    • Use ice-cold solvent for washing: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to remove any remaining impurities without dissolving a significant amount of your product.[7]

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For a basic compound like this compound, special considerations are necessary.

Q1: My compound is streaking on the TLC plate and giving poor separation in the column. How can I improve this?

A1: Amines are notorious for interacting strongly with the acidic silica gel, leading to tailing or streaking. This is due to the basic nitrogen atom adsorbing irreversibly to the acidic silanol groups on the silica surface.

  • Causality: Strong acid-base interactions between the amine and the silica gel stationary phase.

  • Solutions:

    • Add a basic modifier to the mobile phase: Adding a small amount of a volatile base, like triethylamine (TEA) (typically 0.1-1%), to your eluent will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.[8]

    • Use a different stationary phase:

      • Alumina (basic or neutral): Alumina is a good alternative to silica gel for purifying basic compounds.[9]

      • Reverse-phase silica (C18): In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This can be an effective way to purify amines.

    • Pre-treat the silica gel: You can wash the silica gel with a solvent containing triethylamine before packing the column to neutralize the acidic sites.[8]

Q2: I can't find a solvent system that gives good separation of my compound from a closely related impurity.

A2: Finding the right mobile phase is key to successful column chromatography. It's a balance between moving your compound down the column and allowing for separation from impurities.

  • Causality: The polarity of the eluent is not optimized for the specific mixture of compounds.

  • Solutions:

    • Systematic TLC analysis: Run TLC plates with a variety of solvent systems of differing polarities. Common choices for compounds like this include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol. The addition of a small amount of triethylamine is often beneficial.[8]

    • Use a gradient elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase the polarity by adding more of a polar solvent. This can help to first elute less polar impurities and then your compound of interest, followed by more polar impurities.

    • Try a different solvent family: If mixtures of hexanes and ethyl acetate are not working, try dichloromethane and methanol, or ethers like diethyl ether or MTBE with an alcohol. Different solvents have different selectivities for separation.

Acid-Base Extraction

This technique takes advantage of the basicity of the amine in this compound to move it between an organic and an aqueous phase, leaving neutral or acidic impurities behind.[10][11][12][13]

Q1: After acidifying the aqueous layer to recover my product, it's not precipitating out. What went wrong?

A1: For the free base to precipitate, the aqueous solution must be sufficiently basic, and the free base must be insoluble in water.

  • Causality: The pH of the aqueous layer may not be high enough to deprotonate the ammonium salt back to the free amine, or the free amine has some solubility in water.

  • Solutions:

    • Check and adjust the pH: Use a pH meter or pH paper to ensure the aqueous layer is sufficiently basic (typically pH > 10) after adding a base like NaOH. Add more base if necessary.

    • Back-extract with an organic solvent: If the free base has some water solubility, it may not precipitate. In this case, after making the aqueous layer basic, extract it several times with an organic solvent like dichloromethane or ethyl acetate. Your product will move into the organic layer, which can then be dried and concentrated.[13]

Q2: An emulsion has formed between the organic and aqueous layers, and they won't separate. How can I break it?

A2: Emulsions are common in extractions and are stabilized by compounds at the interface of the two liquids.

  • Causality: Vigorous shaking can lead to the formation of a stable emulsion, especially if particulate matter is present.

  • Solutions:

    • Be patient: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate.

    • Add brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.

    • Gentle swirling: Gently swirl the separatory funnel instead of shaking it vigorously.

    • Filtration: Filtering the mixture through a pad of Celite or glass wool can sometimes help to break up an emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for this compound?

A1: There is no single "best" method, as the optimal technique depends on the nature and quantity of the impurities. A common and effective strategy is to first perform an acid-base extraction to remove neutral and acidic impurities.[11][12] The recovered basic fraction containing your product can then be further purified by either recrystallization (if it's a solid) or column chromatography.

Q2: How can I determine the purity of my this compound after purification?

A2: A combination of techniques is recommended for assessing purity:

  • Thin-Layer Chromatography (TLC): A quick and easy way to see if multiple components are present. A pure compound should ideally show a single spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for volatile compounds. It will give you a retention time for your compound and a mass spectrum that can confirm its identity. The presence of other peaks would indicate impurities.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity by comparing the area of the product peak to the total area of all peaks.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and can often reveal the presence of impurities, even at low levels.

Q3: My purified this compound is a yellow oil, but I expected a white solid. Is it impure?

A3: Not necessarily. While many pure organic compounds are white crystalline solids, some can exist as oils or amorphous solids at room temperature. Color can sometimes indicate the presence of trace, highly colored impurities. Amines can also be susceptible to air oxidation, which can lead to discoloration.[17] If purity analysis by GC-MS or NMR shows the compound to be clean, the color may not be a concern. If it is an issue, you can try treating a solution of the compound with a small amount of activated charcoal before a final filtration or recrystallization step.

Q4: Can I use distillation to purify this compound?

A4: Vacuum distillation can be a viable purification method for liquid compounds that are thermally stable. If your this compound is a liquid or a low-melting solid, and the impurities have significantly different boiling points, this could be an effective technique. You would likely need to use a vacuum to lower the boiling point and prevent decomposition.

Data and Protocols

Table 1: Recommended Solvents for Purification Techniques
TechniqueSolvent SystemRationale
Recrystallization Ethanol/Water, Isopropanol, Toluene, Ethyl Acetate/HexanesA good recrystallization solvent should dissolve the compound well when hot but poorly when cold. A mixed solvent system provides fine-tuning of solubility.[6]
Normal-Phase Column Chromatography Hexanes/Ethyl Acetate + 0.5% Triethylamine, Dichloromethane/Methanol + 0.5% TriethylamineThe base (triethylamine) is crucial to prevent tailing of the amine on the acidic silica gel.[8] The solvent ratio should be adjusted to achieve a retention factor (Rf) of ~0.3 on TLC.
Acid-Base Extraction Organic Phase: Diethyl ether, Ethyl Acetate, or Dichloromethane. Aqueous Phase: 1M HCl (for extraction), 1M NaOH (for recovery).The compound is protonated by the acid and moves to the aqueous layer. It is then deprotonated by the base and can be re-extracted into an organic solvent.[10][13]
Protocol: Acid-Base Extraction
  • Dissolve the crude this compound in an organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Add an equal volume of 1M HCl to the separatory funnel.

  • Stopper the funnel and shake gently, venting frequently to release pressure.

  • Allow the layers to separate. The protonated amine will be in the lower aqueous layer.

  • Drain the aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with 1M HCl to ensure all the amine has been removed.

  • Combine the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and slowly add 1M NaOH with stirring until the solution is strongly basic (pH > 10).

  • If the free base precipitates as a solid, it can be collected by vacuum filtration.

  • If it separates as an oil or remains dissolved, extract the basic aqueous solution with several portions of an organic solvent (e.g., dichloromethane).

  • Combine the organic extracts from the back-extraction, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Workflow for Purification Strategy Selection

Purification_Strategy Start Crude this compound Is_Solid Is the crude product a solid? Start->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Acid_Base_Extraction Perform Acid-Base Extraction Is_Solid->Acid_Base_Extraction No / Impure Solid Purity_Check1 Check Purity (TLC, GC-MS) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Pure Purity_Check1->Acid_Base_Extraction Impure Column_Chromatography Perform Column Chromatography Acid_Base_Extraction->Column_Chromatography Purity_Check2 Check Purity (TLC, GC-MS) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Pure Purity_Check2->Column_Chromatography Impure (Re-run with different conditions)

Caption: Decision tree for selecting a purification strategy.

Logic of Acid-Base Extraction

Acid_Base_Extraction Start Crude Mixture in Organic Solvent (this compound (Base) + Neutral Impurities) Add_Acid Extract with Aqueous Acid (e.g., HCl) Start->Add_Acid Separation1 Two Layers Form Add_Acid->Separation1 Organic_Layer1 Organic Layer: Neutral Impurities Separation1->Organic_Layer1 Organic Phase Aqueous_Layer1 Aqueous Layer: Protonated Amine Salt Separation1->Aqueous_Layer1 Aqueous Phase Add_Base Add Aqueous Base (e.g., NaOH) to Aqueous Layer Aqueous_Layer1->Add_Base Recover_Product Recover Free Base Product (by filtration or back-extraction) Add_Base->Recover_Product Pure_Product Pure this compound Recover_Product->Pure_Product

Caption: Logical flow of purification by acid-base extraction.

References

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-6-phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Methyl-6-phenylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to navigate the challenges of morpholine synthesis with scientific rigor.

Introduction to Synthetic Strategy

The synthesis of 2,6-disubstituted morpholines like this compound is a common objective in medicinal chemistry due to the prevalence of the morpholine scaffold in bioactive molecules.[1][2][3] A prevalent and logical synthetic approach involves the cyclization of an N-substituted amino alcohol. For the specific target of this compound, a primary route involves the reaction of (1-phenyl-2-hydroxy)ethylamine with a propylene oxide equivalent or the reaction of 2-amino-1-phenylethanol with a halo-propane derivative followed by intramolecular cyclization.

This guide will focus on a common and effective strategy: the reaction of a chiral amino alcohol with an epoxide, followed by cyclization. This approach allows for good stereochemical control, which is often crucial for pharmacological activity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the synthesis and scale-up of this compound.

Issue 1: Low Yield of the Desired this compound

Potential Cause 1: Incomplete Reaction

  • Explanation: The reaction between the amino alcohol and the epoxide, or the subsequent cyclization, may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing, especially during scale-up.[4][5]

  • Solutions:

    • Reaction Monitoring: Utilize thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction progress. Ensure the starting materials are fully consumed before proceeding with the workup.

    • Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to enhance the reaction rate. Be cautious of potential side reactions at higher temperatures.

    • Extended Reaction Time: Larger scale reactions often require longer reaction times to ensure complete conversion.[4]

    • Efficient Stirring: Ensure vigorous and efficient stirring to overcome mass transfer limitations, especially in heterogeneous reaction mixtures.

Potential Cause 2: Side Reactions

  • Explanation: Several side reactions can compete with the desired product formation. A common issue is the over-alkylation of the amine, leading to the formation of di-alkylated or quaternary ammonium byproducts.[6][7][8] O-alkylation of the hydroxyl group can also occur, though it is generally less favored with amines being softer nucleophiles.

  • Solutions:

    • Control Stoichiometry: Use a controlled excess of the amine component to favor mono-alkylation and minimize over-alkylation.

    • Slow Addition: Add the alkylating agent (e.g., epoxide) slowly to the reaction mixture to maintain a low concentration of the electrophile, thus disfavoring multiple alkylations on the same nitrogen atom.

    • Protecting Groups: In some cases, protecting the hydroxyl group of the amino alcohol may be necessary to prevent O-alkylation, although this adds extra steps to the synthesis.[6]

Issue 2: Poor Diastereoselectivity (Formation of an Undesired Isomer)

Potential Cause 1: Lack of Stereochemical Control in the Key Ring-Forming Step

  • Explanation: The formation of the morpholine ring establishes new stereocenters. The relative stereochemistry (cis vs. trans) of the substituents at positions 2 and 6 is critical. The desired diastereomer is often the more thermodynamically stable one, but kinetic control can lead to a mixture of isomers.

  • Solutions:

    • Catalyst Selection: The choice of catalyst can significantly influence the stereochemical outcome. For instance, some palladium-catalyzed reactions are known to favor the formation of cis-disubstituted morpholines.[9][10] Iron(III) catalysts can be used to promote thermodynamic equilibration, favoring the most stable diastereomer.[11]

    • Starting Material Geometry: The stereochemistry of your starting materials will directly impact the final product. Using enantiomerically pure amino alcohols is a common strategy to control the absolute stereochemistry.[9][10]

    • Solvent and Temperature Optimization: The reaction solvent and temperature can influence the transition state of the cyclization reaction, thereby affecting the diastereomeric ratio. Experiment with a range of solvents with varying polarities.

Potential Cause 2: Epimerization

  • Explanation: Under certain reaction conditions (e.g., acidic or basic), one of the stereocenters in the product might be prone to epimerization, leading to a mixture of diastereomers.

  • Solutions:

    • Mild Reaction Conditions: Employ milder reaction conditions for both the main reaction and the workup to avoid epimerization.

    • Purification Strategy: If a mixture of diastereomers is formed, they can often be separated by column chromatography or crystallization.

Issue 3: Difficulties in Product Purification

Potential Cause 1: Similar Polarity of Product and Byproducts

  • Explanation: Byproducts such as over-alkylated species or unreacted starting materials may have similar polarities to the desired product, making separation by column chromatography challenging.

  • Solutions:

    • Recrystallization: If the product is a solid, recrystallization is often a more effective purification method for removing closely related impurities on a larger scale.

    • Derivative Formation: In some cases, it may be beneficial to temporarily convert the product into a derivative (e.g., a salt) that has different solubility properties, facilitating purification. The original product can then be regenerated.

    • Optimize Chromatographic Conditions: Experiment with different solvent systems and stationary phases for column chromatography to improve separation.

Potential Cause 2: Product is an Oil

  • Explanation: If the final product is an oil, purification by crystallization is not an option.

  • Solutions:

    • Salt Formation: Convert the basic morpholine product into a crystalline salt (e.g., hydrochloride or tartrate) for easier handling and purification. The free base can be regenerated by treatment with a base.

    • Kugelrohr Distillation: For thermally stable oils, Kugelrohr distillation under high vacuum can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when working with the precursors for this compound synthesis?

A1: The synthesis of this compound may involve hazardous reagents. For instance, if using styrene oxide as a precursor, it is important to be aware of its toxicity and potential carcinogenicity.[12][13][14][15] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.[12][13][14] Review the Safety Data Sheets (SDS) for all chemicals before starting any experiment.

Q2: How can I control the stereochemistry to obtain a specific enantiomer of this compound?

A2: Achieving a specific enantiomer requires an asymmetric synthesis strategy. A common approach is to use an enantiomerically pure starting material, such as an optically active amino alcohol.[9][10] The stereochemistry of the starting material will then direct the formation of the desired enantiomer of the final product. Chiral catalysts and ligands can also be employed to induce enantioselectivity in certain synthetic routes.[11]

Q3: My reaction seems to stall before completion, even with extended reaction times. What could be the issue?

A3: If a reaction stalls, several factors could be at play.

  • Reagent Decomposition: One of your reagents may be degrading under the reaction conditions.

  • Catalyst Deactivation: If you are using a catalyst, it may have become deactivated.

  • Product Inhibition: The product itself might be inhibiting the reaction. To troubleshoot this, you can try adding a fresh portion of the limiting reagent or the catalyst to see if the reaction proceeds. Analyzing the reaction mixture by LC-MS can also provide clues about potential decomposition pathways.

Q4: I am observing the formation of a significant amount of a higher molecular weight byproduct. What is it likely to be and how can I prevent it?

A4: A higher molecular weight byproduct is often the result of over-alkylation, where the nitrogen atom of the desired morpholine product reacts further with the alkylating agent.[6][7] This is a common side reaction in amine alkylations.[7][16] To prevent this, you can:

  • Use a stoichiometric excess of the amine starting material.

  • Add the alkylating agent slowly to the reaction mixture.

  • Conduct the reaction at a lower temperature to reduce the rate of the second alkylation.

Q5: When scaling up my reaction from 1 gram to 50 grams, the yield dropped significantly. What are the most likely reasons for this?

A5: A drop in yield upon scale-up is a common challenge in process chemistry.[4][5] The most likely reasons include:

  • Inefficient Heat Transfer: Larger reaction vessels have a smaller surface area to volume ratio, making it more difficult to control the temperature. This can lead to localized overheating or cooling, affecting the reaction outcome.[5]

  • Poor Mixing: Achieving homogeneous mixing in a large reactor is more challenging than in a small flask. This can lead to localized concentration gradients and incomplete reactions.

  • Longer Addition/Quenching Times: The time it takes to add reagents or quench the reaction is longer on a larger scale, which can lead to the formation of different byproducts. When scaling up, it is crucial to consider the engineering aspects of the reaction and not just multiply the reagent quantities.[5]

Experimental Protocols & Data

Table 1: General Reaction Parameters for Morpholine Synthesis
ParameterLaboratory Scale (1-5 g)Pilot Scale (50-100 g)Considerations for Scale-Up
Solvent Volume 10-20 mL/g of limiting reagent5-10 mL/g of limiting reagentHigher concentrations can improve throughput but may pose heat transfer challenges.
Reaction Temperature Typically 25-80 °CMay require adjustment due to heat transfer limitations.Monitor internal temperature closely.
Stirring Speed 300-500 rpm (magnetic stirrer)100-300 rpm (overhead stirrer)Ensure adequate mixing to maintain homogeneity.
Addition Rate 1-5 mL/min (syringe pump)10-50 mL/min (addition funnel)Slower addition is often necessary to control exotherms.
Step-by-Step General Protocol for N-Alkylation and Cyclization
  • Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a condenser, a thermocouple, and an addition funnel is assembled. The system is purged with an inert gas (e.g., nitrogen or argon).

  • Reagent Charging: The amino alcohol and solvent are charged to the flask.

  • Temperature Control: The reaction mixture is brought to the desired temperature.

  • Epoxide Addition: The epoxide, dissolved in a small amount of the reaction solvent, is added dropwise via the addition funnel over a period of 1-2 hours. The internal temperature is carefully monitored during the addition.

  • Reaction: The reaction is stirred at the set temperature for 12-24 hours, with progress monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched with an appropriate aqueous solution (e.g., water or brine). The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.

  • Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography, recrystallization, or distillation.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Caption: A decision tree for troubleshooting low product yield.

Process Flow for Synthesis and Purification

Synthesis_Purification_Flow cluster_0 Synthesis cluster_1 Workup & Isolation cluster_2 Purification Reagents Charge Amino Alcohol and Solvent Reaction Add Epoxide & Heat Reagents->Reaction Monitoring Monitor Reaction (TLC/LC-MS) Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification_Choice Choose Purification Method Evaporation->Purification_Choice Chromatography Column Chromatography Purification_Choice->Chromatography Recrystallization Recrystallization Purification_Choice->Recrystallization Distillation Distillation Purification_Choice->Distillation

References

Validation & Comparative

Validating Norepinephrine Transporter Affinity: A Comparative Analysis of 2-Methylphenmetrazine and Established NRIs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a comprehensive framework for validating the effect of novel psychoactive compounds on norepinephrine uptake, using 2-Methylphenmetrazine (2-MPM) as a case study. We will delve into the established methodologies for characterizing norepinephrine transporter (NET) inhibitors, compare the in vitro activity of 2-MPM with benchmark norepinephrine reuptake inhibitors (NRIs), and provide detailed, field-proven protocols to empower your research.

The norepinephrine transporter is a critical regulator of noradrenergic signaling in the central nervous system. Its inhibition is a key mechanism of action for a wide range of therapeutics, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD). As novel compounds with potential stimulant properties emerge, rigorous in vitro validation of their interaction with NET is paramount for understanding their pharmacological profile.

Comparative Analysis of NET Inhibitors

The potency of a compound at the norepinephrine transporter is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of norepinephrine uptake. A lower IC50 value indicates a higher potency.

Below is a comparison of the in vitro potency of 2-Methylphenmetrazine (a positional isomer of phenmetrazine) with well-characterized and clinically used norepinephrine reuptake inhibitors.

CompoundClassNET IC50 (µM)Primary Clinical Use
2-Methylphenmetrazine (2-MPM) Phenylmorpholine1.2[1][2]Research Compound
Desipramine Tricyclic Antidepressant (TCA)0.0231Depression
Atomoxetine Selective NRIData not directly available in µMADHD
Reboxetine Selective NRIData not directly available in µMDepression

Note: The IC50 values for Atomoxetine and Reboxetine are often reported in nM or as Ki values and can vary across different studies and assay conditions. The provided data for 2-MPM is from in vitro transporter assays in rat brain synaptosomes and serves as a valuable point of comparison for its potential as a norepinephrine uptake inhibitor.[1][2]

Mechanism of Action: Norepinephrine Reuptake and Inhibition

The norepinephrine transporter is a protein located on the presynaptic membrane of noradrenergic neurons. Its primary function is to clear norepinephrine from the synaptic cleft, thereby terminating its signaling. This reuptake process is crucial for maintaining synaptic homeostasis. Norepinephrine reuptake inhibitors, such as the compounds listed above, bind to the norepinephrine transporter and block this reuptake process. This leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.

Caption: Norepinephrine reuptake and inhibition at the synapse.

Experimental Protocol: In Vitro Norepinephrine Uptake Assay

This protocol outlines a robust method for determining the IC50 value of a test compound, such as 2-Methylphenmetrazine, at the norepinephrine transporter using rat brain synaptosomes. This ex vivo preparation provides a physiologically relevant system containing functional neurotransmitter transporters.

Materials
  • Rat brain tissue (e.g., hypothalamus or striatum)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-Norepinephrine (radioligand)

  • Test compounds (e.g., 2-Methylphenmetrazine) and reference compounds (e.g., Desipramine)

  • Scintillation fluid

  • Glass fiber filters

  • Cell harvester

  • Liquid scintillation counter

Methodology
  • Synaptosome Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosome pellet in KRH buffer.

  • Uptake Inhibition Assay:

    • Prepare serial dilutions of the test and reference compounds in KRH buffer.

    • In a 96-well plate, add the synaptosome preparation, the test/reference compound dilutions, and [³H]-Norepinephrine.

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes) to allow for norepinephrine uptake.

    • Terminate the uptake reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the synaptosomes (with internalized [³H]-Norepinephrine) from the incubation medium.

    • Wash the filters with ice-cold KRH buffer to remove any non-specifically bound radioligand.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the percentage of norepinephrine uptake inhibition for each concentration of the test compound relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Norepinephrine Uptake Assay Workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis Homogenize Homogenize Brain Tissue Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Resuspend Resuspend in KRH Buffer Centrifuge2->Resuspend Incubate Incubate Synaptosomes, Compounds, & [³H]-NE Resuspend->Incubate Prepare_Compounds Prepare Compound Dilutions Prepare_Compounds->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Scintillation_Count Liquid Scintillation Counting Wash->Scintillation_Count Calculate_Inhibition Calculate % Inhibition Scintillation_Count->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

References

A Comparative Analysis of 2-Methyl-6-phenylmorpholine and Its Analogs: A Guide to Structure-Activity Relationships and Pharmacological Profiles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-Methyl-6-phenylmorpholine and its structural analogs, a class of compounds rooted in the well-documented psychostimulant, phenmetrazine.[1] We will explore the nuanced shifts in pharmacological activity resulting from subtle molecular modifications, offering a technical resource for researchers in medicinal chemistry, pharmacology, and drug development. Our focus is on the structure-activity relationships (SAR) that dictate the interaction of these compounds with monoamine transporters, the primary mechanism underpinning their effects.

The morpholine scaffold is a versatile and privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance potency, modulate pharmacokinetic properties, and confer desirable metabolic stability.[2][3] The phenylmorpholine subclass, in particular, has a rich history, from the clinical use of phenmetrazine (3-methyl-2-phenylmorpholine) as an anorectic in the 1950s to the contemporary emergence of its analogs as new psychoactive substances (NPS) and candidates for therapeutic development.[1][4] Understanding how substitutions on both the phenyl and morpholine rings influence neurochemical profiles is critical for designing next-generation compounds with tailored activities.

The Benchmark: Phenmetrazine and its Foundational Pharmacology

Phenmetrazine, chemically (±)-cis-3-methyl-2-phenylmorpholine, serves as the quintessential benchmark for this class.[5] Its stimulant and appetite-suppressant effects are primarily driven by its action as a potent releasing agent at norepinephrine (NET) and dopamine (DAT) transporters, with significantly less activity at the serotonin transporter (SERT).[1] This preferential activity for catecholamine systems defines its classic psychostimulant profile. Its N-methylated analog, phendimetrazine, is largely considered a pro-drug that exerts its effects following in-vivo N-demethylation to phenmetrazine.[1][6] Due to its potential for abuse, phenmetrazine was withdrawn from widespread clinical use, yet its core structure remains a fertile ground for analog development.[1]

Comparative Analysis: Structure-Activity Relationships (SAR)

The pharmacological profile of phenylmorpholines can be systematically altered by substitutions at three key locations: the phenyl ring, the morpholine ring, and the morpholine nitrogen.

Modification of the phenyl ring is a common strategy to modulate potency and selectivity. The position of a substituent is critical, as demonstrated by the methylphenmetrazine (MPM) isomers.

  • 3-Methylphenmetrazine (3-MPM) and 2-Methylphenmetrazine (2-MPM) : These positional isomers largely retain the pharmacological characteristics of the parent compound, phenmetrazine. They exhibit potent activity as substrate-type releasers at DAT and NET, suggesting they produce a similar stimulant profile.[1]

  • 4-Methylphenmetrazine (4-MPM) : In contrast, moving the methyl group to the para position (position 4) of the phenyl ring results in a notable shift in activity. While still acting on DAT and NET, 4-MPM displays enhanced serotonergic action. This altered profile suggests it may possess entactogen-like properties, more akin to MDMA than to a classical stimulant.[1]

  • Fluorinated Analogs (FPM) : Similarly, fluorination of the phenyl ring leads to distinct profiles. 3-Fluorophenmetrazine (3-FPM) is a well-known NPS that maintains a DAT/NET-preferring profile.[1] The replacement of a chloro group with a fluoro group in other analogs has been shown to increase potency for DA and NE uptake inhibition by over threefold.[7]

This demonstrates a key SAR principle: substitutions at the meta (3) and ortho (2) positions of the phenyl ring tend to preserve the catecholamine-dominant activity, while para (4) substitution can introduce significant serotonergic action.

The user's topic of interest, This compound , represents a structural isomer of phenmetrazine where the methyl group is shifted from position 3 to position 2. While less documented in pharmacological literature than phenmetrazine, its synthesis is described in patent literature, highlighting ongoing interest in exploring the full chemical space of this scaffold.[8] Other modifications to the morpholine ring also impact activity.

  • Stereochemistry : The relative orientation of substituents on the morpholine ring is crucial. For phenmetrazine, the cis configuration is the active form. The synthesis of analogs often yields a mix of diastereomers, with the trans isomer being thermodynamically more stable but often less pharmacologically active.[7]

  • Additional Methylation : The addition of a second methyl group, as in 2-phenyl-3,6-dimethylmorpholine, can further modify the compound's effects. While developed as a stimulant and anorectic, its activity is reported to be primarily as a serotonin reuptake inhibitor, potentially leading to antidepressant-like effects rather than strong stimulation.[9]

The logical relationships governing these structural modifications and their resulting pharmacological profiles are visualized below.

G cluster_scaffold Core Phenylmorpholine Scaffold cluster_analogs Structural Analogs & Resulting Profiles scaffold 2-Phenylmorpholine (Baseline NDRA Activity) phenmetrazine Phenmetrazine (3-Methyl Substitution) Potent Stimulant (DAT/NET Releaser) scaffold->phenmetrazine Methylation at C3 mpm_3 3-MPM / 2-MPM (Phenyl Ring Substitution) Maintains Stimulant Profile phenmetrazine->mpm_3 Shift Methyl to Phenyl Ring (ortho/meta) mpm_4 4-MPM (Phenyl Ring Substitution) Shifts to Entactogen Profile (SERT action) phenmetrazine->mpm_4 Shift Methyl to Phenyl Ring (para) dim_pm 2-Phenyl-3,6-dimethylmorpholine (Morpholine Ring Substitution) Shifts to SRI/Antidepressant Profile phenmetrazine->dim_pm Add Methyl at C6 user_compound This compound (Morpholine Ring Isomer) Activity Profile Under Investigation phenmetrazine->user_compound Isomeric Shift (C3 -> C2 Methyl)

Caption: Logical flow of structural modifications from the core scaffold.

Quantitative Comparison of Monoamine Transporter Activity

To objectively compare these compounds, we can summarize their potencies for inducing monoamine release or inhibiting uptake. The data below is compiled from in vitro experiments using rat brain synaptosomes, which provide a reliable model for assessing transporter interaction.[1]

CompoundDAT (EC₅₀, nM)NET (EC₅₀, nM)SERT (EC₅₀, nM)Primary ProfileReference(s)
d-Amphetamine 5.8 - 24.86.6 - 10.2698 - 1,765Potent Stimulant[10]
2-Phenylmorpholine 867920,260NDRA Stimulant[10]
Phenmetrazine 70 - 13129 - 50.47,765 - >10,000NDRA Stimulant[1][10]
Phendimetrazine >10,000>10,000>100,000Inactive (Pro-drug)[10]
3-FPM 43301,933NDRA Stimulant[1]
3-MPM 108482,437NDRA Stimulant[1]
4-MPM 244142496Serotonergic Entactogen[1]

EC₅₀ (Half-maximal effective concentration) values represent the concentration of the drug that elicits 50% of the maximal response (in this case, neurotransmitter release). Lower values indicate higher potency.

Experimental Methodologies

The trustworthiness of pharmacological data hinges on robust and well-validated experimental protocols. Below are standardized methodologies for the synthesis and in vitro evaluation of phenylmorpholine analogs.

The synthesis of phenylmorpholines can be achieved through several routes. A common and reliable method involves the cyclization of an appropriate amino alcohol intermediate. This multi-step process ensures high purity and allows for stereochemical control.

Rationale: This synthetic pathway is chosen for its versatility. By selecting different starting materials (e.g., substituted phenyl epoxides and amino alcohols), a wide array of analogs can be produced. The reduction and cyclization steps are well-established reactions with predictable outcomes.[7]

Step-by-Step Protocol:

  • Step 1: Epoxide Ring Opening. A substituted styrene oxide is reacted with an appropriate amino alcohol (e.g., 2-amino-1-propanol for phenmetrazine) in a suitable solvent like methanol. This reaction opens the epoxide ring to form an intermediate amino diol.

  • Step 2: Cyclization. The intermediate amino diol is treated with a strong acid, typically concentrated sulfuric acid (H₂SO₄), in a solvent such as dichloromethane.[7] The acid catalyzes an intramolecular dehydration and cyclization, forming the morpholine ring. This step often favors the formation of the thermodynamically more stable trans isomer.

  • Step 3: Purification. The crude product is neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent. The final product is purified using column chromatography or recrystallization to isolate the desired isomer and remove impurities.

  • Step 4: Characterization. The identity and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).[1]

This assay is the gold standard for determining whether a compound acts as a substrate-type releaser at DAT, NET, and SERT. It directly measures the ability of a test compound to induce the release of previously accumulated radiolabeled neurotransmitters from isolated nerve terminals.

Rationale: Using synaptosomes (resealed nerve terminals) isolated from specific rat brain regions (striatum for DAT, hippocampus for SERT, and cortex for NET) provides a biologically relevant system that preserves the function of the transporters in their native membrane environment. Radiolabeled substrates ([³H]dopamine, [³H]norepinephrine, [³H]serotonin) are used to provide a highly sensitive and quantitative measure of transporter activity.[1]

G cluster_prep Synaptosome Preparation cluster_assay Release Assay Protocol p1 Dissect specific brain regions (e.g., striatum for DAT) p2 Homogenize tissue in buffer p1->p2 p3 Centrifuge to isolate synaptosomes p2->p3 a1 Pre-load synaptosomes with radiolabeled neurotransmitter (e.g., [3H]Dopamine) p3->a1 a2 Wash to remove excess label a1->a2 a3 Incubate with varying concentrations of test compound (e.g., 4-MPM) a2->a3 a4 Separate synaptosomes from buffer (Filtration) a3->a4 a5 Quantify radioactivity in buffer (released neurotransmitter) using liquid scintillation counting a4->a5 a6 Analyze data to determine EC50 and Emax values a5->a6

Caption: Experimental workflow for the in vitro monoamine release assay.

Conclusion and Future Directions

The 2-phenylmorpholine scaffold is a remarkably sensitive chemical entity where minor structural modifications can induce profound shifts in pharmacological activity. The comparative analysis of this compound and its analogs reveals clear structure-activity relationships:

  • Phenyl Ring Substitution: The position of substituents dictates the balance between catecholaminergic and serotonergic activity. Para-substitution, as seen in 4-MPM, is a promising strategy for developing compounds with potential entactogenic or antidepressant effects.[1]

  • Morpholine Ring Substitution: Stereochemistry and the position of alkyl groups on the morpholine ring are critical determinants of potency and mechanism of action, capable of shifting activity from a classical releaser to a reuptake inhibitor profile.[7][9]

Future research should focus on completing the pharmacological characterization of under-studied isomers like this compound to build a more comprehensive SAR model. Furthermore, exploring analogs with combined properties, such as dual DAT/SERT activity or interaction with other targets like nicotinic acetylcholine receptors, could yield novel therapeutics for complex conditions such as smoking cessation or depression.[7] The continued systematic exploration of this chemical space, guided by the principles outlined in this guide, holds significant promise for the development of novel and highly specific neurotherapeutics.

References

A Senior Application Scientist's Guide to Differentiating Isomers of 2-Methyl-6-phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise structural characterization of a molecule is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property. Morpholine derivatives, such as 2-Methyl-6-phenylmorpholine, are prevalent scaffolds in medicinal chemistry, known to exhibit a range of biological activities.[1][2][3] The presence of two chiral centers at the C2 and C6 positions of this molecule gives rise to four distinct stereoisomers: (2R, 6R), (2S, 6S), (2R, 6S), and (2S, 6R). These stereoisomers can possess dramatically different pharmacological and toxicological profiles. Therefore, the ability to analytically distinguish, separate, and quantify each isomer is of paramount importance for researchers, scientists, and drug development professionals.

This guide eschews a one-size-fits-all template. Instead, it presents a multi-modal analytical strategy, grounded in first principles and field-proven insights. We will explore a logical workflow, from physical separation to unambiguous structural elucidation, explaining not just the how, but the fundamental why behind each experimental choice.

The Analytical Challenge: Diastereomers vs. Enantiomers

The four stereoisomers of this compound exist as two pairs of enantiomers:

  • Pair A: (2R, 6R) and (2S, 6S)

  • Pair B: (2R, 6S) and (2S, 6R)

The relationship between any isomer from Pair A and any isomer from Pair B is diastereomeric (e.g., (2R, 6R) and (2R, 6S)). Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, making their separation by standard chromatographic techniques relatively straightforward.[4]

The true challenge lies in separating enantiomers—non-superimposable mirror images. Enantiomers possess identical physical properties in an achiral environment, rendering them indistinguishable by conventional analytical methods.[4][5] To resolve them, we must introduce a chiral environment, a principle that forms the basis of the techniques discussed below.

G cluster_0 Isomers of this compound 2R_6R (2R, 6R) 2S_6S (2S, 6S) 2R_6R->2S_6S Enantiomers (Identical Properties) 2R_6S (2R, 6S) 2R_6R->2R_6S Diastereomers (Different Properties) 2S_6R (2S, 6R) 2R_6R->2S_6R Diastereomers (Different Properties) 2S_6S->2R_6S 2S_6S->2S_6R Diastereomers (Different Properties) 2R_6S->2S_6R Enantiomers (Identical Properties)

Caption: Logical relationships between the four stereoisomers of this compound.

Part 1: The Separation Imperative - Chiral Chromatography

The foundational step in differentiating these isomers is physical separation. Chiral chromatography is the gold standard for this purpose, leveraging the creation of transient diastereomeric complexes to resolve enantiomers.[6][7][8]

Core Principle: A chiral stationary phase (CSP) creates a chiral environment within the column. As the racemic mixture passes through, each enantiomer interacts with the CSP differently. This difference in interaction energy leads to one enantiomer being retained longer than the other, resulting in separation.[9]

G Principle of Chiral HPLC Separation cluster_CSP Chiral Stationary Phase (CSP) cluster_Output Chromatogram CSP_node1 Chiral Selector CSP_node2 Chiral Selector peak2 Peak R CSP_node2->peak2 CSP_node3 Chiral Selector peak1 Peak S CSP_node3->peak1 start_point R_enantiomer R S_enantiomer S R_enantiomer->CSP_node2 Strong Interaction (Longer Retention) S_enantiomer->CSP_node3 Weak Interaction (Shorter Retention)

Caption: Differential interaction of enantiomers with a chiral stationary phase leads to separation.

High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique.[10] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally effective due to their complex three-dimensional structures, which offer multiple interaction mechanisms (e.g., hydrogen bonding, π-π stacking, steric hindrance).[6]

Supercritical Fluid Chromatography (SFC) presents a powerful alternative, often providing faster separations and reduced organic solvent consumption.[10] It uses supercritical CO₂ as the main mobile phase component, which has low viscosity and high diffusivity, leading to higher efficiency.

TechniquePrincipleDifferentiatesProsCons
Chiral HPLC Differential partitioning between a mobile phase and a chiral stationary phase (CSP).[6]Diastereomers & EnantiomersHighly versatile, robust, wide range of available CSPs, excellent for preparative scale.Longer run times, higher organic solvent consumption compared to SFC.
Chiral SFC Similar to HPLC but uses a supercritical fluid as the mobile phase.[10]Diastereomers & EnantiomersFast analysis times, lower solvent cost and waste, high efficiency.[10]Requires specialized instrumentation, less suitable for highly polar compounds.
Chiral GC Uses a CSP in a capillary column for volatile compounds.[10]Diastereomers & EnantiomersHigh resolution for volatile and thermally stable analytes.Requires analyte to be volatile or derivatized, potential for thermal degradation.
Experimental Protocol: Chiral HPLC Method Development
  • Column Screening: Begin by screening a set of polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC). These columns have broad applicability.

  • Mobile Phase Selection:

    • Normal Phase: Start with a simple mobile phase like Hexane/Isopropanol (90/10 v/v). Adjust the ratio to optimize resolution and retention time. Addition of a small amount of an amine additive (e.g., 0.1% diethylamine) is often necessary for basic compounds like morpholines to improve peak shape.

    • Reversed Phase: If the compound is more polar, an acetonitrile/water or methanol/water system can be used with an appropriate reversed-phase chiral column.

  • Parameter Optimization:

    • Flow Rate: Typically 0.5 - 1.0 mL/min for analytical columns.

    • Temperature: Column temperature can affect selectivity. Screen temperatures between 15°C and 40°C.

    • Detection: Use UV detection at a wavelength where the phenyl group absorbs strongly (e.g., ~254 nm).

  • Validation: Once a separation is achieved, validate the method for specificity, linearity, accuracy, and precision according to relevant guidelines.

Part 2: Structural Confirmation & Absolute Configuration

While chromatography separates the isomers, it does not, on its own, identify them. Spectroscopic techniques are required for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Diastereomer Detective

NMR spectroscopy is an exceptionally powerful tool for distinguishing constitutional isomers and diastereomers.[11][12][13]

Causality: Diastereomers have different three-dimensional arrangements of atoms. This results in distinct electronic environments for the nuclei.[11] Consequently, diastereomers will exhibit different chemical shifts (δ) and spin-spin coupling constants (J) in their NMR spectra.[14] For this compound, the relative stereochemistry of the methyl and phenyl groups will create unique NMR fingerprints for the (cis) and (trans) diastereomeric pairs.

Distinguishing Enantiomers with NMR: Standard NMR cannot differentiate enantiomers.[15] To overcome this, we must again introduce a chiral element to create a diastereomeric environment within the NMR tube.

  • Chiral Solvating Agents (CSAs): These are chiral molecules (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) that form rapidly exchanging, transient diastereomeric complexes with the enantiomers. These complexes have slightly different magnetic environments, leading to the splitting of signals in the NMR spectrum, allowing for quantification of enantiomeric excess (ee).[6]

  • Chiral Derivatizing Agents (CDAs): A CDA, like Mosher's acid chloride, reacts with the enantiomers to form stable, covalently bonded diastereomers.[15] These new compounds can then be easily distinguished by NMR and can even be separated by standard (achiral) chromatography. The drawback is that this method requires a reactive functional group (like the secondary amine in the morpholine ring) and is destructive to the original sample.[9]

G Racemic_Mixture Racemic Mixture (R and S Enantiomers) NMR_Tube NMR Tube Racemic_Mixture->NMR_Tube CSA Chiral Solvating Agent (CSA) CSA->NMR_Tube Complex_R Diastereomeric Complex [R-CSA] NMR_Tube->Complex_R Complex_S Diastereomeric Complex [S-CSA] NMR_Tube->Complex_S NMR_Spectrum NMR Spectrum (Split Signals) Complex_R->NMR_Spectrum Complex_S->NMR_Spectrum

Caption: Workflow for enantiomer differentiation using a Chiral Solvating Agent in NMR.

Vibrational Circular Dichroism (VCD): The Absolute Arbiter

VCD spectroscopy is a definitive technique for determining the absolute configuration of chiral molecules in solution.[16] It is the extension of circular dichroism into the infrared range.[16]

Core Principle: VCD measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule during vibrational transitions.[17][18] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign—perfect mirror images. This experimental spectrum serves as a unique stereochemical fingerprint.

The Power of Prediction: The true strength of VCD lies in its synergy with quantum chemical calculations. The VCD spectrum for a proposed absolute configuration (e.g., 2R, 6S) can be computationally predicted using methods like Density Functional Theory (DFT).[16] By comparing the experimental spectrum of a purified enantiomer with the calculated spectra for both possible configurations, the absolute configuration can be assigned with a high degree of confidence.[19] This provides a non-destructive, unambiguous answer without the need for crystallization.

Mass Spectrometry (MS): A Limited but Evolving Role

Standard mass spectrometry cannot differentiate isomers because they have the same molecular weight.[20] Tandem MS (MS/MS) can sometimes distinguish diastereomers if their stereochemistry influences fragmentation pathways, but this is not always the case.[21] Differentiating enantiomers with MS is particularly challenging. However, advanced techniques are emerging:

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge (collision cross-section) in the gas phase before mass analysis. Diastereomers often have different collision cross-sections and can be separated.[20]

  • Chiral Derivatization/Complexation: Similar to the NMR approach, enantiomers can be derivatized or complexed with a chiral tag. The resulting diastereomers may then exhibit different fragmentation patterns in MS/MS analysis, allowing for differentiation.[22][23]

Summary and Strategic Recommendations

A robust analytical strategy for differentiating the isomers of this compound should be hierarchical.

  • Primary Separation: Employ Chiral HPLC or SFC as the primary tool to separate all four stereoisomers. Method development should focus on achieving baseline resolution.

  • Diastereomer Identification: Use 1D and 2D NMR (COSY, HSQC) on the separated diastereomeric pairs to assign relative stereochemistry (cis vs. trans) based on unique chemical shifts and coupling constants.[13]

  • Enantiomer Quantification & Confirmation: For routine analysis and quantification of enantiomeric purity, the validated chiral HPLC/SFC method is the most efficient tool.[6]

  • Absolute Configuration Assignment: To definitively assign the absolute configuration of each purified enantiomer, Vibrational Circular Dichroism (VCD) is the recommended technique. Compare the experimental VCD spectrum of each enantiomer to computationally predicted spectra to make an unambiguous assignment.

This integrated approach, combining the separative power of chromatography with the structural elucidation capabilities of spectroscopy, provides a self-validating system for the complete and authoritative characterization of all stereoisomers of this compound.

References

A Comparative Guide to the Serotonin Transporter Cross-reactivity of 2-Methyl-6-phenylmorpholine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the predicted interaction of 2-Methyl-6-phenylmorpholine with the serotonin transporter (SERT). Due to a lack of publicly available in vitro pharmacological data for this compound, this guide will leverage data from its close structural analog, 2-methylphenmetrazine (2-MPM), to infer its potential activity profile. This analysis is grounded in the well-established structure-activity relationships within the phenylmorpholine class of compounds.[1][2][3]

We will compare the pharmacological profile of 2-MPM with that of phenmetrazine, a classic, non-selective monoamine releasing agent, and the selective serotonin reuptake inhibitors (SSRIs) sertraline and fluoxetine. This comparative approach will provide valuable context for researchers, scientists, and drug development professionals interested in the serotonergic activity of novel phenylmorpholine derivatives.

Introduction to Phenylmorpholines and Serotonin Transporter Interaction

The phenylmorpholine scaffold is a core component of various psychoactive compounds known to interact with monoamine transporters, including the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[3][4] These transporters are critical for regulating neurotransmitter signaling in the brain, and their modulation is the primary mechanism of action for many antidepressant and psychostimulant drugs.

Cross-reactivity with the serotonin transporter is a key consideration in the development of new central nervous system (CNS) active agents. Significant interaction with SERT can lead to a range of physiological and psychological effects, from therapeutic antidepressant and anxiolytic actions to potential side effects such as serotonin syndrome when combined with other serotonergic drugs. Therefore, a thorough in vitro characterization of a new compound's activity at SERT, in comparison to other monoamine transporters, is a critical step in its preclinical evaluation.

Comparative Analysis of Monoamine Transporter Inhibition

The following table summarizes the in vitro potencies (IC50 values) of 2-methylphenmetrazine (2-MPM), phenmetrazine, sertraline, and fluoxetine at the dopamine, norepinephrine, and serotonin transporters. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the uptake of a radiolabeled neurotransmitter. Lower IC50 values indicate greater potency.

CompoundPhenyl SubstitutionDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)
2-Methylphenmetrazine (2-MPM) 2-Methyl6.74[1]5.2[1]>10[1]
Phenmetrazine Unsubstituted1.93[1]1.2[1]>10[1]
Sertraline 3,4-dichloro-phenyl0.02550.6670.00021
Fluoxetine 4-trifluoromethyl-phenoxy4.180.660.001

Analysis of the Data:

  • 2-Methylphenmetrazine (2-MPM): The data for 2-MPM, our proxy for this compound, indicates that it is a relatively weak inhibitor of all three monoamine transporters, with IC50 values in the micromolar range.[1] Notably, its potency at the serotonin transporter is the lowest, with an IC50 value greater than 10 µM.[1] This suggests that a 2-methyl substitution on the phenyl ring of the phenmetrazine scaffold significantly reduces activity at all three transporters compared to the parent compound, phenmetrazine.[1] Based on this, it can be inferred that this compound is likely to have low cross-reactivity with the serotonin transporter.

  • Phenmetrazine: As the parent compound, phenmetrazine is a more potent inhibitor of DAT and NET than 2-MPM, with IC50 values of 1.93 µM and 1.2 µM, respectively.[1] Similar to 2-MPM, it displays weak activity at SERT (IC50 >10 µM).[1] This profile is consistent with its known stimulant effects, which are primarily driven by the release of dopamine and norepinephrine.[5]

  • Sertraline and Fluoxetine: In stark contrast, the SSRIs sertraline and fluoxetine demonstrate high potency and selectivity for the serotonin transporter, with IC50 values in the low nanomolar range. Their significantly weaker activity at DAT and NET is the basis for their classification as "selective" serotonin reuptake inhibitors.

Structure-Activity Relationship (SAR) Insights

The comparison between phenmetrazine and 2-MPM highlights a key aspect of the structure-activity relationship for this class of compounds: substitution on the phenyl ring can dramatically influence potency and selectivity. The addition of a methyl group at the 2-position of the phenyl ring in 2-MPM leads to a decrease in potency at both DAT and NET compared to the unsubstituted phenmetrazine.[1] This suggests that steric hindrance in this region may interfere with optimal binding to these transporters. The consistently low potency at SERT for both phenmetrazine and 2-MPM suggests that the unsubstituted phenylmorpholine core is not conducive to high-affinity binding at the serotonin transporter.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, it is crucial to understand the methodologies used to generate it. The following are detailed, step-by-step protocols for the two key in vitro assays used to characterize the interaction of compounds with monoamine transporters.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand that is known to bind to that transporter.

Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue/cells in buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Wash and resuspend pellet prep2->prep3 prep4 Determine protein concentration prep3->prep4 assay1 Incubate membranes with radioligand and test compound prep4->assay1 Membranes assay2 Separate bound from free radioligand (filtration) assay3 Measure radioactivity of bound ligand analysis1 Calculate specific binding assay3->analysis1 Radioactivity counts analysis2 Generate competition curves analysis1->analysis2 analysis3 Determine IC50 and Ki values analysis2->analysis3 G cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis prep1 Homogenize brain tissue in sucrose buffer prep2 Differential centrifugation to isolate synaptosomes prep3 Resuspend synaptosomes in assay buffer assay1 Pre-incubate synaptosomes with test compound prep3->assay1 Synaptosomes assay2 Add radiolabeled neurotransmitter to initiate uptake assay3 Terminate uptake by rapid filtration and washing analysis1 Measure radioactivity in synaptosomes assay3->analysis1 Radioactivity counts analysis2 Calculate percent inhibition of uptake analysis1->analysis2 analysis3 Determine IC50 value analysis2->analysis3

References

A Comparative Guide to the Efficacy of Monoamine Reuptake Inhibitors and Releasing Agents: A Scientific Deep-Dive

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of several prominent stimulant compounds, with a specific focus on their interactions with the dopamine (DAT) and norepinephrine (NET) transporters. While the primary impetus for this guide is an examination of 2-Methyl-6-phenylmorpholine, a thorough review of the scientific literature reveals a notable absence of publicly available, peer-reviewed data on its specific pharmacological profile. Therefore, to provide a valuable and evidence-based resource, this document will focus on a detailed comparison of well-characterized stimulants: amphetamine, methylphenidate, and modafinil. The pharmacology of the broader class of substituted phenylmorpholines, including phenmetrazine and phendimetrazine, will be discussed to offer a potential framework for the anticipated activity of this compound, with the explicit understanding that this is an inference based on structural analogy rather than direct experimental evidence.

Introduction to Stimulant Mechanisms of Action

Central nervous system (CNS) stimulants exert their effects by augmenting the neurotransmission of catecholamines, primarily dopamine and norepinephrine.[1][2] The two principal mechanisms by which these compounds increase synaptic concentrations of these neurotransmitters are:

  • Reuptake Inhibition: Blocking the action of the dopamine transporter (DAT) and the norepinephrine transporter (NET), thereby preventing the reabsorption of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to a prolonged presence of the neurotransmitters in the synapse, enhancing their signaling.

  • Monoamine Release: Promoting the efflux of dopamine and norepinephrine from the presynaptic neuron into the synapse, often by reversing the direction of transporter function.[3]

The specific mechanism, or combination of mechanisms, employed by a stimulant dictates its unique pharmacological profile, including its potency, efficacy, and potential for abuse.

Comparative Efficacy at Dopamine and Norepinephrine Transporters

The affinity of a compound for DAT and NET is a critical determinant of its stimulant properties. This affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the transporters. A lower Ki value indicates a higher binding affinity.

CompoundDopamine Transporter (DAT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)Primary Mechanism of Action
d-Amphetamine 24.86.6Monoamine Releaser & Reuptake Inhibitor[3][4][5]
Methylphenidate 19338Norepinephrine-Dopamine Reuptake Inhibitor[6][7]
Modafinil 6390 (IC50)35600 (IC50)Atypical Dopamine Reuptake Inhibitor[8][9]
Phenmetrazine 70-131 (EC50)29-50.4 (EC50)Monoamine Releaser[9][10]
Phendimetrazine >10,000>10,000Prodrug to Phenmetrazine[10][11]
This compound Data Not AvailableData Not AvailableLikely Monoamine Releaser or Reuptake Inhibitor[12]

Note: Ki values can vary between studies depending on the experimental conditions. The values presented here are representative. For Modafinil, IC50 values are provided as Ki is not always reported. For Phenmetrazine and Phendimetrazine, EC50 values for monoamine release are provided.

As the table illustrates, d-amphetamine exhibits a high affinity for both DAT and NET, acting as a potent monoamine releaser.[3][4][5] Methylphenidate demonstrates a higher affinity for NET than for DAT and functions primarily as a reuptake inhibitor.[6][7] Modafinil has a significantly lower affinity for both transporters compared to amphetamine and methylphenidate, and its mechanism is considered atypical.[8][9]

The substituted phenylmorpholines, phenmetrazine and phendimetrazine, offer insight into the potential action of this compound. Phenmetrazine is a monoamine releasing agent with a preference for NET over DAT.[9][10] Phendimetrazine is largely inactive itself but serves as a prodrug, being metabolized to phenmetrazine.[10][11] Based on this, it is plausible that this compound also functions as a monoamine releaser or reuptake inhibitor, though its specific affinities and selectivity for DAT and NET remain to be experimentally determined.

In Vivo Efficacy: Locomotor Activity

Locomotor activity in rodents is a widely used behavioral assay to assess the stimulant effects of a compound.[13] An increase in locomotor activity is generally correlated with the dopaminergic and noradrenergic stimulating properties of a drug.

CompoundAnimal ModelDose Range (mg/kg)Effect on Locomotor Activity
Amphetamine Mice2.5 - 10Dose-dependent increase[14]
Methylphenidate Rats0.6 - 10Dose-dependent increase[15]
Modafinil Mice20 - 40Increase in activity[16]
This compound Data Not AvailableData Not AvailableData Not Available

Amphetamine and methylphenidate both produce robust, dose-dependent increases in locomotor activity.[14][15] Modafinil also increases locomotor activity, though the dose range required is generally higher than for amphetamine.[16] The lack of available data for this compound prevents a direct comparison of its in vivo stimulant efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway for dopamine and norepinephrine reuptake and a general workflow for assessing stimulant efficacy.

Monoamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake Mechanism DA/NE Synthesis Dopamine (DA) / Norepinephrine (NE) Synthesis Vesicular Storage Vesicular Storage DA/NE Synthesis->Vesicular Storage Synaptic DA/NE Synaptic DA/NE Vesicular Storage->Synaptic DA/NE Release Postsynaptic Receptors Postsynaptic Receptors Synaptic DA/NE->Postsynaptic Receptors Binding DAT Dopamine Transporter (DAT) Synaptic DA/NE->DAT Reuptake NET Norepinephrine Transporter (NET) Synaptic DA/NE->NET Reuptake DAT->Vesicular Storage NET->Vesicular Storage Stimulant Stimulant (e.g., Methylphenidate) Stimulant->DAT Inhibits Stimulant->NET Inhibits

Figure 1: Mechanism of dopamine and norepinephrine reuptake inhibition by stimulants.

Stimulant Efficacy Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Binding_Assay Radioligand Binding Assay (DAT & NET) Ki_Determination Determine Ki values Binding_Assay->Ki_Determination Dose_Response Generate Dose-Response Curve Ki_Determination->Dose_Response Correlate in vitro affinity with in vivo efficacy Animal_Model Rodent Model (e.g., Mice) Drug_Administration Compound Administration (Varying Doses) Animal_Model->Drug_Administration Locomotor_Activity Locomotor Activity Measurement Drug_Administration->Locomotor_Activity Locomotor_Activity->Dose_Response

Figure 2: General experimental workflow for assessing stimulant efficacy.

Experimental Protocols

Radioligand Binding Assay for DAT and NET

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine and norepinephrine transporters.

Materials:

  • Cell membranes prepared from cells expressing human DAT or NET.

  • Radioligand specific for DAT (e.g., [³H]WIN 35,428) or NET (e.g., [³H]nisoxetine).

  • Test compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17][18]

Locomotor Activity Measurement in Mice

Objective: To assess the in vivo stimulant effect of a test compound by measuring changes in locomotor activity.

Materials:

  • Male adult mice (e.g., C57BL/6 strain).

  • Test compound at various doses.

  • Vehicle control (e.g., saline).

  • Open field activity chambers equipped with infrared beams or video tracking software.[13]

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.

  • Habituation: Habituate the mice to the open field chambers for a set period (e.g., 30-60 minutes) on the day before testing to reduce novelty-induced hyperactivity.

  • Drug Administration: On the test day, administer the test compound or vehicle to the mice via a specific route (e.g., intraperitoneal injection).

  • Locomotor Activity Recording: Immediately place the mice in the center of the open field chambers and record their locomotor activity for a defined period (e.g., 60-120 minutes). Activity is typically measured as the total distance traveled or the number of beam breaks.

  • Data Analysis: Analyze the locomotor activity data to generate a dose-response curve, comparing the effects of different doses of the test compound to the vehicle control.[13]

Conclusion

While a direct comparison of this compound with established stimulants is currently hampered by a lack of published data, this guide provides a comprehensive framework for understanding and evaluating the efficacy of monoamine reuptake inhibitors and releasing agents. The detailed analysis of amphetamine, methylphenidate, and modafinil, supported by experimental data and protocols, offers a valuable resource for researchers in the field of stimulant pharmacology and drug development. The information on structurally related phenylmorpholines suggests that this compound likely possesses stimulant properties, but further empirical investigation is imperative to elucidate its precise mechanism of action, potency, and efficacy.

References

A Head-to-Head In Vivo Comparison of Phenylmorpholine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of psychostimulants, phenylmorpholine derivatives represent a class of compounds with significant therapeutic potential and a history of clinical application. From the anorectic effects of phenmetrazine to the development of its prodrug phendimetrazine, this chemical scaffold has been a source of continued interest. This guide provides a comprehensive in vivo comparison of key phenylmorpholine derivatives, synthesizing available experimental data to inform preclinical research and development.

Introduction to Phenylmorpholine Derivatives

Substituted phenylmorpholines are a class of chemical compounds derived from 2-phenylmorpholine. The parent compound, phenmetrazine, was formerly marketed as an appetite suppressant under the brand name Preludin.[1] Most compounds in this class act as monoamine releasing agents, primarily affecting dopamine and norepinephrine, which underlies their stimulant effects.[2] This mechanism has led to their investigation for various medical applications, including the treatment of ADHD and as potential pharmacotherapies for substance abuse disorders.[2]

This guide will delve into the in vivo pharmacology of several key phenylmorpholine derivatives, with a focus on comparative data from preclinical animal models. We will examine their pharmacokinetics, pharmacodynamics, and behavioral effects to provide a clear picture of their relative potencies, efficacies, and potential liabilities.

Mechanism of Action: Monoamine Transporter Modulation

The primary mechanism of action for most psychostimulant phenylmorpholine derivatives involves their interaction with dopamine (DAT) and norepinephrine (NET) transporters. These transporters are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft, thus terminating their signaling. Phenylmorpholine derivatives can act as substrates for these transporters, leading to reverse transport (release) of the neurotransmitters, or as reuptake inhibitors, blocking the transporter function. This increase in synaptic dopamine and norepinephrine is central to their stimulant and therapeutic effects.

Phenylmorpholine_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Phenylmorpholine Phenylmorpholine DAT_NET Dopamine/Norepinephrine Transporter (DAT/NET) Phenylmorpholine->DAT_NET Binds to and/or is transported by Synaptic_Cleft_DA_NE Dopamine (DA) & Norepinephrine (NE) DAT_NET->Synaptic_Cleft_DA_NE Blocks Reuptake & Promotes Efflux Vesicle Vesicles (Dopamine/Norepinephrine) Vesicle->Synaptic_Cleft_DA_NE Release Postsynaptic_Receptors Postsynaptic Dopamine/Norepinephrine Receptors Synaptic_Cleft_DA_NE->Postsynaptic_Receptors Binds to Signal_Transduction Signal Transduction Cascade Postsynaptic_Receptors->Signal_Transduction Activates caption Mechanism of action of phenylmorpholine derivatives.

Caption: Mechanism of action of phenylmorpholine derivatives.

Head-to-Head In Vivo Comparison

Direct comparative studies across a wide range of phenylmorpholine derivatives are limited. However, by synthesizing data from various in vivo studies, we can construct a comparative overview of their pharmacological profiles.

Pharmacokinetics: The Prodrug Strategy

A key area of investigation has been the use of prodrugs to modify the pharmacokinetic profile of active phenylmorpholine compounds, potentially reducing their abuse liability by slowing the onset of effects.[3] Phendimetrazine, the N-methylated analog of phenmetrazine, serves as a prime example.

In rhesus monkeys, administration of phendimetrazine leads to the gradual emergence of phenmetrazine in the plasma as phendimetrazine levels decline.[4] This supports the hypothesis that phendimetrazine acts as a prodrug for phenmetrazine.[4] However, behavioral effects of phendimetrazine have a more rapid onset than would be predicted by phenmetrazine levels alone, suggesting that phendimetrazine itself may possess some intrinsic activity or that other mechanisms are at play.[3]

A comparative analysis of the pharmacokinetic profiles of Posiphen and its metabolites across different species (mouse, rat, dog, and human) revealed distinct profiles consistent with the animal's size and weight, with the half-life increasing with the size of the species.[5]

SpeciesCompoundT1/2 (hours)Tmax (hours)
MousePosiphen0.5620.5
RatPosiphen1.030.5
DogPosiphen1.961.18
HumanPosiphen4.041.45
Table 1: Comparative Pharmacokinetics of Posiphen Across Species.[5]
Behavioral Pharmacology: Discriminative Stimulus and Locomotor Effects

The psychostimulant properties of phenylmorpholine derivatives are often evaluated in animal models by assessing their discriminative stimulus effects and their impact on locomotor activity.

Discriminative Stimulus Effects:

In a drug discrimination paradigm, animals are trained to distinguish between the effects of a known psychostimulant (e.g., cocaine) and saline. The ability of a novel compound to substitute for the training drug is a measure of its similar subjective effects.

A study in rats directly compared the cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine.[6] Both compounds produced dose-dependent substitution for cocaine, with phenmetrazine being significantly more potent.[6]

CompoundED50 (mg/kg) for Cocaine-like Effects (Rats)
Phenmetrazine0.64
Phendimetrazine5.0
Table 2: Potency in Producing Cocaine-like Discriminative Stimulus Effects in Rats.[6]

Despite the difference in potency, the time courses of their effects were similar, with peak effects occurring at 10 minutes.[6] This rapid onset for phendimetrazine further suggests it may not solely rely on metabolic conversion to phenmetrazine for its behavioral effects.[6]

Locomotor Activity:

Acute administration of phenmetrazine in rats has been shown to increase motor activity.[2] Chronic treatment with phenmetrazine, however, can lead to tolerance to its effects on brain glucose metabolism in regions associated with motor control.[2]

In Vivo Efficacy: Beyond Psychostimulation

Recent research has explored the therapeutic potential of novel phenylmorpholine derivatives in other areas, such as smoking cessation. A study investigating 2-(Substituted phenyl)-3,5,5-trimethylmorpholine analogues identified several compounds with potent effects on monoamine uptake and nicotinic acetylcholine receptor function.[4]

In a tail-flick test in mice, a measure of analgesic effects that can also be influenced by nicotinic receptor modulation, several of these novel analogues demonstrated high potency.

CompoundAD50 (mg/kg) in Mouse Tail-Flick Test
Analogue 5g (N-ethyl derivative)0.018
Analogue 5h (N-propyl derivative)0.017
Analogue 5e0.025
Analogue 5f0.03
Table 3: Potency of Novel Phenylmorpholine Analogues in the Mouse Tail-Flick Test.[4]

These findings highlight the potential to modify the phenylmorpholine scaffold to target different pharmacological pathways and therapeutic indications.

Experimental Protocols

To ensure the reproducibility and validity of in vivo studies, standardized experimental protocols are crucial. Below are outlines for key behavioral and pharmacokinetic assays.

Drug Discrimination Studies

This protocol is designed to assess the subjective effects of a test compound by determining if it substitutes for a known drug of abuse, such as cocaine.

Drug_Discrimination_Protocol cluster_0 Training Phase cluster_1 Testing Phase cluster_2 Data Analysis Train_Cocaine Administer Cocaine (e.g., 10 mg/kg, IP) Lever_Press_Cocaine Reinforce Lever Press on 'Cocaine' Lever Train_Cocaine->Lever_Press_Cocaine Train_Saline Administer Saline Lever_Press_Saline Reinforce Lever Press on 'Saline' Lever Train_Saline->Lever_Press_Saline Administer_Test_Compound Administer Test Compound (Various Doses) Observe_Lever_Choice Observe Lever Choice (No Reinforcement) Administer_Test_Compound->Observe_Lever_Choice Calculate_Substitution Calculate % Cocaine-Appropriate Responding Observe_Lever_Choice->Calculate_Substitution Determine_ED50 Determine ED50 Value Calculate_Substitution->Determine_ED50 caption Drug discrimination experimental workflow.

Caption: Drug discrimination experimental workflow.

Detailed Steps:

  • Animal Model: Typically rats or non-human primates.

  • Apparatus: Operant conditioning chambers with two levers and a food dispenser.

  • Training:

    • Animals are trained to press one lever after receiving an injection of cocaine and the other lever after receiving saline to obtain a food reward.

    • Training continues until a high level of accuracy (>80%) is achieved.

  • Testing:

    • Different doses of the test phenylmorpholine derivative are administered.

    • The percentage of responses on the cocaine-appropriate lever is recorded.

    • Full substitution is typically defined as >80% of responses on the drug-paired lever.

  • Data Analysis:

    • Dose-response curves are generated.

    • The ED50 value (the dose that produces 50% of the maximum effect) is calculated to determine potency.

Pharmacokinetic Analysis

This protocol outlines the steps for determining the pharmacokinetic profile of a phenylmorpholine derivative in an animal model.

Pharmacokinetic_Analysis_Workflow Administer_Compound Administer Phenylmorpholine Derivative (e.g., IV or PO) Collect_Blood_Samples Collect Blood Samples at Multiple Time Points Administer_Compound->Collect_Blood_Samples Process_Samples Process Blood to Obtain Plasma Collect_Blood_Samples->Process_Samples LC_MS_Analysis Analyze Plasma Samples using LC-MS/MS Process_Samples->LC_MS_Analysis Determine_Concentration Determine Drug and Metabolite Concentrations LC_MS_Analysis->Determine_Concentration Pharmacokinetic_Modeling Perform Pharmacokinetic Modeling to Determine T1/2, Cmax, Tmax, AUC Determine_Concentration->Pharmacokinetic_Modeling caption Pharmacokinetic analysis workflow.

Caption: Pharmacokinetic analysis workflow.

Detailed Steps:

  • Animal Model: Mice, rats, or non-human primates are commonly used.

  • Drug Administration: The compound is administered via the desired route (e.g., intravenous, oral).

  • Sample Collection: Blood samples are collected at predetermined time points.

  • Sample Processing: Blood is processed to separate plasma.

  • Bioanalysis: Plasma concentrations of the parent drug and its metabolites are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated using specialized software.

Conclusion and Future Directions

The in vivo data available for phenylmorpholine derivatives highlight a class of compounds with diverse pharmacological profiles. The prodrug strategy, exemplified by phendimetrazine, offers a viable approach to modulating the pharmacokinetic and, consequently, the abuse potential of these psychostimulants. Furthermore, the development of novel analogues with distinct activities, such as those targeting nicotinic receptors, underscores the versatility of the phenylmorpholine scaffold.

For researchers in this field, future in vivo studies should aim for more direct head-to-head comparisons of a wider range of derivatives within standardized behavioral and pharmacokinetic paradigms. This will be crucial for establishing a clearer understanding of the structure-activity relationships that govern their in vivo efficacy, potency, and safety profiles. Such data will be invaluable for guiding the rational design and development of the next generation of phenylmorpholine-based therapeutics.

References

A Comparative Guide to Confirming the Enantiomeric Purity of 2-Methyl-6-phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the stereochemical integrity of a chiral molecule is not merely a matter of academic interest; it is a critical determinant of its pharmacological profile, influencing efficacy, toxicity, and overall therapeutic index.[1][2][3] 2-Methyl-6-phenylmorpholine, a substituted morpholine derivative with structural similarities to compounds of neurochemical interest, possesses two chiral centers, giving rise to four possible stereoisomers. As such, the ability to accurately and reliably determine the enantiomeric purity of a given synthesis batch is paramount for any research or development program involving this compound.

This guide provides an in-depth comparison of the primary analytical techniques for confirming the enantiomeric purity of this compound. We will delve into the principles, experimental protocols, and relative merits of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the most appropriate analytical strategy for their specific needs.

The Criticality of Enantiomeric Purity in Pharmaceutical Development

The human body is a chiral environment, and as such, enantiomers of a drug can interact differently with biological targets like enzymes and receptors.[3] This can lead to significant variations in their pharmacokinetic and pharmacodynamic properties. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects.[2][4] Regulatory bodies worldwide now strongly advocate for the development of single-enantiomer drugs, making robust analytical methods for determining enantiomeric purity an indispensable component of the drug development process.[1]

Comparative Analysis of Analytical Techniques

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation of enantiomers.[5] The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification.

The following is a generalized protocol for the analysis of a chiral morpholine derivative and should serve as a starting point for method development for this compound.

  • Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series). These are known for their broad applicability in separating a wide range of chiral compounds.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an additive, such as trifluoroacetic acid (TFA) or diethylamine (DEA), may be required to improve peak shape for basic compounds like morpholines.

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase or a compatible solvent. Prepare a racemic standard for initial method development to confirm the separation of both enantiomers.

  • Instrument Setup:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Set the flow rate (typically 0.5 - 1.5 mL/min).

    • Set the column temperature (e.g., 25 °C).

    • Set the UV detector to an appropriate wavelength for the analyte (e.g., 254 nm).

  • Injection and Data Acquisition: Inject the racemic standard to determine the retention times of the enantiomers and calculate the resolution. Subsequently, inject the test sample and integrate the peak areas to determine the enantiomeric excess (% ee).

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample Injector Injector Sample->Injector Racemic Prepare Racemic Standard Racemic->Injector MobilePhase Prepare Mobile Phase Pump Pump MobilePhase->Pump Pump->Injector Column Chiral Column Injector->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation % ee Calculation Integration->Calculation

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

ParameterTypical Value/Condition
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose or Cellulose)
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% DEA
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 5-20 µL
Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, offering several advantages, including faster separations, reduced solvent consumption, and lower backpressure.[6][7] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of a polar co-solvent (modifier). The principles of separation on a chiral stationary phase are analogous to HPLC.

The following protocol provides a general approach for developing a chiral SFC method for this compound.

  • Column Selection: As with HPLC, polysaccharide-based CSPs are a good starting point.

  • Mobile Phase: The primary mobile phase is supercritical CO2. The modifier is typically an alcohol, such as methanol, ethanol, or isopropanol.[6] An additive (e.g., DEA) may be necessary.

  • Sample Preparation: Dissolve the sample in the modifier or a compatible solvent. A racemic standard is essential for method development.

  • Instrument Setup:

    • Set the column temperature (e.g., 35-40 °C).

    • Set the back pressure (e.g., 100-150 bar).

    • Set the gradient of the modifier (e.g., 5-40% over a few minutes).

    • Set the UV detector wavelength.

  • Injection and Data Acquisition: Inject the racemic standard to confirm separation. Then, inject the test sample and quantify the enantiomers based on peak area.

Chiral_SFC_Workflow cluster_prep Sample & Modifier Preparation cluster_sfc SFC System cluster_data Data Analysis Sample Dissolve Sample Injector Injector Sample->Injector Racemic Prepare Racemic Standard Racemic->Injector Modifier Prepare Modifier Pump Pump Modifier->Pump CO2 CO2 Supply CO2->Pump Pump->Injector Column Chiral Column Injector->Column Detector UV Detector Column->Detector BPR Back Pressure Regulator Detector->BPR Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation % ee Calculation Integration->Calculation

Caption: Workflow for enantiomeric purity analysis by Chiral SFC.

ParameterTypical Value/Condition
Chiral Stationary Phase Polysaccharide-based
Mobile Phase CO2 / Methanol with 0.1% DEA
Flow Rate 2-4 mL/min
Back Pressure 120 bar
Column Temperature 40 °C
Detection UV at 254 nm
NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy can be a powerful tool for determining enantiomeric purity, especially when chromatographic methods are challenging to develop.[8] Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary is used to create a diastereomeric environment. This can be achieved through two main approaches:

  • Chiral Derivatizing Agents (CDAs): The enantiomers are reacted with a chiral agent to form covalent diastereomers, which have distinct NMR spectra.

  • Chiral Solvating Agents (CSAs): The enantiomers form transient, non-covalent diastereomeric complexes with a chiral solvating agent, leading to separate signals in the NMR spectrum.[8] This method is often preferred as it is non-destructive and requires simpler sample preparation.

This protocol outlines the use of a CSA for the determination of the enantiomeric purity of this compound.

  • Selection of CSA: For a basic amine like this compound, a chiral acid such as (R)-(-)-Mandelic acid or a binaphthol-derived phosphoric acid can be effective.

  • Sample Preparation:

    • Accurately weigh the this compound sample into an NMR tube.

    • Add a precise amount of the chosen CSA (often in a slight excess).

    • Dissolve the mixture in a suitable deuterated solvent (e.g., CDCl3 or CD3CN).

  • NMR Data Acquisition:

    • Acquire a high-resolution proton (¹H) NMR spectrum.

    • Optimize acquisition parameters to ensure good signal-to-noise and resolution.

  • Data Analysis:

    • Identify a proton signal that is well-resolved for the two diastereomeric complexes. Protons close to the chiral centers are most likely to show separation.

    • Carefully integrate the corresponding signals for the two enantiomers.

    • Calculate the enantiomeric excess from the integration values.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample Weigh Sample Mix Dissolve in NMR Tube Sample->Mix CSA Add Chiral Solvating Agent CSA->Mix Solvent Add Deuterated Solvent Solvent->Mix Spectrometer NMR Spectrometer Mix->Spectrometer Acquire Acquire 1H Spectrum Spectrometer->Acquire Spectrum Process Spectrum Acquire->Spectrum Identify Identify Resolved Signals Spectrum->Identify Integration Integrate Signals Identify->Integration Calculation % ee Calculation Integration->Calculation

References

Safety Operating Guide

A Senior Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-6-phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the date of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) specifically for 2-Methyl-6-phenylmorpholine (CAS 59630-16-9) is not readily accessible. This guide is therefore constructed based on established best practices and a conservative hazard assessment derived from the safety profiles of structurally related compounds, including morpholine, N-methylmorpholine, and other phenylmorpholine derivatives.[1][2][3][4][5] Researchers must treat this compound as having, at a minimum, the cumulative hazards of its analogues and should always perform a risk assessment specific to their experimental conditions.

Foundational Hazard Assessment: The "Why" Behind the Protocol

Handling any chemical, particularly one with limited specific safety data, begins with a thorough understanding of its potential hazards. By examining the known risks of the morpholine and phenylmorpholine chemical classes, we can infer a probable hazard profile for this compound and establish a robust safety protocol. The principle of causality is simple: the required PPE is a direct response to the anticipated risks.

Inferred Hazard Category Description of Risk Basis for Inference (Related Compounds)
Flammability The compound is likely a flammable or highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[6][7]Morpholine and N-Methylmorpholine are classified as flammable liquids.[2][7][8] Precautionary statements for analogues consistently warn to keep away from heat, sparks, open flames, and other ignition sources.[6][7]
Acute Toxicity & Corrosivity Expected to be toxic if it comes into contact with skin or is inhaled, and harmful if swallowed.[8] The compound is likely corrosive, capable of causing severe skin burns and serious eye damage.[7][9]Morpholine is known to cause severe skin burns and eye damage and is toxic via dermal contact and inhalation.[9] 2-Phenylmorpholine is classified as having acute oral toxicity.[3]
Reproductive Toxicity There is a potential for this compound class to cause damage to fertility or an unborn child.[9]Morpholine is suspected of damaging fertility or the unborn child.[9] This is a serious potential hazard that necessitates stringent handling procedures to minimize exposure.
Respiratory Irritation Vapors, mists, or aerosols are likely to be irritating to the respiratory tract.[6][8]Precautionary statements for all analogues include avoiding breathing vapors, mists, or sprays.[6][8][9]

The Core Protective Ensemble: Your Barrier Against Exposure

Based on the hazard assessment, a multi-layered approach to PPE is mandatory. This is not merely a checklist; it is an integrated system designed to protect you from all potential routes of exposure.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is even selected, the primary and most critical line of defense is an engineering control.

All handling of this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood. [6] The fume hood provides constant ventilation to capture and exhaust vapors, minimizing the concentration in your breathing zone. Ensure the sash is kept at the lowest practical height.

Eye and Face Protection: A Dual-Layer Defense

Given the severe corrosive potential, eye protection is non-negotiable and requires two layers of defense.

  • Chemical Splash Goggles: These must be tight-fitting and provide a complete seal around the eyes to protect against splashes and vapors.[6] Standard safety glasses are insufficient.

  • Full-Face Shield: Worn over the chemical splash goggles, a face shield is required to protect the rest of your face from splashes.[1][6]

Skin and Body Protection: Impermeable Coverage

Contact with skin can lead to both toxic effects and severe chemical burns.[9] Your protection must be comprehensive.

  • Gloves: Use chemical-resistant, impervious gloves.[6] Nitrile gloves are a common starting point, but it is critical to consult a glove compatibility chart for resistance to morpholine derivatives. Always use a double-gloving technique. This allows for the safe removal of the outer, contaminated glove without touching it with your bare skin.

  • Laboratory Coat: A standard cotton lab coat is not sufficient. A flame-resistant lab coat made of a material like Nomex should be worn. For larger quantities or procedures with a high splash risk, a chemical-resistant apron worn over the lab coat is required.[6]

  • Body Coverage: Long pants and fully enclosed, chemical-resistant footwear are mandatory.[1] No part of the leg or foot should be exposed.

Respiratory Protection: For Non-Routine Events

During standard operations within a fume hood, additional respiratory protection should not be necessary. However, you must be prepared for emergencies.

  • For Spill Cleanup/Emergency Response: A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[6][10]

  • For Unknown Concentrations or IDLH Conditions: A self-contained breathing apparatus (SCBA) is required for any major spill or emergency where the concentration of vapors is unknown or immediately dangerous to life or health (IDLH).[10]

Procedural Integrity: Donning, Doffing, and Disposal Workflows

The order in which you put on and take off your PPE is as important as the equipment itself. Incorrect procedures can lead to self-contamination.

Donning (Gearing Up) Protocol

This sequence moves from the least critical to the most critical, preparing you to handle the chemical safely.

  • Confirm all long hair is tied back and loose clothing/jewelry is secured.

  • Don your flame-resistant lab coat or chemical-resistant apron.

  • Don your chemical splash goggles.

  • Don your full-face shield over the goggles.

  • Don your first pair of nitrile gloves (inner layer).

  • Don your second pair of nitrile gloves (outer layer), ensuring the cuffs are pulled up over the sleeves of your lab coat.

G cluster_prep Preparation cluster_ppe Donning PPE Secure_Hair Secure Hair & Attire Lab_Coat Don Lab Coat / Apron Secure_Hair->Lab_Coat Goggles Don Goggles Lab_Coat->Goggles Face_Shield Don Face Shield Goggles->Face_Shield Inner_Gloves Don Inner Gloves Face_Shield->Inner_Gloves Outer_Gloves Don Outer Gloves Inner_Gloves->Outer_Gloves Ready Ready for Work Outer_Gloves->Ready

Diagram 1: PPE Donning Workflow
Doffing (De-gowning) Protocol

This sequence is designed to remove the most contaminated items first, preventing contact with your skin. This entire process should be performed in a designated area.

  • Inspect Outer Gloves: Check for any visible contamination or tears.

  • Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out as you remove them. Dispose of them immediately in the designated chemical waste container.

  • Remove Face Shield: Handle by the headband, avoiding touching the front surface. Place in a designated area for decontamination.

  • Remove Lab Coat/Apron: Remove by rolling it away from your body, ensuring the contaminated exterior does not touch your inner clothing.

  • Remove Goggles: Handle by the strap, avoiding touching the lenses. Place in the decontamination area.

  • Remove Inner Gloves: Carefully peel off the inner pair of gloves, turning them inside out. Dispose of them.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

G Start Work Complete Remove_Outer_Gloves Remove Outer Gloves Start->Remove_Outer_Gloves Remove_Shield Remove Face Shield Remove_Outer_Gloves->Remove_Shield Remove_Coat Remove Coat / Apron Remove_Shield->Remove_Coat Remove_Goggles Remove Goggles Remove_Coat->Remove_Goggles Remove_Inner_Gloves Remove Inner Gloves Remove_Goggles->Remove_Inner_Gloves Wash_Hands Wash Hands Thoroughly Remove_Inner_Gloves->Wash_Hands G Spill Spill Occurs Assess Assess Spill (Size, Location, Hazards) Spill->Assess Minor_Spill Minor Spill (<100 mL, Contained in Hood) Assess->Minor_Spill Is it Minor? Major_Spill Major Spill (>100 mL or Outside Hood) Assess->Major_Spill Is it Major? Minor_Action 1. Alert others in the immediate area. 2. Don full PPE (including respirator). 3. Contain spill with absorbent material. 4. Use non-sparking tools to collect. 5. Place in sealed waste container. 6. Decontaminate area. Minor_Spill->Minor_Action Major_Action 1. EVACUATE the lab immediately. 2. Alert all nearby personnel. 3. Close the door behind you. 4. Pull the fire alarm if flammable risk. 5. Call your institution's EHS / Emergency Response. Major_Spill->Major_Action

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.